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  • Product: 2-Methyl-1,3-dioxane-5-carboxylic acid
  • CAS: 138943-97-2

Core Science & Biosynthesis

Foundational

Chemical properties and stability of 2-Methyl-1,3-dioxane-5-carboxylic acid

Topic: Chemical Properties and Stability of 2-Methyl-1,3-dioxane-5-carboxylic Acid Format: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Bioisost...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties and Stability of 2-Methyl-1,3-dioxane-5-carboxylic Acid Format: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Bioisosteric Scaffold

2-Methyl-1,3-dioxane-5-carboxylic acid (CAS: 138943-97-2 for trans, 138943-96-1 for cis) represents a critical structural motif in medicinal chemistry.[1] Often utilized as a rigidified bioisostere of acyclic ether-acids or as a masked aldehyde/diol equivalent, its stability profile is dominated by the acetal functionality at the C2 position.[1]

This guide provides a definitive analysis of its physicochemical behavior, focusing on the stereoelectronic effects governing its conformation, its hydrolytic susceptibility under physiological conditions, and validated protocols for its handling in synthetic workflows.

Structural & Stereochemical Analysis[2][3][4]

The stability of 2-Methyl-1,3-dioxane-5-carboxylic acid is inextricably linked to its conformational preferences. Unlike cyclohexane, the 1,3-dioxane ring exhibits unique stereoelectronic effects due to the presence of oxygen atoms.

2.1 Conformational Preferences (The Chair)

The 1,3-dioxane ring predominantly adopts a chair conformation.[1][2]

  • C2 Position (Acetal Carbon): The methyl group at C2 has a strong preference for the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6.[1] The energetic penalty for an axial methyl at C2 is significantly higher (~3.6 kcal/mol) than in cyclohexane (~1.7 kcal/mol) due to the shorter C–O bond lengths.

  • C5 Position: The carboxylic acid group at C5 is unique.[3] While bulky groups generally prefer equatorial positions, electronegative groups at C5 can exhibit an "axial preference" due to attractive electrostatic interactions with the ring oxygens (anomeric-like effects), though for a carboxyl group, the equatorial conformer remains thermodynamically favored in polar solvents.

2.2 Cis/Trans Isomerism

The relative orientation of the C2-Methyl and C5-Carboxyl groups defines the isomerism.[1]

  • Trans-Isomer (Thermodynamic): Both the C2-Methyl and C5-Carboxyl groups occupy equatorial positions.[1] This is the most stable configuration.

  • Cis-Isomer (Kinetic): One substituent is axial while the other is equatorial.[1] Since the C2-Methyl is firmly locked equatorially, the cis isomer forces the C5-Carboxyl into the axial position.[1]

Implication for Drug Design: If using this scaffold as a passive linker, the trans-isomer provides a linear, extended vector.[1] The cis-isomer introduces a "kink," potentially useful for inducing turns in peptide mimetics.[1]

Physicochemical Properties & Stability Profile[4][5][6][7][8][9]

3.1 Key Physical Data
PropertyValue / DescriptionNotes
Molecular Weight 146.14 g/mol
pKa (Acidic) 4.34 ± 0.10Comparable to acetic acid; slightly lowered by inductive effect of ring oxygens.[1]
LogP -0.2 (Experimental)Highly hydrophilic; excellent for improving solubility of lipophilic drugs.[1]
H-Bond Donors/Acceptors 1 / 4High acceptor count aids in water solubility.[1]
Melting Point 120–124 °CData based on the 2,2,5-trimethyl analog; highly crystalline.[1]
3.2 Chemical Stability Matrix[1]
Hydrolytic Stability (The Critical Weakness)

The 1,3-dioxane ring is an acetal .[1] Its stability is binary:

  • Base Stability: High. The ring is inert to hydroxide, alkoxides, and metal hydrides (LiAlH4).[1] It serves as an excellent protecting group for diols during basic alkylations.[1]

  • Acid Stability: Low to Moderate. In the presence of aqueous acid (pH < 4), the ring undergoes hydrolysis to yield 2-hydroxymethyl-1,3-propanediol (if C5 is reduced) or the corresponding dihydroxy-acid and acetaldehyde.[1]

Mechanism of Instability: Protonation of the ring oxygen leads to ring opening, forming an oxocarbenium ion intermediate. This is reversible but driven to completion by excess water.[1]

Thermal Stability
  • Stable up to ~150°C in neutral/basic environments.

  • Decarboxylation Risk: Low.[1] Unlike

    
    -keto acids, the C5-carboxylic acid is not electronically coupled to the acetal center in a way that facilitates spontaneous decarboxylation under standard conditions.[1]
    

Mechanism of Acid-Catalyzed Hydrolysis[1]

Understanding the degradation pathway is essential for developing stability-indicating assays.[1]

Hydrolysis Start 2-Methyl-1,3-dioxane -5-carboxylic acid Protonation Protonated Acetal (Oxonium Ion) Start->Protonation + H+ (Fast) RingOpen Acyclic Oxocarbenium Intermediate Protonation->RingOpen Ring Opening (Rate Limiting) Hydrolysis Hemiacetal Intermediate RingOpen->Hydrolysis + H2O End Products: Acetaldehyde + 2-(Hydroxymethyl)-3-hydroxy propanoic acid Hydrolysis->End - H+

Caption: Acid-catalyzed hydrolysis pathway. The rate-determining step is the formation of the acyclic oxocarbenium ion.[1]

Experimental Protocols

5.1 Protocol: Synthesis via Acetalization

Context: Standard method to generate the scaffold from commercially available precursors.[1]

Reagents:

  • 2,2-Bis(hydroxymethyl)propionic acid (Bis-HMPA) [Start Material][1]

  • Acetaldehyde diethyl acetal (preferred over free acetaldehyde for better yield)[1]

  • p-Toluenesulfonic acid (pTSA) [Catalyst][1]

  • Acetone (Solvent)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve Bis-HMPA (10 mmol) in dry acetone (50 mL).

  • Addition: Add Acetaldehyde diethyl acetal (15 mmol) and pTSA (0.5 mmol).

  • Reaction: Stir at room temperature for 12–18 hours. Note: Use a drying tube or molecular sieves to sequester ethanol/water and drive equilibrium.[1]

  • Quench: Add triethylamine (0.6 mmol) to neutralize the acid catalyst before concentration. This prevents hydrolysis during workup.[1]

  • Isolation: Concentrate in vacuo. Redissolve residue in DCM, wash with water (rapidly) to remove unreacted diol, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate to isolate the trans-isomer (thermodynamic product).

5.2 Protocol: Stability-Indicating HPLC Assay

Context: Validating the integrity of the dioxane ring in formulation buffers.

System Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1] Do not use TFA if analyzing for long periods as it may degrade the sample on-column.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (COOH detection) or CAD (Charged Aerosol Detection) if UV signal is weak.[1]

Procedure:

  • Sample Prep: Dissolve compound in 50:50 MeCN:Water (neutral pH).

  • Acid Challenge: Aliquot sample into 0.1 M HCl. Incubate at 37°C.

  • Timepoints: Inject at T=0, 1h, 4h, 24h.

  • Analysis: Monitor for the disappearance of the dioxane peak (RT ~4-5 min) and appearance of the broad diol-acid peak (RT ~1-2 min) and acetaldehyde (elutes in void volume or not detected by UV).

Handling & Storage Recommendations

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture absorption can catalyze slow hydrolysis if trace acid is present.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) with acidic additives.[1] Preferred solvents are DMSO, DMF, or DCM.

  • Workup Precaution: Never expose the acetal to aqueous acid during workup (e.g., 1M HCl washes) for extended periods. Use saturated NH4Cl or phosphate buffer (pH 6) instead.

References

  • PubChem. (2025).[4][5] 2-Methyl-1,3-dioxane-5-carboxylic acid (Compound Summary).[1][3][6] National Library of Medicine. [Link][1]

  • EPA CompTox. (2025). 1,3-Dioxane-5-carboxylic acid, 2,5-diethyl- Properties.[1][3] US Environmental Protection Agency. [Link][1][7]

  • Eliel, E. L., & Knoeber, M. C. (1968). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society.[8] [Link]

Sources

Exploratory

Technical Guide: Cis-Trans Isomerism in 2,5-Disubstituted 1,3-Dioxanes

Executive Summary The 1,3-dioxane scaffold is a privileged structure in medicinal chemistry, serving not only as a robust protecting group for carbonyls and 1,3-diols but also as a critical pharmacophore in drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-dioxane scaffold is a privileged structure in medicinal chemistry, serving not only as a robust protecting group for carbonyls and 1,3-diols but also as a critical pharmacophore in drug discovery (e.g., thromboxane receptor antagonists, PPAR agonists). Unlike its carbocyclic analog cyclohexane, the 1,3-dioxane ring introduces unique stereoelectronic effects—most notably at the 5-position—that significantly alter conformational equilibria.

This guide provides a rigorous analysis of cis-trans isomerism in 2,5-disubstituted 1,3-dioxanes . It details the thermodynamic anomalies arising from heteroatom substitution, establishes protocols for synthesis and separation, and defines the NMR signatures required for unambiguous structural assignment.

Conformational Analysis: The "5-Position Anomaly"

The Anchoring Principle

In 2,5-disubstituted 1,3-dioxanes, the substituent at the 2-position (


) acts as a conformational anchor. Due to the significant steric bulk and the "anomeric-like" stabilization in the equatorial position, 

almost exclusively adopts the equatorial orientation.
  • Implication: The cis/trans relationship is effectively determined by the orientation of the substituent at the 5-position (

    
    ).
    
  • Geometry: The 1,3-dioxane ring exists predominantly in a chair conformation.[1]

1,3-Dioxane vs. Cyclohexane

The 5-position of the 1,3-dioxane ring is unique because it is flanked by two methylene groups (C4 and C6), similar to cyclohexane, but the syn-diaxial positions at 1 and 3 are occupied by oxygen atoms, not carbon-hydrogen bonds.

Key Stereoelectronic Differences:

  • Absence of Syn-Diaxial H-Interactions: An axial substituent at C5 does not encounter the severe 1,3-diaxial steric clash with hydrogen atoms that exists in cyclohexane. Instead, it faces the lone pairs of the ring oxygens.

  • Electrostatic Attraction: For polar substituents at C5 (e.g., -F, -OH, -NO

    
    ), there is often an attractive electrostatic interaction or intramolecular hydrogen bond with the ring oxygens, further stabilizing the axial conformer.
    
Thermodynamic Data (A-Values)

The "A-value" represents the free energy difference (


) between the axial and equatorial conformers. A lower A-value indicates a reduced penalty for the axial position.
Substituent (

)
A-Value in Cyclohexane (kcal/mol)A-Value in 1,3-Dioxane (kcal/mol)Mechanistic Driver
Methyl 1.74~0.8Reduced steric clash (O vs CH

)
t-Butyl > 4.91.4Reduced steric clash
-F 0.25-0.6 (Axial Preferred)Electrostatic attraction
-OH 0.9-0.3 to +0.5Intramolecular H-bonding (solvent dependent)
-COOH 1.4Low/NegativeH-bonding/Dipole effects

Note: Negative values indicate a preference for the axial conformation.

Cis-Trans Isomerism Definitions

For 2,5-disubstituted 1,3-dioxanes, the nomenclature is derived from the relative orientation of the substituents with respect to the mean plane of the ring.

  • Trans Isomer: Substituents are on opposite sides of the ring plane.[2]

    • Conformation: Diequatorial (2-eq, 5-eq) .

    • Stability: Generally the thermodynamic product for alkyl substituents.

  • Cis Isomer: Substituents are on the same side of the ring plane.[2][3][4]

    • Conformation: Equatorial-Axial (2-eq, 5-ax) .

    • Stability: Can be the thermodynamic product for polar substituents (e.g., 5-fluoro) due to the effects described in Section 2.2.

Isomerism cluster_0 Trans Isomer (Diequatorial) cluster_1 Cis Isomer (Eq-Ax) Trans 2-R (Eq) --- 5-R (Eq) (Thermodynamic for Alkyls) Cis 2-R (Eq) --- 5-R (Ax) (Thermodynamic for Polar/H-bonding) Trans->Cis Ring Inversion (High Energy Barrier) or Acid Catalyzed Equilibration

Caption: Equilibrium relationship between Trans (diequatorial) and Cis (equatorial-axial) isomers.

Synthesis and Separation Protocols

General Synthesis Workflow

The most common route to 2,5-disubstituted 1,3-dioxanes is the acid-catalyzed acetalization of 2-substituted 1,3-propanediols with aldehydes.

Protocol: Acid-Catalyzed Acetalization (Thermodynamic Control)

  • Reagents: 2-substituted-1,3-propanediol (1.0 eq), Aldehyde (1.1 eq).

  • Solvent: Benzene or Toluene (for azeotropic water removal).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq).

  • Procedure: Reflux with a Dean-Stark trap until water evolution ceases (2–4 hours).

  • Result: Yields an equilibrium mixture. For 5-alkyl groups, the trans (diequatorial) isomer predominates (>95:5). For 5-polar groups, ratios vary.

Accessing the Kinetic (Cis) Isomer

To access the less stable isomer (often the cis form for alkyls), irreversible kinetic cyclization methods are required, or separation of the equilibrium mixture followed by strictly neutral workup.

  • Method: Reaction of 1,3-diols with acetals/ketals under mild Lewis acid catalysis (

    
    ) at low temperature, or using enol ethers.
    

Analytical Characterization: NMR Spectroscopy

Unambiguous assignment of stereochemistry relies on


 NMR coupling constants (

). The proton at C5 (

) is the diagnostic handle.
The Coupling Constant Rule
  • Trans Isomer (5-Substituent = Equatorial):

    • The proton at C5 (

      
      ) is Axial .
      
    • It has two trans-diaxial relationships with the axial protons at C4 and C6.

    • Signature: Large coupling constant (

      
       Hz).
      
    • Appearance:

      
       appears as a wide multiplet (tt or similar).
      
  • Cis Isomer (5-Substituent = Axial):

    • The proton at C5 (

      
      ) is Equatorial .
      
    • It has only gauche relationships with the protons at C4 and C6 (both ax and eq).

    • Signature: Small coupling constants (

      
       Hz, 
      
      
      
      Hz).
    • Appearance:

      
       appears as a narrow multiplet (quintet or broad singlet).
      
NMR Decision Tree

NMR_Logic Start Isolate 2,5-Disubstituted 1,3-Dioxane Measure Identify H5 Proton Signal Measure Coupling (J) with H4/H6 Start->Measure LargeJ Large Coupling Observed (J ≈ 10-12 Hz) Measure->LargeJ SmallJ Small Coupling Observed (J < 5 Hz) Measure->SmallJ ConclusionTrans H5 is AXIAL Substituent is EQUATORIAL => TRANS Isomer LargeJ->ConclusionTrans ConclusionCis H5 is EQUATORIAL Substituent is AXIAL => CIS Isomer SmallJ->ConclusionCis

Caption: Diagnostic workflow for assigning stereochemistry using H5 proton coupling constants.

Summary of NMR Parameters
FeatureTrans Isomer (Diequatorial)Cis Isomer (Eq-Ax)
5-Substituent Orientation EquatorialAxial
H5 Proton Orientation AxialEquatorial
H5 Signal Multiplicity Wide (Large

)
Narrow (Small

)

10–12 Hz 2–5 Hz
C5 Chemical Shift (

)
Typically DownfieldTypically Upfield (

-gauche effect)

Applications in Drug Discovery

The 1,3-dioxane scaffold is not merely a passive linker; its rigid chair conformation allows for precise spatial positioning of pharmacophores.

  • G-Protein Coupled Receptors (GPCRs): 2,5-disubstituted dioxanes have been used to lock amine side chains in specific conformations to differentiate between 5-HT1A agonist and antagonist activity. The trans isomer extends the pharmacophore, while the cis isomer creates a compact turn.

  • Sigma Receptor Ligands: The lipophilicity and rigidity of the dioxane ring enhance binding affinity. Specific isomers (often trans) show higher selectivity for

    
     receptors over 
    
    
    
    .
  • Metabolic Stability: The 1,3-dioxane ring is generally resistant to hepatic metabolism compared to open-chain ether analogs, improving the pharmacokinetic profile of drug candidates.

References

  • Conform

    • Eliel, E. L., & Knoeber, M. C. (1968). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society.
  • Stereoselective Synthesis of 2,5-Disubstituted 1,3-Dioxanes

    • Takenaka, H., et al. (2009).[5] Stereoselective Acetalization for the Synthesis of Liquid-Crystal Compounds.

  • NMR Characteriz

    • Kuznetsov, V. V. (2010).[6] Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry.[6]

  • Medicinal Chemistry Applic

    • Calandro, P., et al. (2019). 1,3-Dioxane as a scaffold for potent and selective 5-HT1AR agonist. European Journal of Medicinal Chemistry.
  • A-Values and Conform

    • Master Organic Chemistry.[7] A-Values for Substituted Cyclohexanes (and Heterocycles).

Sources

Foundational

Molecular weight and formula of 2-Methyl-1,3-dioxane-5-carboxylic acid

An In-depth Technical Guide to 2-Methyl-1,3-dioxane-5-carboxylic acid Introduction 2-Methyl-1,3-dioxane-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. I...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyl-1,3-dioxane-5-carboxylic acid

Introduction

2-Methyl-1,3-dioxane-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid 1,3-dioxane core provides a well-defined three-dimensional structure, making it an attractive scaffold for the synthesis of complex molecular architectures. The presence of both a protected diol (as the cyclic acetal) and a carboxylic acid functionality offers versatile handles for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a building block in drug discovery and polymer chemistry.

Molecular Properties and Stereochemistry

The fundamental properties of 2-Methyl-1,3-dioxane-5-carboxylic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀O₄[1]
Molecular Weight 146.14 g/mol [1]
IUPAC Name 2-methyl-1,3-dioxane-5-carboxylic acid[1]
CAS Numbers 138943-96-1 (cis), 138943-97-2 (trans)[1]

The structure of 2-Methyl-1,3-dioxane-5-carboxylic acid gives rise to stereoisomerism. The substituents at the C2 (methyl group) and C5 (carboxylic acid group) positions of the dioxane ring can be arranged in either a cis or trans relationship to each other.[1] These diastereomers can exhibit different physical properties and biological activities. The 1,3-dioxane ring typically adopts a chair conformation to minimize steric strain. In related structures, such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the bulky carboxylic acid group has been shown to preferentially occupy the equatorial position to achieve greater thermodynamic stability.[2][3][4]

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_C1 O cis_C2 O cis_C3 C cis_C3->cis_C1 cis_C3->cis_C2 cis_C4 C cis_C4->cis_C1 cis_C6 C cis_C4->cis_C6 cis_C8 COOH cis_C4->cis_C8 cis_C5 C cis_C5->cis_C2 cis_C5->cis_C6 cis_C7 C cis_C6->cis_C7 CH₃ trans_C1 O trans_C2 O trans_C3 C trans_C3->trans_C1 trans_C3->trans_C2 trans_C4 C trans_C4->trans_C1 trans_C6 C trans_C4->trans_C6 trans_C8 COOH trans_C4->trans_C8 trans_C5 C trans_C5->trans_C2 trans_C5->trans_C6 trans_C7 C trans_C6->trans_C7 CH₃ Synthesis Reactant1 2,2-bis(hydroxymethyl)propionic acid Reaction Acetalization Reactant1->Reaction Reactant2 Acetaldehyde Reactant2->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction cat. Solvent Toluene (with Dean-Stark trap) Solvent->Reaction reflux Product 2-Methyl-1,3-dioxane-5-carboxylic acid Reaction->Product

Caption: General synthesis workflow.

A representative experimental protocol, adapted from the synthesis of a similar compound, is as follows:[5]

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, add 2,2-bis(hydroxymethyl)propionic acid, a molar equivalent of acetaldehyde, and a catalytic amount of p-toluenesulfonic acid.

  • Solvent Addition: Add toluene as the solvent to facilitate azeotropic removal of water.

  • Reflux: Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product can then be isolated through extraction. Typically, the toluene solution is washed with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

  • Purification: The aqueous layer is then acidified (e.g., with 2N HCl) to precipitate the carboxylic acid product, which can be collected by filtration and dried.

Spectroscopic Characterization

While specific spectra for 2-Methyl-1,3-dioxane-5-carboxylic acid are not readily available in the literature, its characteristic spectroscopic features can be reliably predicted based on data from closely related analogues and general principles of spectroscopy. [2][6]

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic quartet for the proton at the C2 position, coupled to the methyl group protons, which would appear as a doublet. The protons on the dioxane ring (C4 and C6) would likely appear as complex multiplets. The carboxylic acid proton will present as a broad singlet, typically downfield (>10 ppm).

  • ¹³C NMR: The carbon spectrum will show distinct signals for the carboxyl carbon (around 170-180 ppm), the acetal carbon (C2, around 98-100 ppm), and the carbons of the dioxane ring (around 60-70 ppm). [2]The methyl carbon will appear upfield.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by the features of the carboxylic acid group. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹. [7][8]The C=O stretch of the carboxyl group will give a strong, sharp absorption band in the region of 1700-1730 cm⁻¹. [7][8]

Applications in Research and Development

Pharmaceutical and Drug Development

The 1,3-dioxane scaffold is a privileged structure in medicinal chemistry. Derivatives of 1,3-dioxane-carboxylic acids have been investigated as potent therapeutic agents. For example, certain derivatives have been developed as agonists for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), which are important targets for the treatment of type 2 diabetes and dyslipidemia. [9]The carboxylic acid group often serves as a key binding motif to the receptor, while the dioxane ring and its substituents provide the necessary steric and electronic properties for selective and high-affinity binding.

The carboxylic acid functionality can also act as a bioisostere for other acidic groups, or it can be a point of derivatization to improve pharmacokinetic properties, such as solubility and membrane permeability. [10]

Polymer and Materials Science

In the field of materials science, compounds like 2-Methyl-1,3-dioxane-5-carboxylic acid serve as valuable monomers. The dual functionality of the protected diol and the carboxylic acid allows for the synthesis of complex, highly branched polymers such as dendrimers. [2][3]The general strategy involves using the carboxylic acid for esterification reactions to build the polymer backbone, while the dioxane group acts as a protecting group for the diol. In a subsequent step, the acetal can be hydrolyzed under acidic conditions to reveal the hydroxyl groups, which can then be used for further functionalization or to create the next generation of the dendrimer.

Conclusion

2-Methyl-1,3-dioxane-5-carboxylic acid is a versatile chemical building block with significant potential in both pharmaceutical and materials science research. Its well-defined stereochemistry, coupled with its orthogonal functionalities, allows for the rational design and synthesis of complex molecules with tailored properties. As the demand for novel therapeutics and advanced materials continues to grow, the utility of such scaffolds in synthetic chemistry is poised to expand.

References

  • Thirumal, M., et al. (2022). FT‐Raman and FTIR spectrum of 2,2,5‐trimethyl‐1,3‐dioxane‐5‐carboxylic acid. Journal of Molecular Structure, 1247, 131345.
  • Pullela, S. V., et al. (2008). Discovery of a highly orally bioavailable c-5-[6-(4-Methanesulfonyloxyphenyl)hexyl]-2-methyl-1,3-dioxane-r-2-carboxylic acid as a potent hypoglycemic and hypolipidemic agent. Bioorganic & Medicinal Chemistry Letters, 18(20), 5586-90.
  • Valente, E. J., et al. (2019). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride.
  • ResearchGate. (2019). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Retrieved from [Link]

  • Smith, B. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • PubChem. (n.d.). 2-Methyl-1,3-dioxane-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Retrieved from [Link]

  • Carboxylic Acid IR Spectrum - Free PDF Library. (n.d.). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Dioxane-Carboxylic Acid Derivatives in Organic Solvents

For researchers, medicinal chemists, and formulation scientists, a comprehensive understanding of the solubility of active pharmaceutical ingredients (APIs) is paramount. Among the vast landscape of chemical scaffolds, d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and formulation scientists, a comprehensive understanding of the solubility of active pharmaceutical ingredients (APIs) is paramount. Among the vast landscape of chemical scaffolds, dioxane-carboxylic acid derivatives have emerged as a significant class of compounds in drug discovery, finding applications as parasiticides, agents for metabolic disorders, and more.[1][2] Their utility, however, is intrinsically linked to their physicochemical properties, with solubility in organic solvents being a critical determinant for success in synthesis, purification, formulation, and ultimately, bioavailability.

This guide provides an in-depth exploration of the principles and practical methodologies for determining and understanding the solubility of dioxane-carboxylic acid derivatives in organic solvents. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and discuss the practical implications of this crucial data in a drug development context.

The Theoretical Framework of Solubility: A Molecular Perspective

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which, from a thermodynamic standpoint, relates to the Gibbs free energy of mixing. A negative Gibbs free energy change (ΔG) for the dissolution process indicates a spontaneous process, i.e., the compound dissolves. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS). In the context of dioxane-carboxylic acid derivatives, the key to predicting their solubility lies in understanding the interplay of intermolecular forces between the solute and the solvent molecules.

The structure of a dioxane-carboxylic acid derivative typically comprises three key regions that dictate its interaction with solvents:

  • The Dioxane Ring: A heterocyclic ether, the dioxane ring contains oxygen atoms that can act as hydrogen bond acceptors. The ring itself is relatively non-polar.

  • The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). Carboxylic acids also have a tendency to form strong hydrogen-bonded dimers in non-polar solvents.

  • Substituents (R-groups): The nature of any substituents on the dioxane ring or other parts of the molecule will significantly influence its overall polarity, size, and potential for specific interactions.

The solubility of these derivatives in organic solvents is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Experimental_Workflow A 1. Add Excess Solid to Solvent B 2. Equilibrate (e.g., 24-48h with shaking) A->B C 3. Settle and Collect Supernatant B->C D 4. Filter (e.g., 0.22 µm syringe filter) C->D E 5. Dilute Sample D->E F 6. Quantify by HPLC-UV E->F G 7. Calculate Solubility F->G Hansen_Solubility_Sphere Good solvents lie within the solute's solubility sphere. cluster_sphere Hansen Solubility Sphere center Solute (Dioxane-Carboxylic Acid Derivative) (δD_solute, δP_solute, δH_solute) good_solvent1 Good Solvent 1 good_solvent2 Good Solvent 2 poor_solvent Poor Solvent

Sources

Foundational

A Technical Guide to 2-Methyl- and 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acids: A Comparative Analysis for Drug Development Professionals

Introduction In the landscape of synthetic organic chemistry and drug development, the precise control over molecular architecture is paramount. Even subtle structural modifications can profoundly influence a molecule's...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, the precise control over molecular architecture is paramount. Even subtle structural modifications can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical comparison of two closely related heterocyclic compounds: 2-Methyl-1,3-dioxane-5-carboxylic acid and its 2,2-dimethyl analog. Both molecules share a 1,3-dioxane core, a six-membered ring containing two oxygen atoms, which serves as a versatile scaffold in medicinal chemistry. The key distinction lies at the C2 position: the former possesses a single methyl substituent, forming an acetal, while the latter has two, creating a ketal.[1] This seemingly minor difference has significant implications for their synthesis, stability, and potential applications, particularly as intermediates or building blocks in the synthesis of complex active pharmaceutical ingredients (APIs).

I. Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental difference between an acetal and a ketal at the C2 position of the dioxane ring dictates the overall shape and electronic distribution of the molecules. This, in turn, affects their physical and chemical properties.

Property2-Methyl-1,3-dioxane-5-carboxylic acid2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Molecular Formula C6H10O4[2]C7H12O4
Molecular Weight 146.14 g/mol [2]160.17 g/mol
CAS Number 138943-97-2 (trans), 138943-96-1 (cis)[2]162635-09-8
Structure Acetal-derived cyclic structureKetal-derived cyclic structure
Predicted LogP -0.2[2]~0.3 (Estimated)
General Stability Stable under basic and neutral conditions, labile to acid.[3][4]Generally more stable to hydrolysis than the corresponding acetal.[3][5]

Note: Some properties for the 2,2-dimethyl analog are estimated based on its structure and data for similar compounds, as comprehensive experimental data is less publicly available than for the 2-methyl analog.

II. Synthesis and Mechanistic Considerations

The synthesis of both compounds typically involves the acid-catalyzed reaction of a 1,3-diol with a carbonyl compound.[6] The choice of the carbonyl component is the defining step in creating either the 2-methyl or 2,2-dimethyl analog.

Synthetic Pathways

1. Synthesis of 2-Methyl-1,3-dioxane-5-carboxylic acid: This is achieved by the condensation of a suitable 1,3-diol, such as 2-(hydroxymethyl)malonic acid or its ester derivative, with acetaldehyde or an acetaldehyde equivalent.

2. Synthesis of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid: This analog is synthesized by reacting the same diol precursor with acetone or a ketone equivalent like 2,2-dimethoxypropane.[7]

The reaction is an equilibrium process, and to drive it towards the formation of the dioxane product, water must be removed, often by azeotropic distillation using a Dean-Stark apparatus.[1]

Synthesis Diol Glyceric Acid or 2,2-bis(hydroxymethyl)propionic acid Catalyst Acid Catalyst (e.g., p-TsOH) Diol->Catalyst Catalyst2 Acetaldehyde Acetaldehyde (CH3CHO) Acetaldehyde->Catalyst Acetone Acetone ((CH3)2CO) Acetone->Catalyst2 ProductA 2-Methyl-1,3-dioxane- 5-carboxylic acid ProductB 2,2-Dimethyl-1,3-dioxane- 5-carboxylic acid Catalyst->ProductA - H2O Catalyst2->ProductB - H2O

Caption: General synthetic routes to the target dioxane carboxylic acids.

Experimental Protocol: Synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (a related analog)

This protocol, adapted from the literature for a similar compound, illustrates the general procedure.[7]

  • Reaction Setup: Suspend 2,2-bis(hydroxymethyl)propionic acid in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate to the flask.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by techniques like TLC or NMR.

  • Workup: Once the reaction is complete, quench the catalyst with a mild base (e.g., triethylamine). Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure 2,2-dimethyl-1,3-dioxane-5-carboxylic acid derivative.

Causality: The use of 2,2-dimethoxypropane serves as both a reactant (a source of the acetone ketal) and a dehydrating agent, as its reaction with water is irreversible under the reaction conditions, thus driving the equilibrium towards the product.

III. Conformational Analysis and Stereochemistry

The 1,3-dioxane ring preferentially adopts a chair conformation, similar to cyclohexane.[8] However, the shorter C-O bond lengths compared to C-C bonds lead to more pronounced steric interactions.[8]

  • 2-Methyl-1,3-dioxane-5-carboxylic acid: The methyl group at the C2 position can exist in either an axial or equatorial position. Due to steric hindrance, the equatorial position is generally favored thermodynamically.[8] The presence of a hydrogen atom at C2 allows for a degree of conformational flexibility.

  • 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid: The gem-dimethyl group at C2 introduces significant steric bulk. One methyl group will be in an axial position and the other equatorial. This can lead to a more rigid chair conformation and can influence the preferred orientation of the carboxylic acid group at C5. Crystal structure analysis of a related compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, shows that the carboxyl group occupies an equatorial position.[7][9]

Conformation cluster_0 2-Methyl-1,3-dioxane Ring cluster_1 2,2-Dimethyl-1,3-dioxane Ring Axial Me Axial Methyl Equatorial Me Equatorial Methyl Axial Me->Equatorial Me Ring Flip (Equatorial Favored) Locked More Rigid Conformation (One Axial Me, One Equatorial Me)

Caption: Conformational preferences of the C2 substituents.

IV. Reactivity and Stability: The Acetal vs. Ketal Divide

The primary difference in reactivity lies in the stability of the acetal versus the ketal functional group, particularly towards acidic hydrolysis.

  • Hydrolytic Stability: Acetals and ketals are stable in neutral or basic conditions but are cleaved by aqueous acid to regenerate the parent carbonyl and diol.[3][4] Generally, ketals (from ketones) hydrolyze more slowly than acetals (from aldehydes).[5] This is attributed to the greater steric hindrance around the ketal carbon and the relative stability of the resulting carbocation intermediate. The gem-dimethyl group provides steric shielding and stabilizes the transient oxocarbenium ion through hyperconjugation.

This differential stability is a cornerstone of their use as protecting groups in multi-step syntheses.[10][11] The 2-methyl-1,3-dioxane group can be removed under milder acidic conditions than the more robust 2,2-dimethyl analog, allowing for selective deprotection strategies.

Experimental Workflow: Comparative Hydrolysis Rate Study

A kinetic study can quantify the difference in hydrolytic stability.

HydrolysisWorkflow start Prepare equimolar solutions of both compounds in a buffered aqueous/organic solvent add_acid Initiate hydrolysis by adding a standardized amount of acid (e.g., HCl) start->add_acid monitor Monitor the disappearance of the starting material over time using HPLC or NMR add_acid->monitor quench Quench aliquots at specific time points with a base monitor->quench Take aliquots analyze Analyze quenched aliquots to determine the concentration of remaining reactant quench->analyze plot Plot ln[Reactant] vs. time to determine the pseudo-first-order rate constant (k) analyze->plot compare Compare k(acetal) and k(ketal) plot->compare

Caption: Workflow for a comparative hydrolysis kinetics experiment.

V. Implications for Drug Development

The choice between these two building blocks can have significant consequences in a drug development program:

  • Protecting Group Strategy: The 1,3-dioxane structure is often used to protect 1,3-diols or carboxylic acids (after conversion to a suitable precursor).[12][13] The differential stability of the 2-methyl (acetal) and 2,2-dimethyl (ketal) groups allows for orthogonal protection schemes. A chemist can selectively remove the acetal in the presence of the ketal by carefully controlling the pH.

  • Stereochemical Control: The rigid conformation of the 2,2-dimethyl analog can be exploited to influence the stereochemical outcome of reactions at other positions on the molecule. The bulky gem-dimethyl group can act as a stereodirecting group, blocking one face of the molecule from reagent attack.

  • Metabolic Stability: In the context of a final API, a dioxane ring might be subject to metabolic cleavage. The greater stability of the ketal might translate to a longer in vivo half-life compared to a similar molecule containing the more labile acetal.

  • Physicochemical Properties: The extra methyl group in the 2,2-dimethyl analog increases its lipophilicity (higher LogP). This can affect properties such as solubility, membrane permeability, and plasma protein binding, all of which are critical for drug efficacy and pharmacokinetics.

Conclusion

While 2-Methyl-1,3-dioxane-5-carboxylic acid and its 2,2-dimethyl analog differ by only a single methyl group, this structural change imparts distinct chemical personalities. The 2-methyl (acetal) version offers greater reactivity and is more susceptible to acidic cleavage, making it a more labile protecting group. Conversely, the 2,2-dimethyl (ketal) analog provides enhanced stability and steric bulk, which can be advantageous for creating more robust molecules or for directing stereochemistry. For researchers and drug development professionals, understanding these nuanced differences is crucial for the rational design of synthetic routes and the optimization of lead compounds, ultimately enabling the efficient and strategic construction of complex molecular targets.

References

  • Nader, F. W., & Eliel, E. L. (1970). Conformational analysis. XXII. Conformational equilibria in 2-substituted 1,3-dioxanes. Journal of the American Chemical Society, 92(10), 3050–3055. [Link]

  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5353. [Link]

  • Wikipedia. (n.d.). Acetal. [Link]

  • Juaristi, E., et al. (1993). Conformational analysis of 1,3-dioxanes with sulfide, sulfoxide and sulfone substitution at C(5). Finding an eclipsed conformation in cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane. Journal of the American Chemical Society, 115(24), 11069-11076. [Link]

  • Slideshare. (2015). Protecting Groups In Organic Synthesis. [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-dioxane-5-carboxylic acid. [Link]

  • Unknown. (n.d.). Protecting groups in organic synthesis + H2O. [Link]

  • Howard, A. E., et al. (1996). Elucidating the Origin of Conformational Energy Differences in Substituted 1,3-Dioxanes: A Combined Theoretical and Experimental Study. The Journal of Organic Chemistry, 61(11), 3662-3668. [Link]

  • ResearchGate. (n.d.). Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at pH 5. [Link]

  • University of Liverpool. (n.d.). Lecture 9: Acetals. [Link]

  • Master Organic Chemistry. (2026). Hydrates, Hemiacetals, and Acetals. [Link]

  • Giesen, J. A., Grayson, S. M., & Mague, J. T. (2020). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 86–90. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Giesen, J. A., Grayson, S. M., & Mague, J. T. (2020). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 86–90. [Link]

Sources

Exploratory

Structural Dynamics of 1,3-Dioxane Scaffolds: A Guide to Conformational Analysis in Carboxylic Acid Derivatives

Executive Summary The 1,3-dioxane ring is a privileged scaffold in medicinal chemistry, serving not only as a robust protecting group for 1,3-diols but also as a pharmacophore in its own right (e.g., in thromboxane recep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-dioxane ring is a privileged scaffold in medicinal chemistry, serving not only as a robust protecting group for 1,3-diols but also as a pharmacophore in its own right (e.g., in thromboxane receptor antagonists and polyketide mimics). When a carboxylic acid moiety is introduced—particularly at the C5 position—the conformational landscape shifts from simple sterics to a complex interplay of stereoelectronic effects, including the anomeric effect, dipole minimization, and intramolecular hydrogen bonding.

This guide provides a rigorous, self-validating framework for synthesizing, analyzing, and computationally verifying the conformation of 1,3-dioxane carboxylic acids.

Part 1: The Stereoelectronic Landscape

The Thermodynamic Baseline

Unlike cyclohexane, the 1,3-dioxane ring is not a perfect chair.[1][2] The C–O bonds (1.43 Å) are shorter than C–C bonds (1.54 Å), resulting in a puckered chair that accentuates diaxial interactions at the C2, C4, and C6 positions.

  • The Chair Preference: The chair conformer is generally 4–6 kcal/mol more stable than the 2,5-twist boat.[1] However, in the presence of bulky substituents or intramolecular hydrogen bonds (common with carboxylic acids), the population of twist-boat conformers can become significant.

  • The C2 "Lock": Substituents at C2 (the acetal carbon) exhibit a strong preference for the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6. This often "locks" the ring conformation, providing a stable template for analyzing substituents at other positions.

The C5 "Polar Anomaly"

In cyclohexane, a substituent prefers the equatorial position to minimize 1,3-diaxial steric clash. In 5-substituted 1,3-dioxanes, this rule is often violated due to the gauche effect and intramolecular hydrogen bonding .

  • Steric Control: A C5-alkyl group prefers the equatorial orientation.

  • Electronic Control (The Acid Factor): A C5-carboxylic acid (or ester) is an electron-withdrawing, polar group.

    • Dipole Minimization: An equatorial C5-COOH creates a dipole vector opposing the ring oxygens, which can be destabilizing in non-polar solvents.

    • H-Bonding: An axial C5-COOH can donate a hydrogen bond to the ring oxygens (O1 or O3), stabilizing the axial conformer despite steric costs. This is a critical consideration in drug design, as the axial vs. equatorial display changes the vector of the acid group by ~109°, altering receptor binding completely.

Part 2: Analytical Methodologies (The "How-To")

Reliable assignment requires a triangulation of methods: NMR coupling constants (


), Nuclear Overhauser Effect (NOE), and X-ray crystallography.
NMR Spectroscopy: The Gold Standard

The Karplus relationship is the primary tool for distinguishing axial from equatorial protons at C5.

Key Coupling Constants (


 and 

):
  • Trans-Diaxial (

    
    ):  10–12 Hz. Indicates the substituent is equatorial (H5 is axial).
    
  • Diequatorial / Axial-Equatorial (

    
     / 
    
    
    
    ):
    2–5 Hz. Indicates the substituent is axial (H5 is equatorial) or the ring is in a twist-boat.

Table 1: Diagnostic NMR Parameters for 1,3-Dioxanes

ParameterChair (Subst. Equatorial)Chair (Subst. Axial)Twist-Boat

10 – 12 Hz (Large)2 – 5 Hz (Small)4 – 8 Hz (Averaged)

2 – 5 Hz (Small)2 – 5 Hz (Small)4 – 8 Hz (Averaged)

RarePossible (1–2 Hz)Common

(13C)
Upfield shiftedDownfield shiftedVariable
NOE Difference Spectroscopy

While


-coupling gives dihedral angles, NOE gives spatial proximity.
  • Irradiate H2 (acetal proton):

    • If NOE is observed at H4/H6 axial, the ring is a chair.

    • If NOE is observed at H5 equatorial, the C5 substituent is axial.

Part 3: Experimental Protocol

Protocol: Synthesis and Conformational Locking of 5-Carboxy-1,3-dioxanes

Objective: Synthesize a 1,3-dioxane from a 2-substituted-1,3-propanediol and an aldehyde, then determine the orientation of the carboxylic acid moiety.

Reagents:

  • 2-hydroxymethyl-2-carboxy-1,3-propanediol derivative (Target Diol)

  • Benzaldehyde (or other aldehyde/ketone)

  • p-Toluenesulfonic acid (p-TsOH) (Catalyst)

  • Benzene or Toluene (Solvent)

Step-by-Step Workflow:

  • Thermodynamic Acetalization:

    • Dissolve the diol (1.0 equiv) and aldehyde (1.1 equiv) in benzene (0.1 M).

    • Add p-TsOH (0.05 equiv).

    • Reflux with a Dean-Stark trap to remove water. Rationale: Removal of water drives the equilibrium toward the thermodynamic product (usually the chair with the C2-phenyl group equatorial).

    • Monitor by TLC until the diol disappears (typically 2–4 hours).

  • Workup & Purification:

    • Cool to RT, neutralize with solid NaHCO3.

    • Filter and concentrate.

    • Purify via flash chromatography (SiO2, Hexane/EtOAc). Note: Isomers may be separable. If two spots are visible, isolate both for comparative NMR.

  • NMR Analysis (The Decision Matrix):

    • Dissolve pure product in CDCl3 (non-polar) and DMSO-d6 (polar). Rationale: Solvent polarity affects intramolecular H-bonding. A shift in J-values between solvents confirms a mobile equilibrium.

    • Acquire 1H NMR with sufficient scans to resolve the H4/H6 multiplets.

Part 4: Visualization & Logic Flows

Conformational Assignment Decision Tree

The following diagram illustrates the logical flow for assigning the conformation of a 5-substituted 1,3-dioxane based on NMR data.

ConformationAnalysis Start Start: 1H NMR Analysis (Focus on H5-H4/H6 coupling) CheckJ Check 3J(H5-H4/H6) values Start->CheckJ LargeJ Large J (10-12 Hz) Present CheckJ->LargeJ Trans-diaxial coupling SmallJ Only Small J (2-5 Hz) Present CheckJ->SmallJ No large coupling ChairEq Conclusion: Chair Conformation C5-Substituent is EQUATORIAL LargeJ->ChairEq Ambiguous Ambiguous Result: Suspect Axial Subst. or Twist Boat SmallJ->Ambiguous NOE_Check Run NOE Experiment Irradiate H2 (Acetal) Ambiguous->NOE_Check NOE_H5 NOE observed at H5 NOE_Check->NOE_H5 NOE_None No NOE at H5 (NOE at H4/6 ax) NOE_Check->NOE_None ChairAx Conclusion: Chair Conformation C5-Substituent is AXIAL (Stabilized by H-bond?) NOE_H5->ChairAx TwistBoat Conclusion: Twist-Boat Conformation (Likely bulky groups) NOE_None->TwistBoat

Caption: Logic flow for assigning stereochemistry using


 coupling constants and NOE data.
Computational Validation Workflow (DFT)

For rigorous publications, experimental data must be backed by computation.

DFT_Workflow Input Input Structure (Axial & Equatorial Guesses) Opt Geometry Optimization (B3LYP/6-31G*) Input->Opt Freq Frequency Calc (Verify Minima) Opt->Freq Solv Solvation Model (PCM/SMD - Chloroform) Freq->Solv Compare Compare Boltzmann Avg vs NMR Data Solv->Compare

Caption: Standard DFT workflow for validating 1,3-dioxane conformer energies.

Part 5: Troubleshooting & Optimization

  • Problem: Broad NMR Signals.

    • Cause: Ring flipping (intermediate exchange rate) at room temperature.

    • Solution: Perform Variable Temperature (VT) NMR. Cool the sample to -40°C or -60°C to "freeze" the conformers and resolve the couplings.

  • Problem: Inconsistent X-ray vs. NMR.

    • Cause: Crystal packing forces often stabilize a conformer that is not the major species in solution.

    • Solution: Trust the solution-state NMR for biological relevance. Use computation (DFT) to see if the energy difference is small (< 1 kcal/mol), which explains the discrepancy.

  • Problem: Acid Instability.

    • Cause: 1,3-dioxanes are acid-labile.[3] A free carboxylic acid on the ring can autocatalyze ring opening if the sample is wet.

    • Solution: Analyze as the methyl ester if possible, or ensure the NMR solvent is strictly anhydrous and acid-free (filter through basic alumina).

References

  • Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society.[4][5] Link

  • Alabugin, I. V. (2000).[6] Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane.[7][8] The Journal of Organic Chemistry. Link

  • Riddell, F. G. (1980). The Conformational Analysis of Heterocyclic Compounds. Academic Press. (Classic Text).
  • Rychnovsky, S. D., et al. (1993). Determination of Relative Configuration in 1,3-Diols by NMR. The Journal of Organic Chemistry. Link

  • Wiberg, K. B., & Bailey, W. F. (2000). Conformational Analysis of 1,3-Dioxane. Journal of Molecular Structure. Link

Sources

Foundational

Thermodynamic Stability of the Chair Conformation in Dioxane Acids

Executive Summary In medicinal chemistry, the 1,3-dioxane ring serves as a critical bioisostere for saturated carbo- and heterocycles, offering unique solubility profiles and metabolic stability. However, unlike cyclohex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 1,3-dioxane ring serves as a critical bioisostere for saturated carbo- and heterocycles, offering unique solubility profiles and metabolic stability. However, unlike cyclohexane, the thermodynamic stability of "dioxane acids" (specifically 1,3-dioxane-5-carboxylic acid derivatives) is governed by a complex interplay of steric hindrance, electrostatic interactions, and stereoelectronic effects (anomeric and homoanomeric).

This guide provides a rigorous analysis of the thermodynamic preference for the chair conformation in these systems. It moves beyond standard textbook definitions to address the "5-position anomaly," where the classic equatorial preference of substituents is often attenuated or reversed due to the absence of 1,3-diaxial steric clashes with hydrogen atoms.

Theoretical Framework: The Dioxane Conformational Landscape

The Dominance of the Chair

The 1,3-dioxane ring exists primarily in a chair conformation, which is thermodynamically more stable than the twist-boat form by approximately 5–7 kcal/mol (compared to ~5.5 kcal/mol in cyclohexane). This increased rigidity is attributed to the shorter C–O bond lengths (1.41 Å) compared to C–C bonds (1.54 Å), which compresses the ring and heightens the barrier to ring inversion.

The "5-Position Anomaly" in Dioxane Acids

In cyclohexane carboxylic acids, the carboxyl group overwhelmingly prefers the equatorial position (


-value 

1.4 kcal/mol) to avoid 1,3-diaxial steric interactions with axial hydrogens.

In 1,3-dioxane-5-carboxylic acids , this paradigm shifts:

  • Missing 1,3-Diaxial Hydrogens: An axial substituent at C5 faces the lone pairs of the O1 and O3 oxygens, not hydrogen atoms. The "size" of a lone pair is smaller than a hydrogen atom, significantly reducing steric repulsion.

  • Electrostatic Attraction (The Gauche Effect): In highly polar solvents, an axial polar group (like -COOH or -NO

    
    ) at C5 can be stabilized by attractive electrostatic interactions between the substituent and the ring oxygens (
    
    
    
    ), sometimes leading to a significant population of the axial conformer.
Visualizing the Energy Landscape

The following diagram illustrates the high-energy barrier protecting the stable chair conformation from the flexible twist-boat forms.

DioxaneEnergy Fig 1. Thermodynamic Energy Profile of 1,3-Dioxane Ring Inversion Chair Chair Conformation (Global Minimum) 0.0 kcal/mol HalfChair Half-Chair (Transition State) ~10-12 kcal/mol Chair->HalfChair Ring Inversion TwistBoat Twist-Boat (Local Minimum) +5-7 kcal/mol HalfChair->TwistBoat Relaxation

Experimental Protocol: Self-Validating Conformational Analysis

To determine the precise conformation of a dioxane acid scaffold in solution, a single method is insufficient. The following protocol triangulates data from NMR spectroscopy and Computational Chemistry to ensure accuracy.

Phase 1: NMR Spectroscopy ( Coupling)

The magnitude of vicinal proton-proton coupling constants (


) is the most reliable experimental probe for ring puckering.
  • The Karplus Relationship:

    • Axial-Axial (

      
      ): 
      
      
      
      (Indicates rigid chair with equatorial substituent).
    • Axial-Equatorial / Equatorial-Equatorial (

      
      ): 
      
      
      
      .

Protocol Steps:

  • Dissolve 5 mg of the dioxane acid in a non-polar solvent (CDCl

    
    ) and a polar solvent (DMSO-
    
    
    
    ) to assess solvent-dependent conformational switching.
  • Acquire a high-resolution

    
    H-NMR (minimum 400 MHz).
    
  • Analyze the signal for the proton at C5 (H5).

    • Validation Check: If H5 appears as a triplet of triplets with two large couplings (

      
       Hz), the proton is axial, confirming the carboxylic acid is equatorial .
      
    • Validation Check: If H5 shows only small couplings (

      
       Hz), the proton is equatorial, indicating the carboxylic acid is axial  (or the ring is in a twist-boat).
      
Phase 2: Computational Validation (DFT)

Experimental NMR data represents a time-averaged ensemble. DFT calculations provide the energetic cost of accessing minor conformers.

Protocol Steps:

  • Structure Generation: Build 3D models of the Chair-Equatorial, Chair-Axial, and 1,4-Twist-Boat conformers.

  • Optimization: Run geometry optimization using DFT B3LYP/6-31G * or M06-2X/def2-TZVP (M06-2X is preferred for capturing dispersion forces in heterocycles).

  • Solvation: Apply a PCM (Polarizable Continuum Model) corresponding to your NMR solvent.

  • Frequency Calculation: Ensure no imaginary frequencies (minima) and calculate Gibbs Free Energy (

    
    ).
    
  • Boltzmann Weighting: Calculate the theoretical population ratio using

    
    .
    
Workflow Diagram

Workflow Fig 2. Integrated Workflow for Conformational Assignment Start Synthesized Dioxane Acid NMR 1H NMR Analysis (Focus on H5 Coupling) Start->NMR Decision Is J(H4a-H5) > 9 Hz? NMR->Decision ChairEq Conformation: Chair Substituent: Equatorial Decision->ChairEq Yes (Rigid) Ambiguous Ambiguous Signal (J < 6 Hz) Decision->Ambiguous No NOE NOE/ROESY Experiments (Check 1,3-diaxial contacts) Ambiguous->NOE DFT DFT Calculation (M06-2X/def2-TZVP) Ambiguous->DFT Final Assign Axial Chair or Twist-Boat NOE->Final DFT->Final

Data Summary: Substituent Effects at C5

The following table summarizes the thermodynamic preferences for substituents at the 5-position of 1,3-dioxane compared to cyclohexane. Note the drastic reduction in equatorial preference (


-value) for the dioxane system.
Substituent (at C5)Cyclohexane

-value (kcal/mol)
1,3-Dioxane

(kcal/mol)
Structural Driver
-CH

1.700.80Reduced steric clash (O vs H)
-t-Butyl > 5.01.40Reduced steric clash
-COOH 1.40~0.8 - 1.2 Electrostatic stabilization of axial isomer
-NO

1.10-0.3 to +0.2 Strong electrostatic attraction (axial favored)
-F 0.25-0.60Axial preferred (attraction)

Data compiled from Eliel et al. and modern DFT benchmarks.

References

  • Eliel, E. L., & Knoeber, M. C. (1968). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444–3458. [Link]

  • Riddell, F. G. (1980). The Conformational Analysis of Heterocyclic Compounds. Academic Press. [Link]

  • Wiberg, K. B., & Bailey, W. F. (2000). Stereoelectronic Effects in Cyclohexane, 1,3-Dioxane, and 1,3-Dithiane.[1] Journal of Organic Chemistry, 65(13), 3910–3919.[2] [Link]

  • Mamleev, A. K., & Fayzullin, M. (2011).[3] Conformational Analysis of 4,4-Dimethyl-1,3-dioxane. Russian Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (2023). 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]

Sources

Protocols & Analytical Methods

Method

Acetalization of 2,2-bis(hydroxymethyl)acetic acid with acetaldehyde

Technical Application Note: Controlled Acetalization of 2,2-Bis(hydroxymethyl)acetic Acid Part 1: Executive Summary & Strategic Rationale Subject: Synthesis of cyclic ethylidene acetals via the condensation of 2,2-bis(hy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Controlled Acetalization of 2,2-Bis(hydroxymethyl)acetic Acid

Part 1: Executive Summary & Strategic Rationale

Subject: Synthesis of cyclic ethylidene acetals via the condensation of 2,2-bis(hydroxymethyl)acetic acid (BHMA) with acetaldehyde.

Scope: This guide details the thermodynamic and kinetic control required to synthesize 2-methyl-1,3-dioxane-5-carboxylic acid derivatives. Unlike standard acetalizations using high-boiling aldehydes (e.g., benzaldehyde), the use of acetaldehyde (b.p. 20.2°C) presents unique volatility and stoichiometry challenges.

Application Significance: The resulting cyclic acetal monomers are critical building blocks for:

  • pH-Responsive Drug Delivery: The ethylidene acetal linkage is acid-labile, hydrolyzing rapidly in endosomal environments (pH 5.0–6.0) to release therapeutic payloads, while remaining stable at physiological pH (7.4).[1][2]

  • Functional Biodegradable Polymers: These monomers are precursors for ring-opening polymerization (ROP) of functionalized polycarbonates and polyesters used in tissue engineering.

Part 2: Scientific Foundation & Mechanism[2][3]

The Challenge of Volatility

The core difficulty in this synthesis is the boiling point of acetaldehyde (


).[2] Standard Dean-Stark azeotropic distillation is impossible because the reagent will evaporate before water is removed.[2] Therefore, the reaction must rely on chemical dehydration  (Molecular Sieves/

) or Transacetalization (using acetaldehyde acetals).[2]
Reaction Mechanism

The reaction proceeds via an acid-catalyzed reversible condensation.[2] The 1,3-diol moiety of BHMA attacks the activated carbonyl of acetaldehyde, forming a hemiacetal, followed by ring closure to the thermodynamically stable six-membered 1,3-dioxane ring.

Stereochemical Note: The formation of the acetal ring creates a new chiral center at the C2 position.[2] Consequently, the product exists as a mixture of diastereomers (cis and trans isomers relative to the C5-carboxylic acid group).[2]

ReactionMechanism cluster_0 Critical Control Point: Water Removal Start BHMA (1,3-Diol) Hemiacetal Hemiacetal Intermediate Start->Hemiacetal + Aldehyde Aldehyde Acetaldehyde (Activated by H+) Aldehyde->Hemiacetal Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium - H2O Water H2O (Byproduct) Hemiacetal->Water Product Cyclic Ethylidene Acetal (1,3-Dioxane) Oxocarbenium->Product Ring Closure

Figure 1: Acid-catalyzed mechanism for the formation of the 1,3-dioxane ring.[2] Water removal drives the equilibrium toward the product.[2][3]

Part 3: Experimental Protocols

Method A: Direct Condensation (The "Cold" Method)

Best for: Situations where pure acetaldehyde must be used directly.[2]

Materials:

  • Substrate: 2,2-Bis(hydroxymethyl)acetic acid (BHMA) [10.0 g, 67 mmol]

  • Reagent: Acetaldehyde (freshly distilled) [14.8 g, 335 mmol, 5.0 equiv]

  • Solvent: Anhydrous THF or DMF (50 mL)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) [0.1 equiv][2]

  • Desiccant: Activated 4Å Molecular Sieves (20 g)

Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a high-efficiency reflux condenser (cooled to -10°C using a chiller).

  • Solvation: Add BHMA, p-TSA, and activated molecular sieves to the flask under nitrogen. Add anhydrous THF.

  • Addition: Cool the mixture to 0°C in an ice bath. Add acetaldehyde slowly via a syringe pump to prevent temperature spikes.

  • Reaction: Seal the system (or keep under slight positive

    
     pressure). Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.
    
    • Note: Do not heat. Heating will cause the acetaldehyde to boil off despite the condenser.[2]

  • Quench: Add triethylamine (

    
    ) (1.2 equiv relative to p-TSA) to neutralize the acid catalyst. This is critical to prevent hydrolysis during workup.
    
  • Workup: Filter off the molecular sieves. Concentrate the filtrate under reduced pressure (keep bath temp <40°C).

  • Purification: Dissolve residue in

    
    , wash with brine, dry over 
    
    
    
    , and recrystallize from ethyl acetate/hexane.
Method B: Transacetalization (The "Industry Standard" Method)

Best for: High yield, scale-up, and safety. Avoids handling volatile acetaldehyde.[4]

Reagent: Acetaldehyde Dimethyl Acetal (1,1-Dimethoxyethane).

Protocol:

  • Setup: 250 mL flask with a short-path distillation head.

  • Mixture: Combine BHMA (10 g) and Acetaldehyde Dimethyl Acetal (1.5 equiv) in dry Acetone or THF.

  • Catalysis: Add p-TSA (0.05 equiv).

  • Reaction: Heat to mild reflux. The reaction produces methanol as a byproduct.[2]

  • Equilibrium Shift: The methanol/solvent azeotrope is distilled off, driving the reaction to completion.

  • Result: Higher yields (>85%) are typically observed due to better equilibrium management.

Part 4: Data Analysis & Characterization

Table 1: Comparative Process Parameters

ParameterMethod A (Direct Acetaldehyde)Method B (Transacetalization)
Reagent Stability Low (Volatile, Flammable)High (Stable Liquid)
Water Management Molecular Sieves (Physical)Distillation of MeOH (Chemical)
Reaction Temp 0°C

25°C
50°C

70°C
Typical Yield 60–70%85–95%
Atom Economy Higher (Water byproduct)Lower (Methanol byproduct)

Spectroscopic Validation:

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the quartet at
    
    
    4.6–4.8 ppm (the acetal methine proton,
    
    
    ).[2]
  • Isomers: You will likely see two sets of signals corresponding to the cis and trans isomers (methyl group vs. carboxylic acid).[2]

  • IR: Disappearance of the broad O-H stretch (~3400

    
    ) of the diol; retention of the C=O stretch (~1700 
    
    
    
    ) of the carboxylic acid.[2]

Part 5: Workflow Visualization

ExperimentalWorkflow Prep Preparation Dry Solvents, Activate Sieves React Reaction Phase Add Reagents at 0°C Stir 16h @ RT Prep->React Inert Atm (N2) Quench Quench Add Et3N (Neutralize Catalyst) React->Quench Check TLC Workup Workup Filter Sieves -> Evaporate Quench->Workup pH > 7 Purify Purification Recrystallization (EtOAc/Hex) Workup->Purify Crude Oil

Figure 2: Step-by-step experimental workflow for Method A (Direct Condensation).

Part 6: References

  • Gillies, E. R., et al. (2004).[5] "Acetals as pH-Sensitive Linkages for Drug Delivery." Bioconjugate Chemistry.

    • Context: Establishes the utility of cyclic acetals in pH-responsive systems.

  • Gopinath, R., et al. (2002).[3] "Tetrabutylammonium Tribromide Catalyzed Acetalization of Carbonyl Compounds." The Journal of Organic Chemistry. [2]

    • Context: Discusses mild catalytic methods for acetalization.

  • Organic Chemistry Portal. (2023). "Acetalization: Synthesis of Acetals and Ketals."[3]

    • Context: General mechanisms and protecting group strategies.[4]

  • TCI Chemicals. (2023).[2] "Product Specification: 2,2-Bis(hydroxymethyl)propionic Acid."

    • Context: Physical properties of the bis-MPA substrate class.

Sources

Application

Application Note: Strategic Esterification of Acid-Labile 2-Methyl-1,3-dioxane-5-carboxylic Acid

Abstract The esterification of 2-Methyl-1,3-dioxane-5-carboxylic acid presents a specific chemoselectivity challenge due to the presence of the acid-labile 1,3-dioxane ring (a cyclic acetal). Standard acid-catalyzed Fisc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The esterification of 2-Methyl-1,3-dioxane-5-carboxylic acid presents a specific chemoselectivity challenge due to the presence of the acid-labile 1,3-dioxane ring (a cyclic acetal). Standard acid-catalyzed Fischer esterification protocols frequently result in ring hydrolysis, leading to polymerization or reversion to the parent diol. This application note outlines two validated, high-fidelity protocols—Base-Promoted Alkylation and Steglich Esterification —that bypass acidic conditions to preserve the heterocyclic scaffold. Comparative data on yield and purity are provided to guide process selection.

Introduction & Chemoselectivity Analysis[1][2]

The target molecule contains two reactive centers with opposing stability profiles:

  • Carboxylic Acid (C5): Requires activation for nucleophilic attack.

  • 1,3-Dioxane Ring (Acetal): Stable to bases and nucleophiles but highly sensitive to aqueous acid and Lewis acids.

The "Fischer Trap"

Classical Fischer esterification (Refluxing alcohol +


/HCl) is contraindicated  for this substrate. The mechanism of failure involves the protonation of the acetal oxygen, followed by ring opening to form a stabilized oxocarbenium ion, eventually hydrolyzing to 2-(hydroxymethyl)propane-1,3-diol and acetaldehyde (or the corresponding ketone).

Key Mechanistic Insight: To ensure the integrity of the dioxane ring, the reaction coordinate must remain strictly neutral or basic .

Decision Matrix

The choice of method depends on the desired ester group (


):
  • Method A (Alkyl Halides): Ideal for Methyl, Ethyl, Benzyl, or Allyl esters.

  • Method B (Coupling Agents): Ideal for complex, bulky, or chiral alcohols (e.g., t-Butyl, menthyl).

Experimental Workflows (Graphviz)

The following decision tree illustrates the critical process control points for selecting the correct esterification pathway.

Esterification_Workflow Start Substrate: 2-Methyl-1,3-dioxane-5-COOH Decision Select Target Ester (R') Start->Decision Path_A Simple Alkyl (Me, Et, Bn, Allyl) Decision->Path_A Path_B Complex/Bulky (t-Bu, Chiral Alcohols) Decision->Path_B Path_C Standard Fischer (H+ / Heat) Decision->Path_C Avoid Method_A METHOD A: Base-Promoted Alkylation (K2CO3 / Alkyl Halide) Path_A->Method_A Method_B METHOD B: Steglich Coupling (EDC / DMAP / R-OH) Path_B->Method_B Failure FAILURE MODE: Acetal Hydrolysis & Polymerization Path_C->Failure QC QC Check: 1H NMR (Acetal CH @ ~4.5-5.0 ppm) Method_A->QC Method_B->QC

Figure 1: Strategic decision tree for esterification of acid-sensitive acetals. Note the explicit avoidance of acidic pathways.

Detailed Protocols

Protocol A: Base-Promoted Alkylation (Recommended)

Best for: Methyl esters (using MeI) or Benzyl esters (using BnBr). Mechanism:


 displacement. The base deprotonates the carboxylic acid to form a carboxylate, which acts as the nucleophile.
Safety Note:  Methyl Iodide is a neurotoxin and alkylating agent. Handle in a fume hood.
Reagents
  • Substrate: 1.0 equiv

  • Potassium Carbonate (

    
    ): 2.0 equiv (anhydrous, granular)
    
  • Alkyl Halide (e.g., Iodomethane): 1.5 equiv

  • Solvent: DMF (Dimethylformamide) or Acetone (Dry)[1]

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-1,3-dioxane-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous

    
     (2.0 equiv) in a single portion. The suspension may evolve slight gas (
    
    
    
    ) if the solvent is wet; stir at Room Temperature (RT) for 15 minutes.
  • Alkylation: Add Iodomethane (1.5 equiv) dropwise via syringe.

    • Critical Control: If the reaction exotherms, cool to 0°C during addition, then warm to RT.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (stain with PMA or KMnO4; UV may be weak).

  • Workup:

    • Dilute the mixture with EtOAc (5x reaction volume).

    • Wash with Water (3x) to remove DMF and inorganic salts.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Usually yields pure product. If necessary, flash chromatography (Hexane/EtOAc) on silica gel (neutralized with 1%

    
     if extremely sensitive, though usually unnecessary).
    
Protocol B: Steglich Esterification

Best for: Coupling with secondary/tertiary alcohols or expensive chiral alcohols. Mechanism: Carbodiimide activation (O-acylisourea formation) followed by DMAP-catalyzed acyl transfer.[2]

Reagents
  • Substrate: 1.0 equiv

  • Alcohol (

    
    ): 1.1 equiv
    
  • Coupling Agent: EDC[3][4]·HCl (1.2 equiv) or DCC (1.2 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: DCM (Dichloromethane), anhydrous

Step-by-Step Procedure
  • Setup: Dissolve the substrate and the target alcohol (1.1 equiv) in anhydrous DCM (0.2 M) under Nitrogen/Argon atmosphere.

  • Catalyst Addition: Add DMAP (0.1 equiv) and cool the solution to 0°C.

  • Activation: Add EDC·HCl (1.2 equiv) in one portion.

  • Reaction: Allow the mixture to warm to RT naturally and stir for 12–24 hours.

    • Observation: If using DCC, a white precipitate (dicyclohexylurea) will form. EDC byproducts are water-soluble and will remain clear or cloudy.

  • Workup:

    • Dilute with DCM.

    • Wash with saturated

      
        (mildly acidic, minimize contact time) or Water.
      
    • Wash with saturated

      
      .
      
    • Dry over

      
       and concentrate.
      

Performance Comparison & QC Data

The following table summarizes expected outcomes based on internal validation trials.

ParameterMethod A (Alkylation)Method B (Steglich)Method C (Fischer - Control)
Reagents

/ MeI
EDC / DMAP / MeOH

/ MeOH / Reflux
pH Condition Basic (pH ~9-10)Neutral (pH ~7)Acidic (pH < 1)
Isolated Yield 92 - 96% 80 - 88%< 15% (Intact Ester)
Ring Integrity 100% Retention>98% Retention< 10% Retention (Hydrolysis)
Purification Minimal (Extraction)Column usually requiredDifficult (Complex mixture)
Quality Control: NMR Validation

To confirm the success of the reaction and the integrity of the ring, observe the following signals in


 NMR (

):
  • Acetal Proton (C2-H): A quartet (if methyl is present) or distinct singlet/multiplet around 4.5 – 5.0 ppm . Loss of this signal indicates ring hydrolysis.

  • Ester Methyl (Method A): A sharp singlet at ~3.7 ppm .

  • Dioxane Ring Protons (C4/C6-H): Diastereotopic protons appearing as multiplets between 3.5 – 4.2 ppm .

References

  • Steglich Esterification Protocol

    • Neises, B., & Steglich, W. (1978).[2][3][5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

    • Source:

  • Base-Mediated Alkylation (General Protocol)

    • Reagent Guide. (n.d.). Alkylation of Carboxylic Acids with Alkyl Halides.
    • Source:

  • Acetal Stability & Protective Groups

    • Greene, T. W., & Wuts, P. G. M.[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Referencing 1,3-Dioxane stability profiles).

    • Source:

  • Substrate Data (2-Methyl-1,3-dioxane-5-carboxylic acid)

    • PubChem Compound Summary.
    • Source:

Sources

Method

2-Methyl-1,3-dioxane-5-carboxylic acid as a building block in peptide synthesis

Topic: 2-Methyl-1,3-dioxane-5-carboxylic acid as a building block in peptide synthesis Content Type: Application Note & Technical Guide Audience: Senior Peptide Chemists, Medicinal Chemists, and Process Development Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-1,3-dioxane-5-carboxylic acid as a building block in peptide synthesis Content Type: Application Note & Technical Guide Audience: Senior Peptide Chemists, Medicinal Chemists, and Process Development Scientists.[1]

A Versatile Scaffold for Solubility Enhancement and Dendritic Branching[1]

Introduction & Mechanistic Overview

2-Methyl-1,3-dioxane-5-carboxylic acid is a cyclic acetal derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) .[1] In peptide chemistry, it serves two distinct, high-value functions depending on the cleavage strategy employed:

  • Latent Solubility Enhancer: It functions as a "masked" hydrophilic tag.[1] Upon standard acidic cleavage (e.g., TFA), the dioxane ring opens to reveal a gem-diol moiety, significantly increasing the aqueous solubility of hydrophobic peptide sequences without introducing charged residues.

  • Dendritic Scaffold (Dendronization): It acts as a branching unit.[1] If the ring is preserved (or selectively opened and functionalized), it provides two symmetric hydroxyl handles for growing peptide dendrimers or multivalent ligand displays.

This guide details the physicochemical properties, handling, and specific protocols for utilizing this building block in Fmoc Solid Phase Peptide Synthesis (SPPS).

Chemical Properties & Storage[1][2][3][4]
PropertySpecification
IUPAC Name 2-Methyl-1,3-dioxane-5-carboxylic acid
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol
Functional Group Carboxylic Acid (C5), Ethylidene Acetal (C2)
Stereochemistry Cis/Trans isomers exist (Methyl relative to Carboxyl).[1][2][3] Typically supplied as a mixture.[1]
Solubility Soluble in DCM, DMF, MeOH. Slightly soluble in water.[1]
Acid Stability Acid-Labile. The acetal hydrolyzes in >5% TFA/Water.[1]
Storage Store at +2°C to +8°C, desiccated. Hygroscopic.

Critical Handling Note: Unlike the 2,2-dimethyl analog (isopropylidene acetal), the 2-methyl (ethylidene acetal) variant possesses a chiral center at the acetal carbon. While the ring-opening process negates this chirality (yielding the achiral bis-MPA core), the intact building block exists as diastereomers. Ensure batch consistency if using the intact ring for conformational constraint studies.

Application 1: Hydrophilic Tagging (Solubility Enhancement)

The most common application.

Many bioactive peptides fail in development due to aggregation or poor solubility.[1] Attaching 2-Methyl-1,3-dioxane-5-carboxylic acid to the N-terminus (or Lysine side chain) allows the synthesis of a lipophilic precursor that becomes highly polar upon final cleavage.[1]

Mechanism
  • Coupling: The dioxane ring is lipophilic, allowing efficient coupling in organic solvents (DMF/DCM).[1]

  • Cleavage: During the final global deprotection with Trifluoroacetic Acid (TFA) and water, the ethylidene acetal hydrolyzes.

  • Result: The dioxane ring vanishes, leaving the peptide attached to a 2,2-bis(hydroxymethyl)propionyl group (two free hydroxyls).

Protocol: N-Terminal Capping for Solubility

Reagents:

  • Resin-bound peptide (Fmoc removed).[1][4]

  • 2-Methyl-1,3-dioxane-5-carboxylic acid (3.0 eq).[1]

  • HATU (2.9 eq) or DIC/Oxyma (3.0 eq).[1]

  • DIEA (6.0 eq).[1]

  • DMF (Solvent).[1][4][5]

Step-by-Step:

  • Activation: Dissolve the dioxane acid and HATU in minimal DMF. Add DIEA immediately before adding to the resin.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 45–60 minutes.

    • QC Check: Perform a Kaiser test.[1][6] The resin should be negative (colorless) indicating complete capping.[1]

  • Washing: Wash resin with DMF (3x) and DCM (3x).[1]

  • Global Cleavage (Ring Opening):

    • Prepare Cocktail: TFA (95%) / TIS (2.5%) / H₂O (2.5%) .

    • Incubate resin for 2–3 hours.[1] The water is crucial here; it acts as the nucleophile to hydrolyze the acetal.

    • Precipitate in cold diethyl ether.

  • Analysis: The mass spectrum will show a mass shift corresponding to the loss of the ethylidene protecting group (C₂H₄, -28 Da roughly) relative to the intact dioxane, but the addition of the bis-MPA moiety (+116.1 Da over the H-Peptide).

Application 2: Dendritic Peptide Synthesis

Building Multivalent Scaffolds.

To use this molecule as a branching point (Dendron) where you retain the hydroxyls for further functionalization on-resin, you must avoid premature ring opening.[1]

Strategy: The "Low-Acid" Approach

If you intend to couple amino acids to the hydroxyls generated by this molecule, you cannot use standard Fmoc/TFA protocols after the dioxane is attached, unless you use specific orthogonal protection strategies.

Workflow for Branching:

  • Couple 2-Methyl-1,3-dioxane-5-carboxylic acid to the peptide.[1]

  • Selective Ring Opening: Treat resin with mild acid (e.g., 1% TFA in DCM or 0.1 M HCl in MeOH) for 30 mins.[1] This exposes the diol while the peptide remains on the resin (requires acid-stable linkage like Wang or Rink Amide, NOT 2-Cl-Trt).[1]

  • Esterification: Couple Fmoc-Amino Acids to the newly exposed hydroxyls using symmetric anhydride activation (DIC/DCM + DMAP).

    • Note: Ester bonds are harder to form than amides.[1] Use 10 eq of AA and catalytic DMAP.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways when using this building block.

DioxaneWorkflow Start Resin-Bound Peptide (N-Term Free) Couple Couple 2-Methyl-1,3-dioxane- 5-carboxylic acid (HATU/DIEA) Start->Couple Decision Decision Point: Desired Outcome? Couple->Decision PathA Path A: Solubility Tag Decision->PathA Increase Solubility PathB Path B: Dendritic Scaffold Decision->PathB Build Dendrimer CleaveHighAcid Global Cleavage (95% TFA / H2O) PathA->CleaveHighAcid CleaveLowAcid Selective Deprotection (1% TFA/DCM on-resin) PathB->CleaveLowAcid ResultA Linear Peptide with Terminal bis-MPA (Diol) (Hydrophilic) CleaveHighAcid->ResultA Acetal Hydrolysis ResultB Resin-Bound Diol Ready for Branching CleaveLowAcid->ResultB Ring Opening Only Branching Esterification with Fmoc-AA-OH + DIC + DMAP ResultB->Branching Grow Branches

Figure 1: Workflow decision tree for 2-Methyl-1,3-dioxane-5-carboxylic acid usage. Path A yields soluble linear peptides; Path B yields branched constructs.[1]

Troubleshooting & Optimization
IssueProbable CauseSolution
Incomplete Coupling Steric hindrance at the secondary amine or bulky resin.[1]Use smaller coupling reagents (DIC/Oxyma) instead of HATU.[1] Double couple. Increase temperature to 50°C.
Ring Not Opening Insufficient water in cleavage cocktail.Ensure cleavage cocktail contains at least 2.5% v/v water.[1] The hydrolysis is hydrolytic, not just acidolytic.
Premature Ring Opening Acidic impurities in solvent (DCM/DMF).[1]Use fresh, high-quality amine-free DMF.[1] Avoid leaving the resin in acidic wash buffers.
Racemization Over-activation.[1]While the C5 is not an alpha-amino center, epimerization can occur if the acetal is stressed. Maintain neutral pH during coupling until activation.[1]
References
  • Ihre, H., Hult, A., & Söderlind, E. (1996). Synthesis, Characterization, and 1H NMR Self-Diffusion Studies of Dendritic Aliphatic Polyesters Based on 2,2-Bis(hydroxymethyl)propionic Acid. Journal of the American Chemical Society.

  • García-Gallego, S., et al. (2015).[1][7] Biodegradable Polyester Dendrimers based on Bis-MPA: A Review of Synthesis, Toxicity and Biomedical Applications. Materials.[1][8][2][4][5][6][9][10][11] [1]

  • PubChem. (n.d.).[1][3] 2-Methyl-1,3-dioxane-5-carboxylic acid - Compound Summary. National Library of Medicine.[1] [1]

  • Stenström, P., et al. (2016).[1][7] Bis-MPA based dendrimers for biomedical applications.[1] Polymer Chemistry.[1]

Sources

Application

Application Note: Precision Copolymerization of Dioxane-Functionalized Monomers via Ring-Opening Polymerization (ROP)

Executive Summary & Strategic Rationale In the landscape of biodegradable polymers, p-dioxanone (PDO) occupies a critical "Goldilocks zone" between the rapid degradation of polyglycolide (PGA) and the slow, semi-crystall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of biodegradable polymers, p-dioxanone (PDO) occupies a critical "Goldilocks zone" between the rapid degradation of polyglycolide (PGA) and the slow, semi-crystalline nature of polycaprolactone (PCL). While standard polyesters (PLA/PLGA) are ubiquitous, they often lack the mechanical flexibility required for soft-tissue engineering or the specific hydrolysis profiles needed for certain sustained-release drug delivery systems.

This guide details the Ring-Opening Polymerization (ROP) of PDO, specifically focusing on its copolymerization with L-lactide (LLA). The incorporation of the ether bond from the dioxane ring into the polyester backbone imparts unique flexibility and hydrophilicity, lowering the glass transition temperature (


) and altering the degradation kinetics.

Key Technical Challenges Addressed:

  • Ceiling Temperature (

    
    ):  PDO has a lower thermodynamic stability than caprolactone; overheating leads to rapid depolymerization.
    
  • Catalyst Selection: Balancing toxicity (Sn vs. Organocatalysts) against reaction rate.

  • Moisture Sensitivity: The ether-ester bond formation is highly sensitive to nucleophilic impurities.

Monomer Chemistry & Catalyst Selection

The Monomer: 1,4-dioxan-2-one (PDO)

Unlike simple cyclic esters, PDO contains an ether linkage. This ether oxygen provides chain flexibility (lowering modulus) and increases hydrophilicity compared to PCL, facilitating faster hydrolytic degradation.

Catalyst Systems

Two primary catalytic routes are dominant in high-value biomedical synthesis:

Catalyst SystemTypeProsConsRecommended Use
Stannous Octoate (Sn(Oct)₂) Coordination-InsertionFDA-approved history (sutures); Robust; High MW.Difficult to remove trace metal; Cytotoxicity concerns at high conc.Clinical-grade materials; Bulk polymerization.
TBD (Triazabicyclodecene) Organocatalyst (Base)Metal-free; Ultra-fast kinetics; Lower temp operation.High basicity can cause transesterification (back-biting) & dispersity broadening.Academic research; Precision block copolymers.

Decision: This protocol utilizes Sn(Oct)₂ due to its robustness in bulk polymerization and regulatory precedence in medical devices (e.g., PDS® sutures).

Mechanism: Coordination-Insertion ROP[1]

Understanding the mechanism is vital for controlling molecular weight (


). The reaction does not proceed by simple anionic attack but via a coordination-insertion pathway where the monomer inserts into the metal-oxygen bond of the initiator.

ROP_Mechanism Cat Sn(Oct)2 Pre-catalyst Active Active Tin-Alkoxide Species Cat->Active Ligand Exchange Init Alcohol Initiator (R-OH) Init->Active Coord Monomer Coordination (Carbonyl Oxygen -> Sn) Active->Coord Insert Acyl-Oxygen Cleavage & Insertion Coord->Insert Prop Chain Propagation Insert->Prop Ring Opening Prop->Coord Next Monomer Prop->Prop n cycles

Figure 1: Coordination-Insertion mechanism for the Ring-Opening Polymerization of p-dioxanone mediated by Stannous Octoate.

Detailed Protocol: Synthesis of Poly(p-dioxanone-co-L-lactide)

Objective: Synthesize a random copolymer P(PDO-co-LLA) (70:30 molar ratio) via bulk polymerization. Target MW: 50,000 - 80,000 Da.

Materials & Pre-requisites
  • Monomers:

    • p-Dioxanone (PDO): Critical: Must be distilled over CaH₂ under reduced pressure immediately before use. Store under Argon.

    • L-Lactide (LLA): Recrystallized from dry toluene.

  • Catalyst: Sn(Oct)₂ (0.1 M solution in dry toluene).

  • Initiator: Lauryl Alcohol (or PEG for block copolymers), dried.

  • Equipment: Schlenk line, oil bath, magnetic stirring, high-vacuum pump.

Experimental Workflow
Step 1: Drying and Setup (The "Make or Break" Step)

Water is a chain-transfer agent. If your glassware isn't flamed-dried, your molecular weight will plummet.

  • Flame-dry a 50 mL Schlenk flask under vacuum. Cycle Argon/Vacuum 3 times.

  • Weigh LLA (3.0 g) and PDO (7.0 g) in a glovebox or under rapid Argon flow.

  • Add Initiator (Lauryl alcohol): Calculate molar ratio based on target

    
    .
    
    • Calculation:

      
      .
      
    • For 50kDa target: Use ~0.02 mmol initiator for 10g monomer (approx).

Step 2: Polymerization [1][2][3]
  • Add Sn(Oct)₂ catalyst solution (Monomer/Catalyst ratio ~ 1000:1 to 5000:1).

  • Apply vacuum to remove the toluene (solvent for catalyst) for 30 mins at room temperature.

  • Seal the flask under slight Argon pressure.

  • Immerse in oil bath at 100°C - 110°C .

    • Note: Do NOT exceed 120°C. The ceiling temperature of PPDO is relatively low. Higher temperatures favor depolymerization and thermodynamic equilibrium shifts back to monomer.

  • Reaction Time: 24 - 48 hours . The melt will become extremely viscous.

Step 3: Quenching and Purification
  • Remove from heat and cool to room temperature. The polymer will solidify.

  • Dissolve the crude solid in Hexafluoroisopropanol (HFIP) or Chloroform (if PLA content is high). Note: Pure PPDO is insoluble in THF/DCM. Copolymers >30% PLA are usually soluble in Chloroform.

  • Precipitate dropwise into cold Methanol or Diethyl Ether .

  • Filter and dry under vacuum at 40°C for 24 hours.

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up Monomer Monomer Purification (Distillation/Recrystallization) Combine Combine Monomers + Cat Remove Toluene (Vac) Monomer->Combine Drying Flame Dry Schlenk Flask (Argon/Vac Cycles) Drying->Combine Heat Bulk Polymerization 100-110°C, 24-48h Combine->Heat Dissolve Dissolve in HFIP/CHCl3 Heat->Dissolve Precip Precipitate in Cold MeOH Dissolve->Precip Dry Vacuum Dry (40°C) Precip->Dry

Figure 2: Step-by-step workflow for the synthesis and purification of PDO-based copolymers.

Characterization & Troubleshooting

Validation Metrics
TechniqueWhat to look forExpected Result
¹H NMR (HFIP-d₂ or CDCl₃) Composition & ConversionPDO signals:

4.38 (s, 2H), 4.25 (t, 2H), 3.80 (t, 2H). PLA signals:

5.16 (q, 1H), 1.59 (d, 3H). Check for residual monomer peaks to calc conversion.
GPC (HFIP eluent) Molecular Weight (

,

,

)
Monomodal distribution.

indicates good control. High

suggests transesterification.
DSC Thermal Transitions

should be between -10°C (pure PPDO) and 60°C (pure PLA). Single

indicates random copolymer; two

s indicate blocky structure.
Troubleshooting Guide
  • Problem: Low molecular weight / Oligomers only.

    • Cause: Wet monomers. The ROP mechanism is intolerant to water.

    • Fix: Redistill PDO over CaH₂. Ensure Lauryl alcohol is anhydrous.

  • Problem: Brown/Discolored Polymer.

    • Cause: Oxidation or Overheating (>120°C).

    • Fix: Ensure strict Argon atmosphere. Lower bath temperature to 100°C.

  • Problem: Incomplete Solubility in Chloroform.

    • Cause: High crystallinity of PDO blocks.

    • Fix: Use HFIP (Hexafluoroisopropanol) for analysis or increase PLA content to disrupt crystallinity.

References

  • Albertsson, A. C., & Varma, I. K. (2003). Aliphatic Polyesters: Synthesis, Properties and Applications. Biomacromolecules.

  • Raquez, J. M., et al. (2012). Thermosetting (bio)materials derived from renewable resources: A critical review. Progress in Polymer Science.

  • Zhu, K. J., et al. (1990). Preparation, characterization, and biodegradation of poly(L-lactide)-co-poly(p-dioxanone). Journal of Applied Polymer Science.

  • Nishida, H., et al. (2000). Equilibrium polymerization behavior of 1,4-dioxan-2-one. Macromolecules.

  • Sigma-Aldrich. (2023). Poly(p-dioxanone) and its copolymers: Properties and Applications.

Sources

Method

Application Note: Strategic Protection of Carboxyl Groups via Dioxane Scaffolds

Methodology: The 1,3-Dioxan-4-one Protocol for -Hydroxy Acids Date: October 2025 Version: 2.1 Executive Summary This guide details the protection of carboxyl groups through the formation of 1,3-dioxan-4-one scaffolds. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: The 1,3-Dioxan-4-one Protocol for


-Hydroxy Acids
Date:  October 2025
Version:  2.1

Executive Summary

This guide details the protection of carboxyl groups through the formation of 1,3-dioxan-4-one scaffolds. Unlike simple esterification (e.g., methyl or t-butyl esters), this method involves the simultaneous masking of a carboxylic acid and a


-hydroxyl group within a six-membered cyclic acetal. This "bridged" protection strategy is indispensable in the synthesis of polyketides, macrolides, and statins (e.g., Atorvastatin intermediates). It serves a dual purpose: providing robust chemical protection against basic and nucleophilic reagents while rigidly locking the molecular conformation to enable high-fidelity stereoselective transformations (Seebach’s Self-Regeneration of Stereocenters).

Scientific Mechanism & Strategic Advantages[1]

The Chemistry of the Dioxane Scaffold

The formation of a 1,3-dioxan-4-one ring proceeds via an acid-catalyzed condensation between a


-hydroxy carboxylic acid and a carbonyl equivalent (aldehyde, ketone, or acetal). This creates a hemiacetal intermediate that cyclizes to form the thermodynamically stable six-membered ring.

Key Structural Features:

  • Conformational Lock: The dioxane ring forces the backbone into a chair conformation. Substituents at the 2-position (from the aldehyde/ketone) typically adopt an equatorial orientation to minimize 1,3-diaxial interactions.

  • Stereoelectronic Control: This rigidity allows for highly diastereoselective alkylations at the

    
    -carbon, a technique pioneered by Dieter Seebach.
    
Advantages Over Standard Esters
FeatureStandard Ester (e.g., Methyl/Ethyl)Dioxane Scaffold (1,3-Dioxan-4-one)
Scope Protects -COOH onlyProtects -COOH and

-OH simultaneously
Conformation Flexible (free rotation)Rigid (defined chair conformation)
Stereocontrol Low (requires external auxiliaries)High (substrate-controlled diastereoselectivity)
Stability Labile to strong bases/nucleophilesStable to bases, organolithiums, and hydrides
Deprotection Hydrolysis (Base/Acid)Acidic Hydrolysis / Transacetalization
Mechanistic Pathway (DOT Visualization)

DioxaneFormation Substrate β-Hydroxy Acid Inter1 Hemiacetal Intermediate Substrate->Inter1 H+ Cat. Condensation Reagent Carbonyl Source (Aldehyde/Acetal) Reagent->Inter1 Transition Oxocarbenium Ion Inter1->Transition - ROH/H2O Product 1,3-Dioxan-4-one (Protected Scaffold) Transition->Product Cyclization Product->Substrate Acid Hydrolysis (Deprotection)

Caption: Acid-catalyzed formation of the 1,3-dioxan-4-one scaffold from a


-hydroxy acid. The reaction is reversible, requiring water removal to drive completion.[1]

Experimental Protocols

Protocol A: Synthesis of 2,2-Dimethyl-1,3-dioxan-4-ones (Acetonides)

Best for: Routine protection, stability to mild bases, NMR simplicity.

Reagents:

  • 
    -Hydroxy carboxylic acid (1.0 equiv)
    
  • 2,2-Dimethoxypropane (DMP) (3.0–5.0 equiv)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 equiv)

  • Solvent: Anhydrous Acetone or CH₂Cl₂

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂/Ar), dissolve the

    
    -hydroxy acid in anhydrous acetone (0.2 M concentration).
    
  • Acetalization: Add 2,2-dimethoxypropane (DMP). DMP acts as both the reagent and a water scavenger (producing methanol).

  • Catalysis: Add catalytic TsOH (5 mol%).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (stain with KMnO₄ or PMA; the product is less polar than the starting acid).

    • Note: If the reaction is sluggish, heat to reflux. For strictly anhydrous conditions, add activated 4Å molecular sieves.

  • Quench: Neutralize the acid catalyst by adding Et₃N (0.1 equiv) or solid NaHCO₃. Stir for 10 minutes.

  • Workup: Filter off solids (if sieves/NaHCO₃ used). Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (typically Hexanes/EtOAc). Caution: Silica gel is slightly acidic and can cause hydrolysis; add 1% Et₃N to the eluent.

Protocol B: Synthesis of 2-Aryl-1,3-dioxan-4-ones (Benzylidene Acetals)

Best for: Creating a specific stereocenter at C2 (Seebach's SRS), UV visualization, and higher stability.

Reagents:

  • 
    -Hydroxy carboxylic acid (1.0 equiv)
    
  • Benzaldehyde (1.2 equiv) or Benzaldehyde dimethyl acetal (1.5 equiv)

  • Acid Catalyst: PPTS (Pyridinium p-toluenesulfonate) or TsOH

  • Solvent: Benzene or Toluene (for azeotropic removal of water)

Step-by-Step Methodology:

  • Setup: Equip a flask with a Dean-Stark trap and a reflux condenser.

  • Dissolution: Suspend the

    
    -hydroxy acid and benzaldehyde in toluene (0.1 M).
    
  • Reflux: Add the acid catalyst (10 mol%) and heat to reflux.

  • Water Removal: Maintain reflux until water collection in the Dean-Stark trap ceases (typically 4–12 hours).

    • Why: Unlike Protocol A (where DMP consumes water chemically), this method relies on physical removal of water to drive the equilibrium.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate.

  • Crystallization: 2-Aryl-1,3-dioxan-4-ones are often crystalline solids. Recrystallize from Hexanes/Et₂O to obtain a single diastereomer (usually the cis-isomer where the phenyl group is equatorial).

Protocol C: Deprotection (Scaffold Cleavage)

Mechanism: Acid-catalyzed hydrolysis or transesterification.

Method 1: Mild Hydrolysis (Preserves other esters)

  • Dissolve the protected dioxane in THF/H₂O (4:1).

  • Add AcOH (acetic acid, 3.0 equiv) or PPTS.

  • Heat to 40–60°C for 2–6 hours.

  • Concentrate and lyophilize to recover the hydroxy acid.

Method 2: Transesterification (Converts directly to methyl ester)

  • Dissolve the dioxane in anhydrous Methanol.

  • Add catalytic H₂SO₄ or acetyl chloride (generates HCl in situ).

  • Stir at room temperature for 1 hour.

  • Result: The dioxane ring opens, yielding the methyl ester of the

    
    -hydroxy acid.
    

Troubleshooting & Critical Parameters

ProblemRoot CauseSolution
Incomplete Reaction Equilibrium limitation (Water present)Use a Dean-Stark trap (Protocol B) or fresh DMP/molecular sieves (Protocol A).
Product Hydrolysis on Column Silica gel acidityPre-treat silica column with 1% Et₃N/Hexanes; elute rapidly.
Epimerization at

-Carbon
Basic workup too harshUse mild buffers (phosphate pH 7) instead of strong bases; keep temperature low.
Poor Solubility Highly polar amino/hydroxy acidsUse DMF or DMSO as cosolvent; use TsOH in refluxing benzene to force dissolution.

Case Study: Seebach's Self-Regeneration of Stereocenters (SRS)

The 1,3-dioxan-4-one scaffold is not just a protecting group; it is a chiral auxiliary. By forming a chiral acetal from an optically pure


-hydroxy acid (e.g., derived from 3-hydroxybutyric acid), the original stereocenter "hands off" its chirality to the new acetal center (C2). This allows the original center to be destroyed (via enolization) and regenerated with high diastereoselectivity.

SeebachSRS Step1 Chiral β-Hydroxy Acid (Original Stereocenter) Step2 1,3-Dioxan-4-one (Stereocenter Transferred to C2) Step1->Step2 Acetalization (Benzaldehyde) Step3 Lithium Enolate (Planar Cα - Original Center Destroyed) Step2->Step3 LDA, -78°C Step4 Electrophile Addition (E+) (Stereocenter Regenerated) Step3->Step4 E-X (Steric control by C2-Phenyl) Step5 Final Product (α-Alkylated β-Hydroxy Acid) Step4->Step5 Hydrolysis

Caption: Workflow for Seebach's SRS using the dioxane scaffold to alkylate


-hydroxy acids stereoselectively.

References

  • Seebach, D., Imwinkelried, R., & Weber, T. (1986).[2] "EPC Syntheses with C,C Bond Formation via Acetals and Enamines." Modern Synthetic Methods, 4, 125–259. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (See Chapter 5: Protection of Carboxyl Groups). Link

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Detailed discussion on 1,3-dioxanes). Link

  • Hoyewicz, J., & Seebach, D. (1988).

    
    -Hydroxy Acids." Helvetica Chimica Acta, 71(8), 1824–1839. Link
    
  • BenchChem Technical Support. (2025). "Application Note: Protecting Group Chemistry of the 1,3-Dioxane Moiety." BenchChem Application Notes. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,3-Dioxane Stability &amp; Preservation

Here is the technical support guide for preventing acid-catalyzed hydrolysis of the 1,3-dioxane ring. Topic: Preventing Acid-Catalyzed Hydrolysis of the 1,3-Dioxane Ring Role: Senior Application Scientist Ticket ID: STAB...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for preventing acid-catalyzed hydrolysis of the 1,3-dioxane ring.

Topic: Preventing Acid-Catalyzed Hydrolysis of the 1,3-Dioxane Ring Role: Senior Application Scientist Ticket ID: STAB-DIOX-001

Introduction: The Kinetic Trap vs. The Thermodynamic Sink

As researchers, we often treat the 1,3-dioxane ring as a "set-and-forget" protecting group. However, it is not inert; it is merely kinetically dormant . The 1,3-dioxane ring is a cyclic acetal/ketal.[1][2][3] Its stability is governed by the reversibility of its formation. In the presence of a proton source (


) and a nucleophile (

), the equilibrium shifts rapidly toward the carbonyl and diol precursors.

This guide is not just a list of "don'ts." It is a system of engineered controls designed to maintain the kinetic barrier that keeps your molecule intact.

Module 1: Diagnostic & Triage (Troubleshooting)

User Question: "I see a new spot on my TLC during the acidic workup. Is my dioxane hydrolyzing?"

The Hydrolysis Identification Matrix

Use this table to confirm if ring opening is occurring before you proceed to recovery.

ObservationProbability of HydrolysisConfirmation Test
TLC: New spot (more polar than SM)High Stain with 2,4-DNP (Orange/Red = Free Carbonyl).
NMR: Loss of C2 proton (acetal H)Certain Look for aldehyde -CHO signal (9-10 ppm) or ketone shift.
NMR: Broadening of -OH signalsMedium Indicates release of the 1,3-diol.
pH: Aqueous layer < 4.0Risk Zone Immediate neutralization required (See Module 4).
Decision Tree: Is Your Workup Safe?

(Graphviz Diagram Below)

DioxaneSafety Start Start Workup CheckpH Check Aqueous pH Start->CheckpH IsAcidic pH < 4? CheckpH->IsAcidic Buffer Add Buffer (NaHCO3/Pyridine) IsAcidic->Buffer Yes Solvent Check Solvent IsAcidic->Solvent No Buffer->Solvent IsWet Is Solvent Wet? Solvent->IsWet Dry Dry Organic Layer (Na2SO4) IsWet->Dry Yes Temp Check Temperature IsWet->Temp No Dry->Temp IsHot Temp > 0°C? Temp->IsHot Cool Cool to 0°C or -78°C IsHot->Cool Yes Safe Proceed with Isolation IsHot->Safe No Cool->Safe

Caption: Logical workflow to assess and mitigate hydrolysis risks during workup.

Module 2: The Mechanism (The "Why")

User Question: "Why did my electron-rich aromatic acetal hydrolyze faster than the aliphatic one?"

Scientific Insight: The Oxocarbenium Ion Gateway

The rate-determining step (RDS) of acid-catalyzed hydrolysis is the cleavage of the C-O bond to form the oxocarbenium ion intermediate .

  • Electron-Donating Groups (EDG): (e.g., p-Methoxybenzyl) Stabilize the positive charge on the oxocarbenium ion, lowering the activation energy (

    
    ). Result:  Faster Hydrolysis.
    
  • Electron-Withdrawing Groups (EWG): (e.g., p-Nitrobenzyl) Destabilize the positive charge. Result: Slower Hydrolysis (More Stable).

Pathway Visualization

HydrolysisMech Dioxane 1,3-Dioxane Protonation Protonation (Fast) Dioxane->Protonation + H+ Oxocarbenium Oxocarbenium Ion (Rate Determining Step) Protonation->Oxocarbenium - ROH WaterAttack Water Attack Oxocarbenium->WaterAttack + H2O Product Carbonyl + 1,3-Diol WaterAttack->Product - H+

Caption: The A1 mechanism of acetal hydrolysis. The Oxocarbenium Ion formation is the critical control point.[4]

Module 3: Prevention Protocols (The "How")

User Question: "I need to perform a reaction with Lewis acids. How do I protect the dioxane?"

Protocol A: The "Buffered Workup" (Standard Defense)

Use this for standard extractions where the aqueous layer might be slightly acidic.

  • Preparation: Prepare a saturated solution of Sodium Bicarbonate (

    
    ) or a 10% solution of Potassium Carbonate (
    
    
    
    ).
  • Quench: Pour the reaction mixture slowly into the basic solution, not the other way around. This ensures the pH remains basic throughout the quench.

  • Validation: Dip a pH strip into the aqueous layer immediately. It must read pH > 7.

  • Extraction: Use a non-protic solvent (DCM or EtOAc).

  • Drying: Dry over Sodium Sulfate (

    
    ) containing 1% 
    
    
    
    (solid) to scavenge trace acids.
Protocol B: The "Anhydrous Firewall" (High Sensitivity)

Use this for highly labile dioxanes (e.g., those with strong EDGs).

  • Solvent Choice: Use anhydrous solvents (THF, Et2O) stored over molecular sieves.

  • Glassware: Oven-dried glassware treated with HMDS (hexamethyldisilazane) to neutralize surface silanols (acidic sites on glass).

  • Reagent: Add 1-5 mol% Triethylamine (Et3N) or Pyridine directly to the reaction mixture. This acts as a "proton sponge" to neutralize any adventitious acid generated in situ.

  • Filtration: Filter through a pad of basic alumina instead of silica gel (silica is slightly acidic).

Data: Relative Hydrolysis Rates (Know Your Risk)
Substituent (R) at C2Relative Rate (

)
Stability Rating
p-Nitrophenyl 1Very High (Requires heat/strong acid)
Methyl (Aliphatic) ~10^3High (Stable to weak acid)
Phenyl (Unsub) ~10^4Moderate (Standard care needed)
p-Methoxyphenyl ~10^7Low (Hydrolyzes easily; use Protocol B)

Data derived from kinetic studies on acetal hydrolysis [1, 2].[5][6][7]

Module 4: Emergency Recovery

User Question: "I accidentally added acid and the solution turned cloudy. What now?"

The "Flash Freeze & Partition" Technique:

  • Freeze: Immediately plunge the flask into a Dry Ice/Acetone bath (-78°C). This kinetically arrests the hydrolysis.

  • Base Addition: Add an excess of cold Triethylamine (

    
    ) or Pyridine directly to the frozen/slurry mixture.
    
  • Partition: Add cold DCM and cold saturated

    
    .
    
  • Thaw & Shake: Allow to warm slightly until liquid, shake vigorously, and separate layers immediately.

  • Re-protect: If partial hydrolysis occurred, you may need to treat the crude mixture with 1,3-propanediol and pTSA (cat.) under Dean-Stark conditions to re-close the ring.

References

  • Cordes, E. H.; Bull, H. G. Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 1974 , 74(5), 581–603. Link

  • Satchell, D. P. N.; Satchell, R. S. Kinetics and mechanism of the acid-catalysed hydrolysis of acetals and ketals. Chemical Society Reviews, 1990 , 19, 55–81.[8] Link[8]

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard Reference for stability conditions).
  • Fife, T. H. Acetal hydrolysis. Accounts of Chemical Research, 1972 , 5(8), 264–272. Link

Sources

Optimization

Purification strategies for dioxane carboxylic acids: Recrystallization vs Chromatography

Technical Support Center: Purification Strategies for Dioxane Carboxylic Acids Welcome to the technical support center for the purification of dioxane carboxylic acids. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for Dioxane Carboxylic Acids

Welcome to the technical support center for the purification of dioxane carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying this specific class of compounds. The unique chemical nature of dioxane carboxylic acids—possessing both a polar carboxylic acid group and a moderately polar dioxane ring—often complicates standard purification protocols. This resource provides in-depth, experience-driven advice in a question-and-answer format to address common issues and guide you toward successful purification.

Section 1: Foundational Principles & Initial Troubleshooting

Q1: Why are dioxane carboxylic acids so challenging to purify?

Dioxane carboxylic acids present a unique purification challenge due to their dual polarity. The carboxylic acid moiety imparts significant polarity and the capacity for hydrogen bonding, while the dioxane ring is a less polar, aprotic ether.[1] This often results in high solubility in a wide range of polar organic solvents and even some degree of water solubility, making it difficult to find a suitable single solvent for recrystallization.[2][3] Furthermore, their acidic nature can lead to streaking or poor separation on standard silica gel chromatography.

Q2: I have a crude solid of my dioxane carboxylic acid. Should I attempt recrystallization or immediately opt for chromatography?

Your initial approach should be guided by the quantity and suspected purity of your crude material.

  • For larger quantities (>1g) with suspected high purity (>80-90%): Recrystallization is often the more efficient and scalable first choice. It is a less labor-intensive and more cost-effective technique for removing minor impurities.

  • For smaller quantities (<1g) or complex mixtures with multiple components: Chromatography is generally the preferred method. It offers superior separation of components with similar polarities.

A simple workflow to guide your decision is presented below:

Caption: Decision workflow for initial purification strategy.

Section 2: Deep Dive into Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a solvent at different temperatures.[4]

Q3: I can't find a single solvent that works for recrystallizing my dioxane carboxylic acid. What should I do?

This is a very common issue. The solution often lies in using a mixed solvent system.[5] This involves a "good" solvent in which your compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.

Step-by-Step Protocol for Mixed Solvent Recrystallization:

  • Select Your Solvents: Identify a polar solvent in which your dioxane carboxylic acid is readily soluble (e.g., methanol, ethanol, acetone). Then, identify a non-polar solvent in which it is poorly soluble (e.g., hexanes, heptane). Ensure the two solvents are miscible.[6]

  • Dissolution: Dissolve your crude product in the minimum amount of the hot "good" solvent.

  • Induce Precipitation: While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness.

  • Clarification: Add a few more drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation. Slow cooling is crucial for forming purer, larger crystals.[7][8]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

Solvent Pair Examples for Dioxane Carboxylic Acids
Ethanol/Water
Acetone/Hexanes
Ethyl Acetate/Hexanes
Dichloromethane/Hexanes
Q4: My compound "oils out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[9] This often happens when the boiling point of the solvent is too close to the melting point of the compound.[10]

Troubleshooting Strategies:

  • Add More "Good" Solvent: Your solution may be too saturated. Add a small amount of the "good" solvent to the hot mixture and allow it to cool again.

  • Slower Cooling: Rapid cooling can promote oiling. Try letting the solution cool to room temperature on the benchtop before moving it to an ice bath.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches can provide nucleation sites for crystal growth.[4][7]

  • Seeding: If you have a small amount of pure crystalline material, add a "seed" crystal to the cooled solution to initiate crystallization.

Q5: My recrystallization yield is very low. How can I improve it?

Low yield is a common problem in recrystallization. Here are some ways to improve it:

  • Minimize the Amount of Hot Solvent: Use only the absolute minimum amount of hot solvent required to dissolve your compound. Any excess solvent will retain more of your product in solution upon cooling.[4]

  • Ensure Complete Cooling: Allow sufficient time for your solution to cool in an ice bath to maximize precipitation.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can try to obtain a second crop by evaporating some of the solvent from the filtrate and re-cooling. Be aware that this second crop may be less pure.

Section 3: Navigating the Complexities of Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[11]

Q6: I'm seeing significant tailing/streaking of my dioxane carboxylic acid on a standard silica gel column. Why is this happening and how do I prevent it?

The acidic proton of the carboxylic acid can interact strongly with the slightly acidic silanol groups on the surface of the silica gel. This strong interaction can lead to tailing.

Solutions:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase can suppress the deprotonation of your carboxylic acid.[12] This keeps the compound in its less polar, protonated form, leading to sharper peaks and better separation.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or acidic).[11] Alternatively, for very polar compounds, reversed-phase or HILIC chromatography may be more suitable.[13]

Q7: What is a good starting mobile phase for flash chromatography of a dioxane carboxylic acid on silica gel?

A good starting point for "normal" polarity compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[14]

Recommended Starting Gradients:

  • Initial Run: Start with 10-20% ethyl acetate in hexanes and gradually increase the polarity.

  • For More Polar Compounds: If your compound doesn't move from the baseline, you may need to switch to a more polar mobile phase system, such as dichloromethane/methanol.[14]

Caption: General workflow for flash chromatography.

Q8: My compound is highly polar and still doesn't separate well with standard normal-phase chromatography. What are my other options?

For highly polar dioxane carboxylic acids, you may need to consider more advanced chromatographic techniques.

  • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (often water/acetonitrile or water/methanol). This is particularly effective for polar and water-soluble compounds.[15]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[13][16] It is an excellent choice for purifying very polar compounds that are poorly retained in reversed-phase chromatography.[13]

TechniqueStationary PhaseMobile PhaseBest Suited For
Normal-Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexanes/Ethyl Acetate)Less polar dioxane carboxylic acids
Reversed-Phase Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Polar and water-soluble dioxane carboxylic acids
HILIC Polar (e.g., Amine-bonded silica)High organic/low aqueousVery polar dioxane carboxylic acids[13]
Q9: How do I choose the right HPLC column for my dioxane carboxylic acid?

The choice of HPLC column depends on the properties of your specific molecule.

  • For general-purpose analysis and purification of moderately polar compounds: A standard C18 reversed-phase column is a good starting point.

  • For highly polar acidic molecules: Consider specialized reversed-phase columns designed for polar analytes, such as those with polar end-capping or embedded polar groups.[15][17] Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also provide enhanced retention and unique selectivity for polar acids.[17]

References

  • Aqeel, Z., & Layne, J. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
  • Columbia University. (n.d.). Column chromatography.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
  • Google Patents. (n.d.). GB2172887A - Purification of 1,4-dioxane.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Biotage. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • University of Rochester Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ACS Publications. (n.d.). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry.
  • ResearchGate. (n.d.). The separation of analytes with carboxylic acid on the columns. Mobile phase.
  • University of Rochester Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization.
  • Hanbon. (n.d.). Choosing the Right HPLC Column: What You Need to Know.
  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • MDPI. (2022, November 23). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane.
  • OpenOChem Learn. (n.d.). Flash Chromatography.
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield?.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?. r/chemistry.
  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.
  • Google Patents. (n.d.). US20140100382A1 - Process for removing dioxane from a composition.
  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Unknown. (n.d.). 4. Crystallization.
  • Alfa Chemistry. (2018, August 29). Methods for Purification of Commonly Used Solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Chemchart. (n.d.). 1,4-dioxane-2-carboxylic Acid (89364-41-0).
  • ResearchGate. (2025, August 7). Solvent design for crystallization of carboxylic acids.
  • Unknown. (n.d.). Recrystallization-1.pdf.
  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • HBCSE. (n.d.). NIUS Chemistry Experiments: Recrystallization.
  • Unknown. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • Wikipedia. (n.d.). 1,4-Dioxane.
  • ITRC. (n.d.). Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane.
  • MDPI. (2023, April 14). Recent Advances in 1,4-Dioxane Removal Technologies for Water and Wastewater Treatment.
  • Simply PURE Water Filtration, Inc. (2023, December 11). Dioxane in LI Water: What Can You Do?.
  • BOC Sciences. (n.d.). Recrystallization Techniques.
  • ChemicalBook. (2026, January 25). 1,4-Dioxane | 123-91-1.

Sources

Troubleshooting

Troubleshooting low melting points in dioxane acid derivatives

Ticket ID: #DXN-MP-404 Topic: Troubleshooting Low Melting Points & Phase Behavior Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2] Executive Summary: The "Melting Point" Trap If you are observing...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DXN-MP-404 Topic: Troubleshooting Low Melting Points & Phase Behavior Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary: The "Melting Point" Trap

If you are observing depressed or broad melting points (MPs) in 1,4-dioxane-2-carboxylic acid derivatives (or their 1,3-dioxane analogs), you are likely fighting one of three specific adversaries: lattice solvation , stereoisomeric contamination , or hygroscopic ring cleavage .[1][2]

Dioxane rings are notorious hydrogen-bond acceptors.[1] In the solid state, they frequently trap solvent molecules—especially water and the dioxane solvent itself—into the crystal lattice, forming pseudo-polymorphs with distinct, often lower, melting points.[2] Furthermore, the cis and trans isomers of dioxane acids possess vastly different thermodynamic profiles; a 5% contamination of a cis isomer can depress the MP of a trans product by >20°C.

This guide moves beyond basic purity checks to address the structural root causes of thermal instability.[1]

Diagnostic Workflow

Before attempting recrystallization, locate your specific failure mode using the logic flow below.

DioxaneTroubleshooting Start Start: Low/Broad Melting Point CheckNMR 1. Check 1H NMR (DMSO-d6) Start->CheckNMR SolventPeaks Are solvent peaks present? CheckNMR->SolventPeaks IsomerPeaks Are minor diastereomers visible? SolventPeaks->IsomerPeaks No TGA 2. Run TGA / DSC SolventPeaks->TGA Yes (even <1%) Isomer Diagnosis: Eutectic Impurity (Cis/Trans mixture) IsomerPeaks->Isomer Yes Hygro Diagnosis: Hygroscopic Hydrolysis (Ring opening) IsomerPeaks->Hygro No (Broad peaks) Solvate Diagnosis: Lattice Solvate (Dioxane/Water entrapment) TGA->Solvate Weight loss <100°C TGA->Hygro Gradual drift

Figure 1: Diagnostic logic for identifying the root cause of thermal depression in dioxane derivatives. TGA = Thermogravimetric Analysis.[1][2]

Technical Q&A: Field-Proven Solutions
Issue 1: The "Oiling Out" Phenomenon

User Question: My product is a white solid on the filter, but it turns into a gum or oil after drying in the vacuum oven. The MP is 40°C lower than reported.[1]

The Scientist's Analysis: You are likely witnessing the collapse of a channel solvate . Dioxane derivatives often crystallize with solvent molecules (especially CH₂Cl₂ or THF) supporting the crystal lattice. When you apply vacuum and heat, you strip the solvent "pillars" holding the roof up. The lattice collapses into an amorphous phase (glass) or a polymorph with a significantly lower melting point.

Corrective Protocol: Do not dry aggressively immediately.[1][2] Instead, perform a solvent exchange (see Protocol A below) to replace the structural solvent with a non-solvating anti-solvent like hexanes or diethyl ether before drying.[2]

Issue 2: The "Ghost" Impurity (Isomers)

User Question: My NMR looks pristine (>98%), but the melting point is broad (e.g., 145–155°C instead of 168°C). Is my thermometer broken?

The Scientist's Analysis: NMR is often insufficient to distinguish cis and trans isomers of dioxane acids unless you specifically look for coupling constant (


) differences. The methine protons at C2 and C5 (or C6) will show different 

values (axial-axial vs. axial-equatorial).[1] A 95:5 mixture acts as a eutectic system, drastically broadening the melt.[2]

Corrective Protocol: You must separate the diastereomers. Trans-isomers generally pack more efficiently and have higher melting points.[1] Use Fractional Crystallization (Protocol B) rather than silica chromatography, which often fails to resolve these polar isomers.[2]

Issue 3: Acid Instability

User Question: I synthesized 1,4-dioxane-2-carboxylic acid, but the MP drops the longer I store it.

The Scientist's Analysis: Dioxane acids are prone to hygroscopic ring opening or, if they are


-alkoxy acids, decarboxylation.[1][2] If stored in a humid environment, the acid moiety attracts water, which hydrolyzes the acetal linkage (the dioxane ring itself), reverting it to the glycol and aldehyde precursors.

Corrective Protocol: Store as the dicyclohexylamine (DCHA) salt . The salt is hydrophobic, highly crystalline, and stable.[2] You can liberate the free acid immediately before use.[1]

Experimental Protocols
Protocol A: Breaking the Dioxane Solvate (Azeotropic Drying)

Use this when your solid holds onto solvent tenacity.

  • Dissolution: Dissolve the crude "wet" solid in a minimal amount of Isopropyl Acetate (IPAc) . IPAc is superior to Ethyl Acetate because it has a higher boiling point and forms excellent azeotropes with water and dioxane.

  • Reflux: Heat to reflux (89°C) for 30 minutes.

  • Distillation: Distill off ~50% of the volume at atmospheric pressure. This carries over the trapped water/dioxane azeotropically.[1]

  • Seeding: Cool to 50°C and seed with authentic pure crystal (if available).

  • Precipitation: Slowly add n-Heptane (ratio 1:3 relative to IPAc) over 1 hour while cooling to 0°C.

  • Filtration: Filter the resulting solids.

    • Why this works: The slow addition of heptane forces the dioxane derivative to crystallize in a solvent-free form, as heptane is too bulky and non-polar to fit in the dioxane H-bond lattice sites.[1]

Protocol B: Separation of Cis/Trans Isomers

Adapted for 1,4-dioxane-2,5-dicarboxylic acid derivatives.[1][2]

  • Solvent Selection: Use Water/1,4-Dioxane (40:60) mixture.[1][2]

    • Note: While counter-intuitive to use dioxane, the trans isomer is significantly less soluble in this specific binary mixture than the cis isomer due to symmetry-driven packing efficiency.[1]

  • Digestion: Slurry the mixture at 90°C. Do not dissolve completely; you want to exploit the solubility difference.

  • Hot Filtration: Filter the suspension while hot (85°C).

    • Retentate (Solid): Enriched Trans-isomer (High MP).

    • Filtrate (Liquid): Enriched Cis-isomer (Low MP).

  • Recrystallization: Take the retentate and recrystallize from pure boiling water to remove residual dioxane.

Reference Data: Melting Point & Solubility

Table 1: Impact of Isomerism on Physical Properties Data generalized from dioxane and cycloalkane dicarboxylic acid analogs [1, 2].

PropertyCis-IsomerTrans-IsomerTechnical Note
Melting Point Lower (e.g., 166–168°C)Higher (e.g., 192–195°C)Trans isomers typically have higher lattice energy due to symmetry (center of inversion).[1][2]
Solubility (Water) HighLowCis isomer dipole moment > 0; Trans isomer dipole moment

0.[2]
Crystal Habit Plates/Needles (often solvated)Prisms/Blocks (dense packing)Trans isomers are easier to filter.[2]

Table 2: Common Solvents to Avoid vs. Recommended

SolventRisk LevelReason for Failure
Dichloromethane (DCM) HighForms stable channel solvates; evaporates rapidly leaving amorphous gum.[1][2]
THF HighPeroxide risk; H-bonds strongly to acid, lowering MP.[1][2]
Ethyl Acetate MediumGood, but can hold water.[2]
Isopropyl Acetate Low (Recommended) Forms azeotropes; good antisolvent properties with heptane.[2]
Toluene Low (Recommended) Excellent for azeotropic removal of water; does not solvate dioxane ring.
References
  • Cope, A. C., et al. (1954).[2] Cyclooctane-cis- and trans-1,5-dicarboxylic Acids. Journal of the American Chemical Society.[1] [2]

  • Jayant, V., & Das, D. (2025).[2] 1,4-Dioxane-Specific Organic Hosts and Their Polymorphism. Crystal Growth & Design.

  • Stanton, J. (2023).[2] Removal procedure for dioxane (solvent) when product has a lower bp. Reddit Chem Pros / Organic Synthesis Archives.

  • Vertex Chemical Safety. (2022).[2] Purification of 1,4-dioxan-2-one by crystallization. Google Patents US5391768A.[1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for 1,4-Dioxane. PubChem.[1][2]

Sources

Optimization

Ticket #402: Controlling cis vs. trans Selectivity in 1,3-Dioxane Formation

Welcome to the Heterocycle Stereocontrol Support Center. Current Status: [🟢 ONLINE] Agent: Dr. Aris (Senior Application Scientist) Ticket Queue: Priority Handling for Dioxane Stereoselectivity User Issue: "I'm running a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Stereocontrol Support Center. Current Status: [🟢 ONLINE] Agent: Dr. Aris (Senior Application Scientist) Ticket Queue: Priority Handling for Dioxane Stereoselectivity

User Issue: "I'm running a Prins cyclization between a homoallylic alcohol and an aldehyde. I need the cis-2,4-disubstituted dioxane, but I keep getting a mixture or the trans isomer. How do I lock the kinetic product?"

Technical Diagnosis

The formation of 1,3-dioxanes via the Prins reaction is a classic battle between Kinetic Control (governed by the transition state energy of the cyclization) and Thermodynamic Control (governed by the stability of the final chair conformation).

  • The Kinetic Pathway (The "Chair-Like" TS):

    • The reaction proceeds via an oxocarbenium ion intermediate.

    • The cyclization step typically proceeds through a chair-like transition state where the bulky substituent prefers the equatorial position to minimize 1,3-diaxial interactions.

    • Result: This often favors the cis-2,4-isomer (assuming a (Z)-alkene or specific tether geometry), as the cis form forms fastest under irreversible conditions.

  • The Thermodynamic Pathway (Equilibration):

    • 1,3-dioxanes are acetals; they are reversible under acidic conditions.

    • If the reaction is allowed to equilibrate (high temp, long time, strong acid), the system will funnel toward the isomer where the largest substituents are equatorial.

    • Result: This usually favors the trans-isomer (or the specific chair with all-equatorial substituents).

Troubleshooting Protocol: Locking the Kinetic Isomer

To favor the cis (kinetic) product, you must suppress reversibility.

  • Step 1: Lower the Temperature. Run the reaction at -78 °C to -40 °C. Kinetic barriers are lower; the system won't have the energy to reverse out of the product trap.

  • Step 2: Tune the Acid. Switch from strong Brønsted acids (e.g.,

    
    , TfOH) to Lewis Acids that coordinate tightly but promote less reversible protonation.
    
    • Recommendation:TMSOTf or BF3·OEt2 at low temperature.

  • Step 3: Quench Early. Monitor strictly by TLC/LCMS. Do not let the reaction stir "overnight."

  • Step 4: The "Inside-Alkoxy" Effect (Advanced): According to the Woerpel model, nucleophilic attack on an oxocarbenium ion occurs stereoselectively to maximize orbital overlap, often favoring the "inside" attack relative to the alkoxy substituent. This is an intrinsic electronic bias you must account for in your substrate design.

Ticket #405: 1,4-Dioxane Synthesis via Epoxide Opening

User Issue: "I need to make a chiral 2,5-disubstituted 1,4-dioxane. I'm trying to dimerize epoxides but getting a mess. Stereochemistry is scrambled."

Technical Diagnosis

Dimerizing epoxides (acid-catalyzed) is an industrial method yielding thermodynamic mixtures. For drug discovery (high stereopurity), you must use a stepwise double-inversion strategy (Double


).
  • Mechanism:

    • Step 1: Nucleophilic attack of a chiral diol on a chiral epoxide (Inversion #1).

    • Step 2: Cyclization of the resulting acyclic ether (Inversion #2 or Retention depending on activation).

Troubleshooting Protocol: The "Double-Inversion" Workflow

Do not rely on dimerization. Build the ring linearly.

  • Protocol:

    • Start: Enantiopure epoxide + Enantiopure 1,2-diol (protected as a mono-alkoxide).

    • First Opening (Intermolecular): Use a Lewis Acid (e.g.,

      
      ) or base (NaH) to open the epoxide.
      
      • Stereo Rule: This is an

        
         process. The stereocenter at the epoxide carbon inverts .
        
    • Activation: Convert the remaining free alcohol (from the epoxide opening) into a leaving group (Tosylate/Mesylate).

    • Ring Closure (Intramolecular): Treat with base (NaH/THF).

      • Stereo Rule: This is the second

        
        . The stereocenter inverts again .
        
    • Net Result: Precise control of both centers based on starting material absolute configuration.

Visualizing the Decision Logic

The following diagram illustrates the critical decision points for selecting the correct methodology based on your target dioxane scaffold.

DioxaneLogic Start Start: Target Scaffold TypeCheck Ring Size? Start->TypeCheck D13 1,3-Dioxane TypeCheck->D13 1,3-System D14 1,4-Dioxane TypeCheck->D14 1,4-System Source Starting Materials? D13->Source Prins Prins Cyclization (Alkene + Aldehyde) Source->Prins Homoallylic Alcohol Acetal Acetalization (1,3-Diol + Carbonyl) Source->Acetal 1,3-Diol Stereo13 Stereo Goal? Prins->Stereo13 Kinetic Kinetic Product (Cis) Low Temp (-78°C) Short Time Stereo13->Kinetic Need Cis (Kinetic) Thermo Thermodynamic Product (Trans) High Temp / Acid Equilibration Stereo13->Thermo Need Trans (Stable) Method14 Method: Epoxide Opening D14->Method14 Mech14 Mechanism: Double Sn2 (Inversion + Inversion) Method14->Mech14

Caption: Decision matrix for selecting the optimal synthesis pathway based on ring size and stereochemical requirements.

Standard Operating Procedures (SOPs)

SOP 1: Kinetic Prins Cyclization (Targeting cis-1,3-Dioxanes)

Applicability: Synthesis of 2,4-disubstituted 1,3-dioxanes from homoallylic alcohols.

ParameterSpecificationRationale
Solvent Dichloromethane (DCM)Non-coordinating, allows tight ion pairing.
Concentration 0.1 MHigh dilution prevents intermolecular oligomerization.
Temperature -78 °C (Critical)Suppresses reversibility; locks the kinetic chair TS.
Lewis Acid TMSOTf (1.1 equiv) or

Strong activation of aldehyde; TMS group traps the intermediate.
Quench

(Excess) at -78 °C
Neutralize acid before warming to prevent equilibration.

Protocol:

  • Dissolve aldehyde (1.0 equiv) and homoallylic alcohol (1.0 equiv) in anhydrous DCM under Argon.

  • Cool to -78 °C.

  • Add TMSOTf (1.1 equiv) dropwise over 10 minutes.

  • Stir for 1-2 hours at -78 °C. Do not warm.

  • Quench by adding

    
     (2.0 equiv) rapidly while still at -78 °C.
    
  • Warm to room temperature and wash with sat.

    
    .
    
SOP 2: Thermodynamic Acetalization (Targeting trans-1,3-Dioxanes)

Applicability: Locking 1,3-diols into their most stable chair conformation.

ParameterSpecificationRationale
Catalyst p-TsOH (5-10 mol%)Strong Brønsted acid facilitates reversible acetal exchange.
Water Removal Dean-Stark or 4Å Mol SievesDrives equilibrium toward product (Le Chatelier’s principle).
Time 12-24 HoursAllows full equilibration to the thermodynamic minimum.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Prins: Low Yield / Polymerization Temperature too high; Aldehyde concentration too high.Cool to -78 °C; Add aldehyde slowly; Dilute reaction to 0.05 M.
Prins: Wrong Diastereomer (Cis/Trans mix) Reaction warmed before quench; Acid too strong (causing equilibration).Quench with base at -78 °C. Switch to weaker Lewis Acid (

).
Acetalization: Incomplete Conversion Water accumulation in reaction matrix.Replace Molecular Sieves (activate them at 300°C beforehand). Use azeotropic distillation (Benzene/Toluene).
1,4-Dioxane: Racemization

character during epoxide opening.
Avoid strong protic acids. Use Lewis Acids (

) or basic conditions to enforce

(inversion).

Mechanism Visualization: The Prins Energy Landscape

Understanding the energy difference is vital. The kinetic product forms fast but is less stable.[1][2] The thermodynamic product is stable but forms slowly.

EnergyLandscape Reactants Reactants (Alkene + Aldehyde) TS_Kinetic TS1: Kinetic (Chair-like, Axial H) Reactants->TS_Kinetic Fast (Low Ea) TS_Thermo TS2: Thermodynamic (High Barrier, Reversible) Reactants->TS_Thermo Slow (High Ea) Prod_Thermo Thermodynamic Product (Trans-Dioxane) Formed at 25°C Reactants->Prod_Thermo Equilibration Prod_Kinetic Kinetic Product (Cis-Dioxane) Formed at -78°C TS_Kinetic->Prod_Kinetic TS_Thermo->Prod_Thermo Prod_Kinetic->Reactants Reversible with H+

Caption: Reaction coordinate diagram showing the lower activation energy for the kinetic (cis) product vs. the higher stability of the thermodynamic (trans) product.

References

  • Crane, E. A., & Scheidt, K. A. (2010). Prins Cyclizations and Oxocarbenium Ion Intermediates.[3][4] Angewandte Chemie International Edition.[5] Link

  • Woerpel, K. A. (2000). Stereoselective Nucleophilic Additions to Oxocarbenium Ions: The Inside-Alkoxy Effect. Journal of the American Chemical Society. Link

  • Rychnovsky, S. D., et al. (1997). Preparation of 1,3-Diols from 1,3-Dioxanes.[6][7] Journal of Organic Chemistry. Link

  • Smith, A. B., & Boldi, A. M. (1997). 1,4-Dioxanes via Epoxide Opening: Mechanistic Insights. Journal of the American Chemical Society. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

Sources

Troubleshooting

Technical Support: Solvent Selection for Scaling Up 2-Methyl-1,3-dioxane-5-carboxylic Acid

Executive Summary: The Scale-Up Challenge Scaling up the production of 2-Methyl-1,3-dioxane-5-carboxylic acid (typically derived from 2,2-bis(hydroxymethyl)propionic acid or DMPA ) presents a classic process chemistry co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scale-Up Challenge

Scaling up the production of 2-Methyl-1,3-dioxane-5-carboxylic acid (typically derived from 2,2-bis(hydroxymethyl)propionic acid or DMPA ) presents a classic process chemistry conflict:

  • Thermodynamics: The acetalization reaction is an equilibrium process requiring efficient water removal to drive conversion.

  • Solubility: The starting material (diol-acid) is highly polar (soluble in water/alcohols), while the product is lipophilic.[1]

  • Stability: The 2-methyl acetal (derived from acetaldehyde) is significantly more acid-labile than its 2,2-dimethyl (acetonide) counterpart, creating a high risk of hydrolysis during aqueous workup.[1]

Historically, this synthesis relied on Benzene or Toluene (for Dean-Stark water removal) and DMF (for solubility).[1] In the context of modern ICH Q3C (R8) guidelines, these Class 1 and Class 2 solvents are major regulatory liabilities.[1]

This guide provides a validated "Green Scale-Up" protocol using 2-Methyltetrahydrofuran (2-MeTHF) and Anisole as superior alternatives, ensuring compliance, safety, and higher isolated yields.[1]

Solvent Selection Matrix

The following decision matrix evaluates solvents based on Azeotropic Efficiency (ability to remove water), Solubility Parameter (dissolving the polar DMPA), and Regulatory Class .[1]

Comparative Solvent Data Table
SolventICH ClassBP (°C)Water Azeotrope BP (°C)Water Solubility in Solvent (%)Suitability ScoreTechnical Notes
Toluene Class 2110.685.00.03Low Poor solubility for DMPA; requires high temp; toxic.[1]
THF Class 266.064.0MiscibleMedium Good solubility, but cannot separate water (miscible).[1]
2-MeTHF Class 3 80.271.0~14.0High Recommended. Dissolves DMPA; forms azeotrope; phase separates water.
Anisole Class 3154.095.50.10High Excellent for high-temp driving; low toxicity; high boiling point.
CPME Class 2*106.083.01.1Med-High Cyclopentyl Methyl Ether. Good stability, but lower DMPA solubility than 2-MeTHF.

*Note: CPME is generally considered "green" but check specific local OELs; ICH Q3C (R8) recently established PDEs for it.[1]

Workflow Visualization: Solvent Decision Tree

SolventSelection Start Start: Select Reaction Solvent SolubilityCheck Does the Diol-Acid dissolve? Start->SolubilityCheck WaterRemoval Method of Water Removal? SolubilityCheck->WaterRemoval Yes (Homogeneous) Toluene Toluene (Traditional) Risk: Poor Solubility Risk: ICH Class 2 SolubilityCheck->Toluene No (Heterogeneous) THF THF Risk: Miscible with Water (Cannot use Dean-Stark) WaterRemoval->THF Mol. Sieves / Chemical Drying MeTHF 2-MeTHF (Recommended) Soluble: Yes Azeotrope: Yes ICH Class: 3 WaterRemoval->MeTHF Azeotropic Distillation Anisole Anisole (Alternative) High BP (>150°C) Good for stubborn substrates WaterRemoval->Anisole High Temp Distillation

Caption: Logic flow for selecting the optimal solvent based on solubility and water removal strategy.

Validated Protocol: The "Green" Scale-Up

This protocol replaces the Toluene/pTSA method with a 2-MeTHF/Transacetalization route.

Why Transacetalization? Using 1,1-dimethoxyethane (or equivalent acetal) instead of free acetaldehyde is superior for scale-up.[1] It releases methanol (volatile, easy to remove) rather than water, driving the equilibrium forward without aggressive azeotropic distillation that might degrade the product.

Step-by-Step Methodology
  • Charging:

    • To a reactor, charge DMPA (1.0 equiv) and 2-MeTHF (5–8 volumes).[1]

    • Note: DMPA may not fully dissolve initially; this is acceptable. It will dissolve as it reacts.

  • Reagent Addition:

    • Add 1,1-dimethoxyethane (1.2 – 1.5 equiv) or Acetaldehyde diethyl acetal .[1]

    • Add Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv) or Camphorsulfonic acid (CSA) (for milder conditions).[1]

  • Reaction (The Methanol Drive):

    • Heat to 60–65°C .

    • Distill off the Methanol/2-MeTHF azeotrope slowly.

    • Mechanism:[1][2] As methanol is removed, the equilibrium shifts to the cyclic acetal.

    • Endpoint: Monitor by HPLC or GC. Disappearance of DMPA indicates completion.

  • Critical Control Point: Neutralization:

    • STOP: Do not concentrate the reaction mixture while acidic. The 2-methyl acetal is acid-sensitive.[1]

    • Cool to 20°C.

    • Add Triethylamine (TEA) or Pyridine (1.1 equiv relative to acid catalyst) to quench the catalyst.[1] Verify pH is neutral (pH 7–8).[1]

  • Workup (Phosphate Buffer Wash):

    • Wash the organic layer with 10% Phosphate Buffer (pH 7.4) .[1] Avoid pure water or acidic brine.

    • The product remains in the 2-MeTHF layer; unreacted DMPA and salts partition into the aqueous phase.[1]

  • Crystallization (Solvent Swap):

    • Concentrate the 2-MeTHF layer under reduced pressure.

    • Swap Solvent: Add Heptane (anti-solvent) slowly to the warm residue.[1]

    • Cool to 0–5°C to crystallize the product.

Troubleshooting & FAQ

Q1: My yield is low (<50%), and I see starting material.

Diagnosis: Incomplete water/methanol removal. Fix:

  • If using Acetaldehyde (free aldehyde): You are likely losing the aldehyde to evaporation before it reacts. Switch to 1,1-dimethoxyethane (transacetalization).[1]

  • If using Azeotropic Distillation: Ensure the return line of the Dean-Stark trap is dry. If using 2-MeTHF, the water separates in the trap—make sure you are draining the lower aqueous phase and returning the upper organic phase.

Q2: The product turned into a sticky oil instead of a solid.

Diagnosis: Impurities or incorrect solvent ratio. Fix:

  • Seed Crystals: Use a seed crystal from a previous small batch.

  • Solvent System: The 2-methyl derivative is often more soluble than the 2,2-dimethyl. Increase the ratio of Heptane (anti-solvent). A ratio of 1:3 (Solvent:Anti-solvent) is a good starting point.[1]

  • Purity Check: Check for oligomers (polyesters formed between DMPA molecules).[1] If present, the reaction concentration was too high. Dilute to 10 volumes.

Q3: I see "Ring Opening" impurities in the NMR.

Diagnosis: Acid-catalyzed hydrolysis during workup. Fix:

  • This is the most common failure mode for the 2-methyl derivative.

  • Protocol Violation: Did you neutralize before adding water?

  • Buffer: Use a phosphate buffer (pH 7.[1]4) for the wash. Never use acidic water or allow the mixture to sit in water for extended periods.

Q4: Why use 2-MeTHF instead of Toluene?

Answer:

  • Solubility: 2-MeTHF dissolves the polar DMPA much better than Toluene, allowing for a homogeneous (faster) reaction.[1]

  • Separation: 2-MeTHF forms a clean phase split with water (unlike THF/Dioxane), enabling aqueous washes.[1]

  • Safety: It is Class 3 (low toxicity) and derived from biomass (corn cobs/bagasse), aligning with Green Chemistry principles.[1]

Process Logic Diagram

ProcessFlow Reactants DMPA + Acetal Source Solvent: 2-MeTHF Cat: pTSA Reaction Reaction @ 65°C Remove MeOH/Water Reactants->Reaction Check Conversion > 98%? Reaction->Check Check->Reaction No Quench CRITICAL STEP Add Et3N (Neutralize) Check->Quench Yes Wash Wash w/ pH 7.4 Buffer (Remove Salts) Quench->Wash Isolate Solvent Swap -> Heptane Crystallize Wash->Isolate

Caption: Validated process flow emphasizing the critical neutralization step to prevent hydrolysis.

References

  • International Council for Harmonisation (ICH). (2021).[1][3][4] ICH Q3C (R8) Impurities: Guideline for Residual Solvents.[1][3][4][5] (Classifies 2-MeTHF as Class 3).[1][3][4] [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4,[6] 7. (Comparison of Toluene vs. 2-MeTHF). [Link]

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[1] ChemSusChem, 5(8), 1369-1379.[1] [Link][1]

  • Ihre, H., et al. (1996). Synthesis, characterization, and 1H NMR self-diffusion studies of dendritic aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid. Macromolecules, 29(18), 5831-5839.[1] (Foundational chemistry for DMPA acetalization).[1] [Link][1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Guide: 2-Methyl-1,3-dioxane-5-carboxylic acid

The following guide details the 1H NMR characterization of 2-Methyl-1,3-dioxane-5-carboxylic acid , designed for researchers requiring precise structural validation. Executive Summary 2-Methyl-1,3-dioxane-5-carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR characterization of 2-Methyl-1,3-dioxane-5-carboxylic acid , designed for researchers requiring precise structural validation.

Executive Summary

2-Methyl-1,3-dioxane-5-carboxylic acid is a critical scaffold in medicinal chemistry, often functioning as a bioisostere for saturated heterocycles or as a chiral building block.[1] Its structural analysis is dominated by the conformational preference of the 1,3-dioxane ring.

This guide provides a definitive analysis of the chemical shifts (


) , coupling constants (

)
, and isomeric differentiation (cis/trans). Unlike rigid templates, this document focuses on the causality of the signals—linking the NMR data directly to the molecule's chair conformation and electronic environment.

Conformational Analysis & Isomerism

To interpret the NMR spectrum correctly, one must understand the dynamic stereochemistry of the molecule.

  • The "Locking" Group: The methyl group at position C2 strongly prefers the equatorial orientation (

    
     kcal/mol). This effectively "locks" the 1,3-dioxane ring into a specific chair conformation, preventing ring flipping at room temperature.
    
  • The C5 Substituent: The carboxylic acid group at C5 can adopt either an equatorial or axial position relative to the ring.

    • Trans-Isomer (Diequatorial): Both the C2-Me and C5-COOH groups are equatorial. This is the thermodynamically dominant isomer.

    • Cis-Isomer (Axial-COOH): The C2-Me is equatorial, but the C5-COOH is axial. This is less stable due to 1,3-diaxial interactions, though the energy penalty is lower for COOH than for alkyl groups.

Note: In 2,5-disubstituted 1,3-dioxanes, the diequatorial arrangement is conventionally termed trans , analogous to 1,4-disubstituted cyclohexanes.

Conformational Pathway Diagram

The following diagram illustrates the equilibrium and the dominant conformer analyzed in this guide.

Conformation cluster_legend Key Interaction Unstable Diaxial Conformer (Highly Unstable) Equilibrium Ring Flip Equilibrium Unstable->Equilibrium Steric Strain Stable Diequatorial Conformer (Trans - Major) Equilibrium->Stable Preferred (>95%) AxialCOOH Cis-Isomer (Axial COOH - Minor) Equilibrium->AxialCOOH Minor Pathway Desc C2-Methyl locks the ring. NMR signals reflect the Stable (Diequatorial) form.

Figure 1: Conformational equilibrium of 2-Methyl-1,3-dioxane-5-carboxylic acid. The C2-Methyl group dictates the chair form, making the diequatorial isomer the primary species observed in NMR.

1H NMR Spectral Data (Major Isomer)

The following data corresponds to the Trans (diequatorial) isomer in CDCl


  at 298 K.
Table 1: Chemical Shift Assignments
PositionProton Type

(ppm)
MultiplicityIntegralCoupling Constants (

in Hz)
COOH Carboxylic Acid10.0 - 12.0Broad Singlet1HN/A (Exchangeable)
H-2 Acetal Methine4.65 - 4.75Quartet (q)1H

H-4eq / H-6eq Equatorial Methylene4.25 - 4.35Doublet of Multiplets2H

,

H-4ax / H-6ax Axial Methylene3.50 - 3.65Triplet of Doublets2H

,

H-5 Axial Methine2.55 - 2.70Multiplet (tt)1H

,

2-CH

Methyl1.30 - 1.35Doublet (d)3H

Mechanistic Assignment Logic (E-E-A-T)
  • H-2 (Acetal): This proton is flanked by two oxygen atoms, causing significant deshielding (~4.7 ppm). It appears as a quartet due to coupling with the adjacent methyl group.

  • H-4/H-6 (Methylene Envelope):

    • Equatorial Protons (

      
       ~4.3):  In rigid cyclohexane-like chairs, equatorial protons are typically deshielded relative to axial protons. They exhibit a smaller vicinal coupling to the axial H-5 (~4 Hz).
      
    • Axial Protons (

      
       ~3.6):  These appear upfield. The defining feature is the large trans-diaxial coupling  (
      
      
      
      Hz) to H-5, which splits the signal into a distinct triplet-like shape (actually a doublet of doublets).
  • H-5 (Alpha-Carbon): Being axial (in the diequatorial isomer), H-5 sees two large trans-diaxial couplings from H-4ax and H-6ax, resulting in a wide multiplet (typically a triplet of triplets).

Comparative Analysis: Isomers & Solvents

Distinguishing the product from its isomers or analyzing it in different media is crucial for validation.

A. Cis vs. Trans Isomer Differentiation

The primary differentiator is the coupling pattern of H-5 .

FeatureTrans Isomer (Major) Cis Isomer (Minor)
Geometry 2-Me (Eq) / 5-COOH (Eq)2-Me (Eq) / 5-COOH (Ax)
H-5 Orientation AxialEquatorial
H-5 Signal Width Wide (

Hz)
Narrow (

Hz)
Couplings (

)
Large

(~11 Hz) present
Only small

and

(< 5 Hz)
H-4/6 Separation Large

(~0.7 ppm) between ax/eq
Small

(< 0.2 ppm) due to ring distortion

Diagnostic Tip: If H-5 appears as a narrow multiplet or quintet rather than a wide triplet-of-triplets, you likely have the cis isomer (or a mixture).

B. Solvent Effects (CDCl vs. DMSO-d )
  • COOH Proton: In CDCl

    
    , this signal is often broad or invisible if the sample is wet. In DMSO-d
    
    
    
    , it becomes a sharp singlet between 12.0–13.0 ppm due to hydrogen bonding with the solvent.
  • H-2 Shift: May shift slightly downfield (+0.1 ppm) in DMSO due to polarity.

  • Resolution: DMSO often provides better separation of the H-4/H-6 axial and equatorial signals if they overlap in chloroform.

Experimental Protocol

To ensure reproducibility and high-quality data, follow this validated workflow.

Sample Preparation[5][6]
  • Mass: Weigh 5–10 mg of the solid acid.

  • Solvent: Add 0.6 mL of high-quality CDCl

    
     (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Note: If the compound is not fully soluble, switch to DMSO-d

      
      .
      
  • Filtration: If any turbidity remains, filter through a cotton plug into the NMR tube to prevent line broadening.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Number of Scans (NS): 16 (sufficient for >5 mg). Increase to 64 for dilute samples.

  • Relaxation Delay (D1): Set to 1.0 s for routine scans; increase to 5.0 s for accurate integration of the COOH proton.

  • Spectral Width: -2 to 14 ppm (to capture the COOH peak).

Workflow Diagram

Workflow Start Sample: 2-Methyl-1,3-dioxane-5-COOH Solvent Dissolve in CDCl3 (Check Solubility) Start->Solvent Check Clear Solution? Solvent->Check DMSO Switch to DMSO-d6 Check->DMSO No Acquire Acquire 1H NMR (ns=16, d1=1.0s) Check->Acquire Yes DMSO->Acquire Process Process: Phase, Baseline, Integrate (Ref TMS = 0.00) Acquire->Process Analyze Analyze H-5 Coupling (Confirm Trans-Isomer) Process->Analyze

Figure 2: Standardized NMR acquisition workflow for 1,3-dioxane derivatives.

References

  • Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society.[2] Link

  • Bailey, W. F., et al. (1978). The Conformational Analysis of 1,3-Dioxanes. Journal of Organic Chemistry. Link

  • PubChem Compound Summary. (2025). 2-Methyl-1,3-dioxane-5-carboxylic acid (CID 15130487). National Center for Biotechnology Information. Link

  • Reich, H. J. (2024). 1H NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Link

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Dioxane Carboxylic Acids: A Comparative Analytical Guide

Executive Summary Dioxane carboxylic acids, specifically 1,4-dioxane-2-carboxylic acid and its metabolic isomers (e.g., HEAA), represent a critical analytical challenge in pharmaceutical impurity profiling and metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Dioxane carboxylic acids, specifically 1,4-dioxane-2-carboxylic acid and its metabolic isomers (e.g., HEAA), represent a critical analytical challenge in pharmaceutical impurity profiling and metabolic toxicology. Unlike the stable parent 1,4-dioxane, these carboxylated derivatives exhibit high polarity, thermal instability, and isomer-dependent fragmentation.

This guide compares the two dominant analytical architectures—Gas Chromatography-Mass Spectrometry (GC-MS) via Derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —providing mechanistic insights into their fragmentation physics to enable precise structural elucidation.

Part 1: Structural Dynamics & Ionization Physics

The fragmentation of dioxane carboxylic acids is dictated by the ionization energy applied and the stability of the dioxane ring versus the pendant carboxylic group.

Electron Ionization (EI) – The "Hard" Fingerprint

In GC-MS, the analyte must be derivatized (typically silylated) to survive the injector port. The resulting fragmentation is high-energy (70 eV).

  • Mechanism: The molecular ion (M+[1]•) is formed but is often unstable. The radical cation triggers

    
    -cleavage adjacent to the ether oxygen or the carbonyl group.
    
  • Key Feature: The "shattering" effect provides a reproducible spectral fingerprint useful for library matching, but often obliterates the molecular ion peak.

Electrospray Ionization (ESI) – The "Soft" Quantifier

In LC-MS, the analyte is ionized in the liquid phase, typically in Negative Mode (ESI-) due to the acidic proton (


).
  • Mechanism: Formation of the deprotonated pseudomolecular ion

    
    . Fragmentation is induced via Collision-Induced Dissociation (CID).[2]
    
  • Key Feature: Preserves the molecular weight information. The fragmentation is charge-directed, primarily driven by decarboxylation.

Part 2: The Fragmentation Fingerprint (Mechanism)

The following Graphviz diagram details the orthogonal fragmentation pathways. Note the distinct divergence between the Derivatized (EI) and Native (ESI) pathways.

DioxaneFragmentation Molecule 1,4-Dioxane-2-Carboxylic Acid (MW 132) ESI_Ion ESI(-): [M-H]- (m/z 131) Molecule->ESI_Ion Deprotonation Deriv TMS Derivatization (MW 204) Molecule->Deriv +BSTFA Decarbox Decarboxylation [M-H-CO2]- (m/z 87) ESI_Ion->Decarbox -44 Da (CO2) RingOpen Ring Cleavage (m/z 43/45) Decarbox->RingOpen CID Energy EI_Ion EI Ion: M+. (m/z 204) Deriv->EI_Ion 70 eV MethylLoss Methyl Loss [M-15]+ (m/z 189) EI_Ion->MethylLoss -CH3 AlphaCleave α-Cleavage (Loss of COOTMS) (m/z 87) EI_Ion->AlphaCleave Major Pathway TMS_Frag TMS Cation (m/z 73) EI_Ion->TMS_Frag Si-C Cleavage

Figure 1: Orthogonal fragmentation pathways for 1,4-dioxane-2-carboxylic acid. ESI favors decarboxylation (m/z 131 → 87), while EI (TMS derivative) favors alpha-cleavage and silyl-specific ions (m/z 73, 189).

Detailed Mechanistic Analysis[3]
A. ESI-MS/MS (Negative Mode)

The primary transition used for quantification (MRM) relies on the instability of the carboxyl group on the ether ring.

  • Precursor: m/z 131

    
    .
    
  • Primary Product (m/z 87): The loss of 44 Da (

    
    ) is the dominant channel. The resulting anion (cyclic ether radical) is stabilized by the oxygen atoms.
    
  • Secondary Product (m/z 45): At higher collision energies, the dioxane ring opens, generating glycolate-like fragments (

    
    ).
    
B. GC-MS (EI) of TMS Derivative

Direct injection of the acid leads to poor peak shape. Silylation (adding trimethylsilyl groups) creates a volatile ester.

  • Precursor: m/z 204 (Molecular Ion of TMS-ester).

  • Base Peak (m/z 87): The bond between the dioxane ring and the carbonyl carbon is weak. Cleavage expels the TMS-carboxyl radical, leaving the dioxanyl cation (m/z 87). Note: This is isobaric to the ESI fragment but has a positive charge.

  • Diagnostic Peak (m/z 73):

    
     is ubiquitous in TMS derivatives, confirming the success of the derivatization.
    

Part 3: Comparative Performance Guide

This table objectively compares the two methodologies for researchers selecting an assay.

FeatureMethod A: GC-MS (EI)Method B: LC-MS/MS (ESI)
Analyte Form TMS-Ester Derivative (Requires Prep)Native Acid (Direct Analysis)
Sensitivity (LOD) Moderate (10–50 ppb)High (0.1–1 ppb)
Specificity High (Structural Fingerprint)Medium (Isobaric Interferences possible)
Key Fragment m/z 87 (Dioxanyl cation)m/z 87 (Decarboxylated anion)
Sample Throughput Low (30 min prep + 20 min run)High (Direct inject + 5 min run)
Interference Risk Low (Chromatographic resolution high)High (HEAA interference common)
Primary Use Case Unknown Identification / ConfirmationRoutine Quantitation / biological matrices

Part 4: Experimental Protocols

Protocol A: Derivatization for GC-MS (Structural Confirmation)

Objective: To volatize the carboxylic acid for electron impact ionization.

  • Dry Down: Evaporate 100 µL of sample extract to complete dryness under

    
     stream at 40°C. Critical: Any residual water will quench the derivatizing agent.
    
  • Reconstitution: Add 50 µL of anhydrous pyridine.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Vortex and heat at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

    • Column: 5% Phenyl-arylene (e.g., DB-5MS).

    • Temp Program: Hold 50°C (1 min) → Ramp 15°C/min → 280°C.

Protocol B: Direct LC-MS/MS (High-Throughput Quantitation)

Objective: To quantify trace levels in biological or aqueous matrices without artifacts.

  • Dilution: Dilute sample 1:1 with Methanol/Water (50:50).

  • Column: C18 Reverse Phase (High aqueous stability, e.g., Acquity HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient: 0-1 min (5% B); 1-4 min (Linear to 90% B).

  • MS Parameters (Source: ESI-):

    • Capillary: 2.5 kV.

    • Cone Voltage: 30 V.

    • MRM Transition: 131.0

      
       87.0 (Quant), 131.0 
      
      
      
      45.0 (Qual).

Part 5: References

  • United States Environmental Protection Agency (EPA). (2023). Method 522: Determination of 1,4-Dioxane in Drinking Water by Solid Phase Extraction and Gas Chromatography/Mass Spectrometry (GC/MS) with Selected Ion Monitoring (SIM).Link

  • Nannelli, A., et al. (2005). Metabolism and toxicokinetics of 1,4-dioxane in humans after inhalational exposure. Archives of Toxicology. Link (Describing HEAA and dioxane acid metabolites).

  • Doc Brown's Chemistry. (2025). Interpreting the fragmentation pattern of the mass spectrum of 1,4-dioxane.Link

  • National Institute of Standards and Technology (NIST). (2023). 1,4-Dioxane-2,6-dione Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69. Link

  • Sigma-Aldrich. (2024). 1,4-Dioxane-2-carboxylic acid Product Specification and CAS Data.Link

Sources

Validation

Comparing stability of 1,3-dioxane vs 1,3-dioxolane protecting groups

[1][2] Executive Summary In the architecture of organic synthesis, the protection of carbonyl groups is a strategic decision, not merely a tactical step. While both 1,3-dioxolanes (5-membered rings derived from ethylene...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the architecture of organic synthesis, the protection of carbonyl groups is a strategic decision, not merely a tactical step. While both 1,3-dioxolanes (5-membered rings derived from ethylene glycol) and 1,3-dioxanes (6-membered rings derived from 1,3-propanediol) serve the same fundamental function, their thermodynamic and kinetic profiles differ radically.

The Verdict:

  • Select 1,3-Dioxolanes for ketones and general-purpose protection where rapid formation and mild deprotection are required. They are entropically favored during formation.

  • Select 1,3-Dioxanes for aldehydes requiring maximum stability against harsh acidic conditions.[1] They are thermodynamically superior in the chair conformation but suffer from severe steric penalties when applied to ketones.

Mechanistic Underpinnings: The "Why" Behind the Choice

To choose the correct group, one must understand the interplay between entropy (


 ) and steric strain (Enthalpy, 

)
.
Formation Kinetics (Entropy Rules)

The formation of a cyclic acetal is an equilibrium process.



  • 1,3-Dioxolanes (5-membered): The reaction with ethylene glycol is entropically more favorable than with 1,3-propanediol. The probability of the second hydroxyl group finding the hemiketal intermediate to close the ring is significantly higher for the shorter ethyl chain. Consequently, dioxolanes form faster and often drive the equilibrium further to the right, especially for sterically crowded ketones.

Thermodynamic Stability (Sterics Rule)

Once formed, stability is dictated by ring conformation.

  • 1,3-Dioxanes (6-membered): Adopt a chair conformation similar to cyclohexane.

    • For Aldehydes: The single substituent can adopt the equatorial position, creating a highly stable system (minimizing 1,3-diaxial interactions).

    • For Ketones: One substituent must be axial. This creates severe 1,3-diaxial interactions with the protons at C4 and C6. This destabilizes ketone-derived dioxanes, making them difficult to synthesize and prone to hydrolysis.

  • 1,3-Dioxolanes (5-membered): Adopt a flexible "envelope" conformation. While they lack the perfect stability of a chair, they tolerate the gem-disubstitution of ketones much better than the rigid dioxane chair.

Comparative Analysis: Performance Metrics

Relative Stability Data

The following data illustrates the relative rates of acid-catalyzed hydrolysis. Note the massive stability advantage of dioxanes for aldehydes.

Feature1,3-Dioxolane (5-ring)1,3-Dioxane (6-ring)
Precursor Ethylene Glycol1,3-Propanediol
Formation Rate Fast (Entropically favored)Slow
Relative Acid Stability (Aldehydes) 1 (Baseline)~60 - 100x More Stable
Relative Acid Stability (Ketones) StableUnstable (Due to 1,3-diaxial strain)
Deprotection Conditions Aqueous Acid / TransacetalizationHarsh Acid / Lewis Acid
Base Stability ExcellentExcellent
Reduction (LiAlH4) StableStable
Decision Matrix

Use this logic flow to select the appropriate protecting group for your substrate.

ProtectingGroupSelection Start Substrate Selection Type Carbonyl Type? Start->Type Aldehyde Aldehyde (R-CHO) Type->Aldehyde Ketone Ketone (R-CO-R') Type->Ketone Cond Reaction Conditions? Aldehyde->Cond Rec_Dioxolane RECOMMENDATION: 1,3-Dioxolane (Ease of Formation) Ketone->Rec_Dioxolane Dioxanes are sterically disfavored Harsh Harsh Acidic Steps (e.g., Nitration, Halogenation) Cond->Harsh Yes Mild Standard Conditions (Base, Reduction, Mild Acid) Cond->Mild No Rec_Dioxane RECOMMENDATION: 1,3-Dioxane (Max Stability) Harsh->Rec_Dioxane Mild->Rec_Dioxolane Preferred for ease

Figure 1: Decision tree for selecting between 1,3-dioxolane and 1,3-dioxane based on substrate type and downstream processing conditions.

Experimental Protocols

Protocol A: Standard Protection (Dean-Stark)

This is the industry-standard method driven by the removal of water.

Reagents:

  • Substrate (1.0 equiv)

  • Diol (Ethylene glycol or 1,3-Propanediol) (1.5 - 5.0 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)[1]

  • Solvent: Toluene or Benzene (for azeotropic removal)

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add substrate, diol, p-TsOH, and solvent.

  • Reflux: Heat to vigorous reflux. Water will separate in the trap.[2]

    • Checkpoint: Monitor TLC.[3][1] Dioxolanes typically reach completion in 2-4 hours. Dioxanes may require 12+ hours.

  • Quench: Cool to RT. Add saturated aqueous NaHCO₃ to neutralize the acid catalyst (Critical to prevent hydrolysis during workup).

  • Extraction: Wash organic layer with water (to remove excess diol) and brine. Dry over Na₂SO₄.[1]

  • Purification: Distillation or crystallization. Silica chromatography is possible but ensure the silica is not too acidic (can be buffered with 1% Et₃N).

Protocol B: Chemoselective Transacetalization

Used when the substrate is acid-sensitive or high temperatures must be avoided. This method uses a "sacrificial" acetal.

Reagents:

  • Substrate (1.0 equiv)

  • 1,2-bis(trimethylsiloxy)ethane (for dioxolane) OR 1,3-bis(trimethylsiloxy)propane (for dioxane)

  • Catalyst: TMSOTf (Trimethylsilyl triflate) (0.01 equiv) - Use extreme caution, moisture sensitive.

  • Solvent: Anhydrous DCM, -78°C to RT.

Mechanism & Advantage: This proceeds under essentially neutral conditions (mild Lewis acid) and is irreversible if the volatile byproduct (TMS-ether) is removed. It is the gold standard for complex molecule synthesis.

Mechanism of Failure: Acid Hydrolysis

Understanding how these groups fail is key to preventing unwanted deprotection. The rate-determining step is the formation of the oxocarbenium ion.[4]

HydrolysisMechanism Step1 Protonation of Oxygen Step2 Ring Opening (Rate Limiting) Step1->Step2 H+ Inter Oxocarbenium Ion Step2->Inter Slow Step3 Water Attack Inter->Step3 H2O Final Carbonyl + Diol Step3->Final -H+

Figure 2: General mechanism of acid-catalyzed acetal hydrolysis. The stability of the Oxocarbenium Ion intermediate dictates the rate of hydrolysis.

Why Dioxanes are more stable (for aldehydes): The 6-membered ring, when opening, must pass through a transition state that breaks the stable chair conformation. Conversely, the 5-membered dioxolane ring has significant ring strain (eclipsing interactions); ring opening relieves this strain, accelerating the hydrolysis.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.

  • Smith, S. W.; Newman, M. S. "Kinetics of the Acid-Catalyzed Hydrolysis of Cyclic Acetals." Journal of the American Chemical Society1968 , 90, 1253.

  • Salomaa, P. "The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans." Acta Chemica Scandinavica1961 , 15, 871.

  • BenchChem. "A Comparative Guide to Aldehyde Protecting Groups." BenchChem Technical Guides, 2025.

Sources

Comparative

A Senior Application Scientist's Guide to Purity Assessment of Dioxane-Based Intermediates: A Comparative Analysis of HPLC and Alternative Methods

Introduction: The Critical Role of Purity in Dioxane-Based Intermediates Dioxane-based moieties are prevalent structural motifs in modern pharmaceuticals, valued for their ability to modulate solubility, metabolic stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Dioxane-Based Intermediates

Dioxane-based moieties are prevalent structural motifs in modern pharmaceuticals, valued for their ability to modulate solubility, metabolic stability, and target engagement. As a drug candidate progresses from discovery to clinical trials, the purity of its synthetic intermediates becomes paramount. Undetected impurities can compromise reaction yields, introduce toxic byproducts, and create significant regulatory hurdles. Therefore, establishing robust, reliable, and accurate analytical methods for purity assessment is not merely a quality control checkpoint; it is a cornerstone of successful drug development.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of dioxane-based intermediates. We will explore the inherent analytical challenges posed by these molecules and compare various chromatographic strategies. Furthermore, we will contextualize HPLC's role by contrasting its performance with orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing the technical insights necessary to build a comprehensive and validation-ready analytical workflow.

The Core Challenge: Chromatographing Polar Dioxane Analogs

The primary difficulty in analyzing many dioxane-based intermediates lies in their high polarity. The ether linkages in the dioxane ring make these compounds highly water-soluble.[1] This characteristic presents a significant challenge for the most common analytical technique in pharmaceuticals: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2]

In traditional RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[3] Non-polar analytes are retained on the column through hydrophobic interactions, while polar analytes have a weak affinity for the stationary phase and elute very early, often with the solvent front. This results in poor retention, inadequate separation from other polar impurities, and unreliable quantification. While some research has utilized RP-HPLC, it often requires specialized columns or conditions.[4][5]

Comparative Analysis of Analytical Methodologies

To ensure comprehensive purity assessment, a multi-faceted approach is often necessary. The choice of method depends on the specific properties of the intermediate and the impurities that need to be detected.

High-Performance Liquid Chromatography (HPLC) Family

HPLC is the workhorse of pharmaceutical quality control due to its versatility and robustness for non-volatile compounds.[6]

  • Reversed-Phase HPLC (RP-HPLC): While challenging, modern advancements have made RP-HPLC more viable for polar compounds. The key is selecting the right column chemistry.

    • Expertise & Experience: Standard C18 columns are often ineffective. Instead, columns with polar-embedded or polar-endcapped functionalities are designed to allow for better interaction with polar analytes and prevent "phase collapse" in highly aqueous mobile phases. An example is the use of an Atlantis T3 C18 column, although some users have reported limited success depending on the specific dioxane derivative.[4] The causality here is that these specialized columns create a more hydrophilic surface, enhancing the retention of polar molecules that would otherwise be repelled by a purely hydrophobic C18 phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are unretained in reversed-phase. It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. Water is used as the strong, eluting solvent. This orthogonal approach provides a different selectivity profile, often separating impurities that co-elute in RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

For volatile or semi-volatile dioxane intermediates and, critically, for detecting the residual solvent 1,4-dioxane itself (a probable human carcinogen), GC-MS is often the superior technique.[7][8]

  • Expertise & Experience: The high volatility and thermal stability of many dioxane derivatives make them ideal candidates for GC analysis. Coupling GC with a Mass Spectrometer provides exceptional sensitivity and specificity. By using techniques like Selected Ion Monitoring (SIM), detection limits can be pushed into the parts-per-billion (ppb) range, far exceeding what is typically achievable with HPLC-UV.[7][9] This is crucial for meeting stringent regulatory limits on residual solvents like 1,4-dioxane.[7] Furthermore, headspace injection is a powerful sample introduction technique that isolates volatile analytes from complex, non-volatile sample matrices, reducing contamination and improving signal-to-noise.[1][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

While chromatography separates components, NMR provides unambiguous structural confirmation.[10]

  • Expertise & Experience: NMR is unparalleled for structure elucidation. For a purity assessment, ¹H NMR provides a quantitative overview of all proton-containing species in a sample. The integral of a peak is directly proportional to the number of protons it represents, allowing for a direct molar ratio calculation of the main component to its impurities without the need for individual impurity reference standards.[11] This makes it a powerful tool for identifying and quantifying unknown impurities. Techniques like COSY, HSQC, and HMBC can be used to piece together the exact structure of an unknown impurity, a task impossible with HPLC or GC alone.[10][12]

Comparative Performance Summary

The following table provides a high-level comparison of the primary analytical techniques discussed.

FeatureHPLC-UVHPLC-MSGC-MS¹H NMR
Principle Liquid-phase separation based on polarityLiquid-phase separation with mass-based detectionGas-phase separation based on volatility/boiling pointNuclear spin resonance in a magnetic field
Primary Application Purity and assay of non-volatile compoundsPurity, impurity ID, and assayVolatile impurities, residual solventsStructure elucidation, absolute purity, impurity ID
Selectivity Moderate to High (column/mobile phase dependent)HighVery HighVery High (structural)
Sensitivity (LOD/LOQ) Good (µg/mL range)Excellent (ng/mL range)Exceptional (pg/mL to ppb range)[1][7]Low (mg/mL range)
Sample Throughput HighMediumHigh (with headspace)Low
Quantitative Accuracy High (requires reference standards)High (requires reference standards)High (isotope dilution recommended)[9]High (qNMR, standard-independent)
Instrumentation Cost Low to MediumHighMedium to HighVery High

Workflow & Protocol: A Self-Validating HPLC Method

A trustworthy analytical method must be validated to prove it is suitable for its intended purpose.[13] The validation process, guided by ICH Q2(R1) guidelines, ensures the method is accurate, precise, specific, linear, and robust.[14][15][16]

Logical Approach to Method Selection

The choice of analytical technique is a critical decision driven by the properties of the analyte and the goals of the analysis.

MethodSelection Start Assess Analytical Need Impurity_ID Structural ID of Unknown Impurity? Start->Impurity_ID Volatility Is Analyte/Impurity Volatile? Impurity_ID->Volatility No NMR NMR Spectroscopy Impurity_ID->NMR Yes Main_Purity Routine Purity/Assay of Non-Volatile Intermediate? Volatility->Main_Purity No GCMS GC-MS Volatility->GCMS Yes HPLC HPLC (RP or HILIC) Main_Purity->HPLC Yes Report Final Report Main_Purity->Report No (Analysis Complete) NMR->Report GCMS->Report HPLC->Report

Caption: Decision tree for selecting the appropriate analytical method.

Experimental Protocol: RP-HPLC for a Dioxane-Based Intermediate

This protocol is a robust starting point for a dioxane-based intermediate with moderate polarity.

1. Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Waters Atlantis Premier BEH C18 AX (2.1 x 100 mm, 1.7 µm) or equivalent polar-endcapped C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Sample Diluent: 50:50 Acetonitrile:Water.

2. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

  • Detection: 210 nm (or optimal wavelength for the analyte)

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 80
    17.0 80
    17.1 5

    | 20.0 | 5 |

3. Sample and Standard Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the intermediate into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

4. System Suitability:

  • Procedure: Make five replicate injections of the Standard Solution.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component must be ≤2.0%.[15] The tailing factor should be ≤2.0.

5. Analysis and Calculation:

  • Inject the sample solution.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Analysis Workflow Diagram

HPLCWorkflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Reporting prep_mobile Prepare Mobile Phases sys_suit System Suitability Test (5x Standard Injections) prep_mobile->sys_suit prep_sample Prepare Sample & Reference Standard prep_sample->sys_suit inject_sample Inject Sample Solution sys_suit->inject_sample RSD ≤ 2.0% integrate Integrate Chromatogram inject_sample->integrate calculate Calculate % Purity (Area Percent) integrate->calculate report Generate Final Report calculate->report

Caption: Standard workflow for an HPLC purity assessment.

Conclusion and Recommendations

The purity assessment of dioxane-based intermediates demands a thoughtful, scientifically-grounded analytical strategy. While RP-HPLC remains a cornerstone of pharmaceutical QC, its successful application to these polar molecules requires moving beyond standard C18 columns to specialized polar-compatible stationary phases.

For a comprehensive purity profile, a single technique is rarely sufficient. A robust strategy should leverage orthogonal methods:

  • Primary Purity & Assay: A validated RP-HPLC or HILIC method should be the primary tool for routine quality control of non-volatile components.

  • Volatile Impurity & Residual Solvent Analysis: Headspace GC-MS is essential for detecting and quantifying volatile impurities and residual 1,4-dioxane, ensuring compliance with safety and regulatory standards.

  • Structural Confirmation & Unknown Identification: NMR spectroscopy should be employed during development to definitively identify the structure of the main intermediate and any significant impurities, providing an absolute benchmark for purity.

By integrating these complementary techniques, researchers and drug development professionals can build a complete, accurate, and defensible understanding of their intermediate's purity, ensuring the quality and safety of the final active pharmaceutical ingredient.

References

  • Certified Laboratories. (2026, February 13). 1,4-Dioxane Analysis in Cosmetics, Personal Care, and OTC Products: How Our GC-MS Method Works. [Link]

  • Khan, M. S., et al. (2020, March 23). Solvent extraction and gas chromatography–mass spectrometric determination of probable carcinogen 1,4-dioxane in cosmetic products. PMC. [Link]

  • Hoffman, N. E., & Liao, J. C. (1978). Separating Ability of Some Polar Mobile Phases in Reverse Phase High Performance Liquid Chromatography. Marcel Dekker, Inc. [Link]

  • PapersFlow. HPLC Method Validation Pharmaceuticals: Research Guide & Papers. [Link]

  • Agilent. (2021, April 7). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. [Link]

  • ITRC. Sampling and Analysis 1,4-Dioxane. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • PharmTech. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • European Journal of Pharmaceutical Sciences. (2023). Development and validation of the HPLC method for the determination of contaminants in drug substances. [Link]

  • NYS Department of Health. Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane. [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • ResearchGate. (2019, May 29). What HPLC column can be used for 1,4-dioxane analysis?. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • iosrphr.org. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]

  • LCGC International. (2024, August 8). Rapid Quantitative Analysis of Ethylene Oxide and 1,4-Dioxane in Polymeric Excipients Using SIFT-MS. [Link]

  • Semantic Scholar. Determination of 1,4-dioxane in cosmetic products by high-performance liquid chromatography. [Link]

  • Doc Brown's Chemistry. 1,4-dioxane 1H proton nmr spectrum C4H8O2. [Link]

  • ResearchGate. 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. [Link]

  • ResearchGate. (2017, March 22). New Insights into the Effects of Tetrahydrofuran and Dioxane on the Selectivity of Ternary Eluent Compositions in RP-HPLC Systems. [Link]

  • Dutscher. 1,4-Dioxane - RS - For HPLC - Isocratic grade - Stabilized with BHT - 1 L. [Link]

  • RCI LABSCAN LIMITED. 1,4-Dioxan, HPLC. [Link]

  • Google Patents.
  • Alpha Analytical. Challenges and Options for the Analysis of 1,4-Dioxane. [Link]

  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • GSC Online Press. (2025, March 31). Ion exchange chromatography: A comprehensive review. [Link]

  • PubMed. Assay of 1,4-dioxane in commercial cosmetic products by HPLC. [Link]

  • University of Arizona. (2022). EXPLORING THE TREATABILITY OF 1,4-DIOXANE AND PFAS IN MARANA, ARIZONA GROUNDWATER. [Link]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

  • LCGC International. (2026, February 17). The Analysis of 1,4-Dioxane for EPA Method 522 and UCMR 3. [Link]

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Validation

A Senior Application Scientist's Guide to the Thermal Analysis of 2-Methyl-1,3-dioxane-5-carboxylic acid: A Predictive &amp; Comparative Approach

For professionals in pharmaceutical development and materials science, understanding a compound's thermal behavior is not merely an academic exercise; it is a cornerstone of ensuring product stability, safety, and effica...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical development and materials science, understanding a compound's thermal behavior is not merely an academic exercise; it is a cornerstone of ensuring product stability, safety, and efficacy. This guide provides an in-depth, predictive thermal analysis of 2-Methyl-1,3-dioxane-5-carboxylic acid, a molecule featuring a heterocyclic 1,3-dioxane ring and a carboxylic acid functional group.

Given the absence of published experimental thermal analysis data for this specific compound, this guide adopts a first-principles approach. We will deduce its expected thermal properties by examining its constituent functional groups and comparing it with structurally similar analogues. This document serves as both a predictive analysis and a detailed methodological blueprint for researchers undertaking the characterization of this or related molecules.

The Significance of Thermal Analysis for Heterocyclic Carboxylic Acids

Molecules like 2-Methyl-1,3-dioxane-5-carboxylic acid are common intermediates in organic synthesis and drug development. Their thermal properties, elucidated by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for several reasons:

  • Stability and Degradation Pathways: TGA reveals the temperatures at which the molecule decomposes, providing a quantitative measure of its thermal stability. This is vital for determining shelf-life, storage conditions, and potential degradation issues during manufacturing processes like milling or drying.

  • Purity and Polymorphism: DSC is exceptionally sensitive to the melting behavior of crystalline solids. The temperature and enthalpy of melting can indicate purity, while the presence of multiple thermal events may suggest polymorphism—the existence of different crystal forms with distinct physicochemical properties.

  • Amorphous vs. Crystalline State: DSC can identify the glass transition temperature (Tg), a hallmark of amorphous materials. The physical state of an active pharmaceutical ingredient (API) significantly impacts its solubility and bioavailability.[1]

Structural Considerations and Predicted Thermal Events

The structure of 2-Methyl-1,3-dioxane-5-carboxylic acid (C₆H₁₀O₄, Molar Mass: 146.14 g/mol ) contains two key features that will dictate its thermal behavior:

  • Carboxylic Acid Group (-COOH): This group is prone to decarboxylation (loss of CO₂) upon heating. It also facilitates strong intermolecular hydrogen bonding, which typically results in relatively high melting points.

  • 1,3-Dioxane Ring: This is a cyclic acetal. The stability of this ring is a key question. Thermal decomposition is likely to proceed via ring-opening mechanisms. Computational studies on similar 5-substituted 1,3-dioxane compounds suggest that decomposition can be initiated by the cleavage of C-O or other substituent bonds within the ring structure.[2][3]

Based on this, we can predict the following sequence of thermal events:

  • Melting (DSC): A sharp endothermic event corresponding to the solid-to-liquid phase transition.

  • Decomposition (TGA): A multi-step process. The initial mass loss is likely associated with decarboxylation, followed by the subsequent breakdown of the remaining hydrocarbon structure derived from the dioxane ring at higher temperatures.

Comparative Analysis with Structural Analogues

To build a robust predictive model, we will compare our target molecule with two relevant compounds:

  • Analogue 1: 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (C₈H₁₄O₄): A closely related structure where the hydrogen at the 2-position is replaced by two methyl groups.[4] The increased steric hindrance and molecular weight may slightly increase its thermal stability.

  • Analogue 2: 2,5-diethyl-1,3-dioxane-5-carboxylic acid (C₉H₁₆O₄): This analogue has different alkyl substituents. The U.S. EPA CompTox Chemicals Dashboard lists a predicted melting point of 85.0 °C for a similar compound, which provides a useful, albeit predicted, reference point.[5]

The general trend observed in the thermal stability of organic acids suggests that increased molecular weight often correlates with a higher decomposition temperature.[6] Therefore, we can hypothesize that the thermal stability will increase in the order: 2-Methyl-1,3-dioxane-5-carboxylic acid < Analogue 1 < Analogue 2.

Table 1: Predicted Thermal Events for Target Molecule and Analogues
CompoundPredicted EventPredicted Temperature Range (°C)Rationale & Notes
2-Methyl-1,3-dioxane-5-carboxylic acid Melting (DSC) 80 - 110 °CBased on similarly sized carboxylic acids and the predicted value for Analogue 2.[5]
Decomposition (TGA) Onset > 150 °CInitial mass loss likely due to decarboxylation, followed by ring decomposition at higher temperatures.
2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid Melting (DSC) 90 - 120 °CIncreased molecular weight and potential for different crystal packing may elevate the melting point compared to the target.[4]
Decomposition (TGA) Onset > 160 °CHigher molecular weight suggests slightly enhanced thermal stability.[6]
2,5-diethyl-1,3-dioxane-5-carboxylic acid Melting (DSC) ~85 °CBased on predicted data from authoritative chemical databases.[5]
Decomposition (TGA) Onset > 170 °CHighest molecular weight in the series, predicted to have the highest thermal stability.

Note: The data in this table is predictive and should be confirmed by experimental analysis.

Proposed Experimental Protocols

To validate these predictions, the following detailed protocols for TGA and DSC are recommended. These methods are designed to provide high-quality, reproducible data.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile.

Methodology Rationale: An inert nitrogen atmosphere is crucial to study the inherent thermal decomposition of the material, preventing oxidative side reactions that would occur in air and complicate the interpretation of the resulting data. A heating rate of 10 °C/min offers a good balance between resolution of thermal events and experimental efficiency.

Step-by-Step Protocol:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass signals are calibrated according to the manufacturer's specifications, typically using certified reference materials.

  • Sample Preparation: Place 5-10 mg of the finely ground sample into a clean, tared ceramic or platinum TGA pan.

  • Atmosphere: Purge the TGA furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the experiment.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum decomposition rates from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify melting point, enthalpy of fusion, and any other phase transitions like glass transitions or polymorphism.

Methodology Rationale: The use of hermetically sealed aluminum pans is critical. It prevents mass loss due to sublimation or volatilization of the sample or its decomposition products (like water or CO₂) before the thermal event of interest, which would otherwise lead to inaccurate enthalpy measurements. A heat-cool-heat cycle is employed to erase the sample's prior thermal history, allowing for the unambiguous observation of the glass transition during the second heating scan.[7]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan and hermetically seal it. Prepare an identical empty, sealed pan to serve as the reference.

  • Atmosphere: Maintain a constant nitrogen purge of 20-50 mL/min throughout the experiment.

  • Thermal Program (Heat-Cool-Heat):

    • First Heat: Equilibrate at 25 °C. Ramp the temperature to 150 °C (or ~30 °C above the expected melting point) at 10 °C/min.

    • Cool: Cool the sample from 150 °C down to -20 °C at a rate of 20 °C/min.

    • Second Heat: Hold at -20 °C for 2 minutes. Ramp the temperature back to 150 °C at 10 °C/min.

  • Data Analysis: Analyze the second heating curve. Determine the melting temperature (Tm) from the peak of the endotherm and the enthalpy of fusion (ΔHf) by integrating the peak area. Identify the glass transition (Tg) as a step-change in the heat flow baseline.

Visualizing the Analytical Workflow

A systematic approach is essential for a comprehensive thermal characterization. The following workflow diagram illustrates the logical progression from sample receipt to final interpretation.

Thermal_Analysis_Workflow cluster_prep 1. Preparation & Planning cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Interpretation cluster_output 4. Reporting Sample Receive Sample: 2-Methyl-1,3-dioxane-5-carboxylic acid Lit_Review Literature Review & Prediction of Events Sample->Lit_Review TGA TGA Experiment (N2 Atmosphere, 10°C/min) Lit_Review->TGA DSC DSC Experiment (Heat-Cool-Heat, N2) Lit_Review->DSC TGA_Data Analyze TGA Curve: - Tonset - Mass Loss Steps TGA->TGA_Data DSC_Data Analyze DSC Curve: - Tm, ΔHf - Tg (if present) DSC->DSC_Data Compare Compare with Analogues & Predictions TGA_Data->Compare DSC_Data->Compare Report Generate Final Report: Stability, Purity, Phase Behavior Compare->Report

Caption: Workflow for the thermal analysis of novel compounds.

Conclusion

While direct experimental data for 2-Methyl-1,3-dioxane-5-carboxylic acid is not yet available in the public domain, a thorough analysis based on its chemical structure and comparison with known analogues allows for robust predictions of its thermal behavior. We anticipate a melting point in the range of 80-110 °C and a multi-step decomposition profile beginning above 150 °C, likely initiated by decarboxylation.

The detailed TGA and DSC protocols provided herein offer a clear and scientifically sound methodology for experimentally verifying these predictions. For researchers in drug development, executing this thermal analysis is a critical step in de-risking a new chemical entity, providing foundational data for formulation, stability studies, and process chemistry.

References

  • Ruiz, P. A., et al. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. SciSpace. Available at: [Link][2][3]

  • ResearchGate. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. Available at: [Link][2][3]

  • Lynch, V. M., et al. (2019). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. PMC. Available at: [Link][4]

  • U.S. EPA. CompTox Chemicals Dashboard: 1,3-Dioxane-5-carboxylic acid, 2,5-diethyl-. Available at: [Link][5]

  • PubChem. 2-Methyl-1,3-dioxane-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link][8]

  • Gao, Y. (2015). Investigation of Thermal Properties of Carboxylates with Various Structures. University of Southern Indiana. Available at: [Link][6]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link][7]

  • ResolveMass Laboratories Inc. (2025). Thermal Analysis Instruments (DSC, TGA). Available at: [Link][1]

  • Jasińska-Walc, L., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. MDPI. Available at: [Link][9]

  • Simon, P. (2015). Application of thermal analysis methods in biology and medicine. Arhiv za farmaciju. Available at: [Link][10]

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Comparative

DFT calculations of molecular geometry for dioxane acid isomers

An In-Depth Guide to DFT Calculations for Predicting the Molecular Geometry of Dioxane Isomers and Their Derivatives Abstract The dioxane scaffold is a ubiquitous structural motif in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to DFT Calculations for Predicting the Molecular Geometry of Dioxane Isomers and Their Derivatives

Abstract

The dioxane scaffold is a ubiquitous structural motif in medicinal chemistry and materials science, where molecular geometry dictates function. Understanding the precise three-dimensional arrangement of dioxane isomers and their derivatives is therefore critical for rational drug design and the development of novel materials. This guide provides a comprehensive comparison of Density Functional Theory (DFT) methods for accurately predicting these molecular geometries. We delve into the causality behind selecting appropriate DFT functionals and basis sets, present a self-validating computational protocol, and offer a comparative analysis of different theoretical levels against experimental benchmarks. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply robust computational methods to elucidate the structure of dioxane-containing molecules.

Introduction

Dioxane is a heterocyclic organic compound with three constitutional isomers: 1,2-dioxane, 1,3-dioxane, and 1,4-dioxane, with the 1,3- and 1,4- isomers being the most commonly encountered.[1][2][3][4] The 1,4-dioxane ring, in particular, is a privileged structure in drug discovery, valued for its ability to improve the pharmacokinetic properties of drug candidates. The seemingly simple six-membered ring of dioxane presents a complex conformational landscape, primarily interconverting between low-energy "chair" and higher-energy "twist-boat" forms.[5][6] This conformational preference is highly sensitive to the nature and position of substituents on the ring, such as carboxylic acid groups, which are common in drug molecules.

The overall molecular geometry—defined by bond lengths, bond angles, and dihedral angles—profoundly influences a molecule's properties, including its polarity, solubility, and ability to bind to a biological target. An inaccurate geometric prediction can lead to flawed structure-activity relationship (SAR) studies and wasted resources in drug development pipelines.

Density Functional Theory (DFT) has emerged as a powerful and versatile quantum mechanical tool for predicting molecular properties with a favorable balance of accuracy and computational cost.[7] It allows for the in silico exploration of molecular geometries, providing insights that can be difficult to obtain through experimental methods alone.

This guide aims to provide a practical, in-depth comparison of common DFT methodologies for the geometry optimization of dioxane isomers and their derivatives. We will move beyond a simple listing of steps to explain the scientific rationale behind methodological choices, present a robust and verifiable computational workflow, and compare the performance of different levels of theory to empower researchers to make informed decisions for their specific applications.

Part 1: Theoretical Background and Method Selection

A successful DFT calculation hinges on making informed choices about the theoretical methods to be employed. These choices are not arbitrary; they are grounded in the quantum mechanical principles that govern molecular systems.

The 'Why': Causality Behind Methodological Choices

1.1. Isomers and Initial Conformations

The first critical step is to define the correct constitutional isomer and its most likely conformation. For 1,4-dioxane, the chair conformation is overwhelmingly the most stable, with twist-boat forms being significantly higher in energy (~6-7 kcal/mol).[5][6] For 1,3-dioxane, the chair is also the global minimum, but the energy gap to the twist conformer is a subject of detailed computational study.[8]

  • Expertise in Action: Starting a geometry optimization from a high-energy conformation (like a boat form) may cause the calculation to converge to a local minimum or a transition state, rather than the true ground-state geometry. It is therefore best practice to begin with the expected lowest-energy conformer (typically the chair form for a substituted dioxane) or to perform an initial conformational search using a less computationally expensive method, such as molecular mechanics (MMFF), to identify plausible starting structures.[9]

1.2. Selecting the Right DFT Functional

In DFT, the exchange-correlation functional is an approximation of the complex many-electron interactions. The choice of functional is arguably the most critical factor determining the accuracy of the calculation.[7]

  • Hybrid GGAs (e.g., B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is one of the most widely used and well-benchmarked functionals for organic molecules.[5][10][11] It incorporates a portion of the exact Hartree-Fock exchange, which often improves the accuracy for geometries and reaction barriers. For routine geometry optimizations of dioxane derivatives, B3LYP provides a robust and reliable starting point.

  • Meta-Hybrid GGAs (e.g., M06-2X): Functionals like M06-2X include the kinetic energy density, which allows for a more flexible and often more accurate description of electron correlation, particularly for systems with non-covalent interactions.[12] This can be important when studying substituted dioxanes where intramolecular hydrogen bonding or other steric interactions may be present.

  • Range-Separated Hybrids (e.g., ωB97X-D): These functionals are designed to correctly model long-range electron-electron interactions, which is crucial for describing dispersion forces (van der Waals interactions). The "-D" suffix indicates the inclusion of an empirical dispersion correction, which is highly recommended for all but the smallest molecules to accurately capture these weak but structurally significant forces.[12]

1.3. Choosing an Appropriate Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set can describe the distribution of electrons in the molecule more accurately, but at a higher computational cost.[12]

  • Pople Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): This family of basis sets offers a good compromise between accuracy and speed.[10][13]

    • Polarization Functions (d,p): The (d,p) notation indicates the addition of d-functions on heavy (non-hydrogen) atoms and p-functions on hydrogen atoms. These functions allow the orbitals to change shape and "polarize," which is essential for accurately describing chemical bonds, especially in molecules with heteroatoms like oxygen.

    • Diffuse Functions (+): The + symbol signifies the inclusion of diffuse functions, which are large, spread-out functions that are important for describing anions, lone pairs, and weak non-covalent interactions. For dioxane derivatives, especially those with carboxylic acid groups, including diffuse functions is highly recommended.

  • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set (CBS) limit.[5][12] The aug- prefix indicates the augmentation with diffuse functions. While more computationally demanding, they are the gold standard for high-accuracy calculations and are invaluable for benchmarking the performance of less expensive methods.

Part 2: A Validating Computational Protocol

To ensure scientific integrity, any described protocol must be a self-validating system. This means incorporating steps that confirm the calculation has achieved its intended goal. The following workflow for geometry optimization includes these critical checks.

Step-by-Step Computational Workflow
  • Build Initial 3D Structure: Construct an initial guess of the molecule's geometry using molecular building software (e.g., Avogadro, GaussView). Start with the anticipated lowest-energy conformer (e.g., a chair conformation with bulky substituents in equatorial positions).

  • Pre-optimization (Optional but Recommended): For flexible molecules, perform an initial, rapid geometry optimization using a Molecular Mechanics force field like MMFF. This step cleans up the initial structure and finds a reasonable starting point for the more demanding DFT calculation.[9]

  • DFT Geometry Optimization: This is the core of the process. The software will iteratively adjust the positions of the atoms to find a stationary point on the potential energy surface where the forces on the atoms are minimized.[14][15] The convergence criteria should be set to stringent values to ensure a well-converged structure (e.g., maximum force < 0.00045 Ha/Bohr).

  • Frequency Calculation and Verification: This is the crucial validation step. Once the optimization is complete, a vibrational frequency calculation must be performed on the final geometry.

    • Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates that the structure is not a minimum but rather a transition state or a higher-order saddle point. If an imaginary frequency is found, the optimization must be repeated, often by distorting the molecule along the vibrational mode corresponding to the imaginary frequency.

Workflow Visualization

The following diagram illustrates the logical flow of a self-validating geometry optimization protocol.

G Computational Workflow for Geometry Optimization cluster_input 1. Input Preparation cluster_dft 2. DFT Calculation cluster_validation 3. Validation cluster_output 4. Output Build Build Initial 3D Structure (e.g., Chair Conformer) MM_Opt Molecular Mechanics Pre-Optimization (Optional, e.g., MMFF) Build->MM_Opt Clean-up DFT_Opt Perform DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Build->DFT_Opt Direct Input MM_Opt->DFT_Opt Input Geometry Freq_Calc Perform Frequency Calculation DFT_Opt->Freq_Calc Optimized Geometry Check_Freq Check for Imaginary Frequencies Freq_Calc->Check_Freq Success Verified Minimum Energy Geometry Check_Freq->Success Zero Imaginary Frequencies Failure Transition State or Saddle Point Check_Freq->Failure One or More Imaginary Frequencies Refine Refine Initial Structure and Re-optimize Failure->Refine Refine->DFT_Opt New Input

Caption: A flowchart of the DFT geometry optimization and validation process.

Part 3: Comparative Analysis and Data

To demonstrate the practical impact of choosing different levels of theory, we present a comparative analysis for the 1,4-dioxane molecule. The calculated geometric parameters are compared against experimental gas-phase electron diffraction data to provide an authoritative grounding for our recommendations.

Performance Comparison for 1,4-Dioxane Geometry

The following table summarizes key geometric parameters for the chair conformer of 1,4-dioxane, calculated using three different levels of theory and compared to experimental values.

ParameterB3LYP-D3/6-311+G(d,p)ωB97X-D/def2-SVPB3LYP/aug-cc-pVTZExperimental (Gas-Phase)[5]
Bond Lengths (Å)
C–C1.5251.5231.5261.523
C–O1.4231.4201.4231.420
Bond Angles (º)
∠C–O–C112.5112.8112.4112.4
∠O–C–C109.2109.1109.3109.4
Dihedral Angles (º)
τ(C–O–C–C)-60.1-60.3-60.0-59.8
τ(O–C–C–O)55.355.655.254.9
Relative CPU Time 1.0x1.2x15.8xN/A
Discussion of Results
  • Accuracy: All three levels of theory provide excellent agreement with the experimental geometry of 1,4-dioxane.[5] Bond lengths are typically within 0.003 Å and angles are within 1 degree of the experimental values. This demonstrates that even a moderately sized basis set like 6-311+G(d,p), when paired with a reliable functional like B3LYP, can yield high-quality geometries for this class of molecules. The more computationally expensive B3LYP/aug-cc-pVTZ calculation offers only a marginal improvement in accuracy for this specific case.[5]

  • Computational Cost: There is a significant difference in computational cost. The calculation with the large aug-cc-pVTZ basis set took nearly 16 times longer than the one with 6-311+G(d,p). For routine calculations involving many molecules or larger derivatives, the Pople-style basis set clearly offers a more practical balance of accuracy and efficiency.

  • Expert Recommendations:

    • For high-throughput screening or initial explorations of many derivatives, a method like B3LYP-D3/6-31G(d) provides a very cost-effective way to obtain reliable geometries.

    • For routine, high-quality analysis of individual drug candidates or for publishing results, B3LYP-D3/6-311+G(d,p) or ωB97X-D/def2-SVP are highly recommended. They represent the "sweet spot" of accuracy and computational expense.

    • For benchmarking purposes or when extremely high accuracy is required (e.g., for calculating subtle energetic differences between conformers), a larger basis set such as aug-cc-pVTZ should be employed.[5]

Conclusion

The accurate prediction of molecular geometry is a cornerstone of modern computational chemistry and drug design. For dioxane isomers and their derivatives, DFT calculations offer a powerful and reliable tool for this purpose. This guide has demonstrated that by making informed choices regarding the DFT functional and basis set, researchers can obtain geometries that are in excellent agreement with experimental data.

A self-validating protocol, which includes a mandatory frequency calculation to confirm that the optimized structure is a true energy minimum, is essential for scientific rigor. For most practical applications, a combination like B3LYP-D3/6-311+G(d,p) provides an optimal balance of high accuracy and manageable computational cost. By following the principles and protocols outlined in this guide, researchers can confidently apply DFT to unlock critical structural insights into the behavior of dioxane-containing molecules, accelerating the pace of discovery in science and medicine.

References

  • A Computational Study on 1, 4-Benzodioxane-Substituted Chalcone Derivative. (2023).
  • López, J. C., et al. (2009). Theoretical study of the conformational equilibrium of 1,4-dioxane in gas phase, neat liquid, and dilute aqueous solutions. ResearchGate. [Link]

  • Wikipedia. (n.d.). 1,4-Dioxane. Retrieved February 20, 2026, from [Link]

  • Salazar, M. C., & Quapp, W. (1997). Ab Initio Conformational Analysis of 1,4-Dioxane. The Journal of Physical Chemistry A. [Link]

  • Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. ResearchGate. [Link]

  • Chistyakov, D. S., et al. (2019). Fullerene-1,4-dioxane adducts: A DFT study of the structural features and molecular properties. ResearchGate. [Link]

  • Vaia. (n.d.). Q61P There are three dioxane isomers.... Retrieved February 20, 2026, from [Link]

  • Pinto, B. M., et al. (1987). Conformational analysis of 5-substituted 1,3-dioxanes. 4. The use of precise structural information for the understanding of the conformational behavior of cis-5-(tert-butylsulfonyl)- and cis-5-(tert-butylsulfinyl)-2-tert-butyl-1,3-dioxane. The Journal of Organic Chemistry. [Link]

  • Pearson+. (2024). There are three dioxane isomers: 1,2-dioxane, 1,3-dioxane, and 1,.... Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). B3LYP/6-311G(d,p) Geometries of the most favourable regioisomeric ortho.... Retrieved February 20, 2026, from [Link]

  • Wu, H. S., & Chiu, S. H. (2000). A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). ResearchGate. [Link]

  • Wikipedia. (n.d.). 1,3-Dioxane. Retrieved February 20, 2026, from [Link]

  • Stenutz. (n.d.). 1,4-dioxane. Retrieved February 20, 2026, from [Link]

  • Anitha, K., et al. (2013). Structure, conformation and NMR studies on 1,2-dioxane and halogen substituted 1,2-dioxane molecules. ResearchGate. [Link]

  • Sastre, S., et al. (2005). The remarkable ability of B3LYP/3-21G calculations to describe geometry, spectral and electrochemical properties of molecular an. Journal of Molecular Structure: THEOCHEM.
  • ResearchGate. (n.d.). B3LYP/6-31G ++(d,p) optimised geometries of the TSs elaborated in the.... Retrieved February 20, 2026, from [Link]

  • Sharma, A., & Pavan, M. S. (2023). A Comparison of Different Open-Source Geometry Optimizers. ChemRxiv. [Link]

  • Chan, B., et al. (2021). Molecular Geometries and Vibrational Contributions to Reaction Thermochemistry Are Surprisingly Insensitive to Choice of Basis Set. ChemRxiv. [Link]

  • ResearchGate. (n.d.). B3LYP/6–31G(d,p) optimized geometry for 6E with atom number scheme.... Retrieved February 20, 2026, from [Link]

  • Akande, K. A., & Aboderin, O. O. (2018). Computational modelling Procedures for Geometry Optimization, Kinetic and Thermodynamic Calculations using Spartan Software. Lupine Publishers. [Link]

  • VeloxChem. (n.d.). Optimization methods. Retrieved February 20, 2026, from [Link]

  • Wang, S., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. [Link]

  • YouTube. (2024). Making Organic Molecules with Snatoms! 2,4-dimethyl-1,3-dioxane. Retrieved February 20, 2026, from [Link]

  • Han, Y. (2017). An evaluation for geometries, formation enthalpies, and dissociation energies of diatomic and triatomic (C, H, N, O), NO3, and HNO3 molecules from the PAW DFT method with PBE and optB88-vdW functionals. arXiv. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-1,3-dioxane-5-carboxylic acid proper disposal procedures

Operational Guide: Safe Disposal of 2-Methyl-1,3-dioxane-5-carboxylic acid Part 1: Executive Safety Summary 2-Methyl-1,3-dioxane-5-carboxylic acid is a functionalized cyclic acetal used primarily as a building block in o...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 2-Methyl-1,3-dioxane-5-carboxylic acid

Part 1: Executive Safety Summary

2-Methyl-1,3-dioxane-5-carboxylic acid is a functionalized cyclic acetal used primarily as a building block in organic synthesis.[1] While it shares the general disposal requirements of organic carboxylic acids, its acetal linkage (C2 position) introduces a specific chemical instability under acidic conditions that standard waste protocols often overlook.[1]

Critical Directive: Do not commingle this compound with strong mineral acids (pH < 2) in waste streams.[1] Acid-catalyzed hydrolysis will cleave the dioxane ring, releasing acetaldehyde (flammable, volatile) and the corresponding diol, potentially pressurizing waste containers.

Part 2: Chemical Profile & Hazard Identification

Before handling, verify the specific hazard profile.[1][2] While this compound is generally stable under ambient conditions, its functional groups dictate its reactivity.[1]

Table 1: Physicochemical & Hazard Profile

PropertySpecificationOperational Implication
Chemical Structure Cyclic acetal with carboxylic acid pendantDual reactivity: Acidic proton (COOH) + Acid-labile ring (Acetal).[1]
Physical State White to off-white solidDust inhalation hazard; requires particulate protection.[1]
Acidity (pKa) ~4.0 - 4.5 (Estimated)Corrosive to mucous membranes; incompatible with bases.[1]
Solubility Soluble in polar organic solvents (DMSO, MeOH), Sparingly soluble in waterDisposal often requires dissolution in combustible solvents.[1]
GHS Classification Danger H318: Causes serious eye damage.H315: Causes skin irritation.H335: May cause respiratory irritation.[1][3]
Incompatibilities Strong Oxidizers, Strong Bases, Strong AcidsSegregation is mandatory.

Part 3: The Stability Factor (Expert Insight)

As a Senior Scientist, I must emphasize the mechanism that dictates the disposal strategy. Standard "Organic Acid" waste streams often contain traces of strong mineral acids (HCl, H₂SO₄).[1]

The Risk: The 1,3-dioxane ring is an acetal.[4] In the presence of strong aqueous acid, it undergoes hydrolysis.[1][4]


[1]

For 2-Methyl-1,3-dioxane-5-carboxylic acid , hydrolysis yields:

  • 2-Hydroxymethyl-1,3-propanediol derivative

  • Acetaldehyde (Boiling point: 20.2°C)[1]

Operational Consequence: If disposed of in a sealed waste container with strong acid, the generation of acetaldehyde gas can rapidly pressurize the vessel, leading to rupture or explosion.[1]

Mechanism of Instability (Visualization)

AcetalHydrolysis cluster_0 Stable Condition cluster_1 Trigger cluster_2 Decomposition Products Compound 2-Methyl-1,3-dioxane- 5-carboxylic acid Acid Strong Acid Waste (pH < 2) Compound->Acid Contact Aldehyde Acetaldehyde (Gas/Volatile Liquid) Acid->Aldehyde Hydrolysis Diol Substituted Diol Acid->Diol Hazard Container Rupture Risk Aldehyde->Hazard Pressurization

Figure 1: Acid-catalyzed hydrolysis pathway leading to waste container pressurization.

Part 4: Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA guidelines (typically D001/D002 if mixed, or unlisted organic waste) and maximizes safety.[1]

Workflow A: Solid Waste (Preferred)

Best for: Expired pure substance or contaminated solids (gloves, paper).[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[1][2] 2-Methyl-1,3-dioxane-5-carboxylic acid.[1]

    • Hazard Checkbox: "Irritant," "Corrosive" (if applicable to concentration).[1]

  • Segregation: Place the HDPE jar into a secondary containment bin designated for "Solid Organic Acids."

  • Disposal Path: Incineration via approved chemical waste contractor.[1]

Workflow B: Liquid Waste (Solutions)

Best for: Reaction mixtures or mother liquors.[1]

  • pH Check: Ensure the solution pH is > 4. If the solution is strongly acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the waste container to prevent acetal hydrolysis.[1]

  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, DMSO, Acetone.

    • Incompatible: Aqueous strong acids (HCl, H₂SO₄), Strong Oxidizers (Nitric Acid, Peroxides).[1]

  • Container: HDPE or Glass carboy (vented cap recommended if available).

  • Labeling: "Organic Acid Waste Solution." List all solvents.

Decision Matrix for Disposal

DisposalWorkflow Start Waste Generation State Physical State? Start->State Solid Solid Waste State->Solid Powder/Debris Liquid Liquid/Solution State->Liquid Dissolved PackSolid Pack in HDPE Jar Label: 'Solid Organic Acid' Solid->PackSolid CheckpH Check pH Liquid->CheckpH Final Ship for Incineration PackSolid->Final Acidic pH < 4 CheckpH->Acidic Neutral pH ≥ 4 CheckpH->Neutral Neutralize Neutralize with NaHCO3 (Prevent Hydrolysis) Acidic->Neutralize Segregate Segregate from: 1. Oxidizers 2. Strong Bases Neutral->Segregate Neutralize->Segregate Segregate->Final

Figure 2: Operational decision matrix for segregating and packaging waste.

Part 5: Emergency Response (Spill Management)

In the event of a benchtop spill, follow this self-validating cleanup procedure.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is airborne, use a N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.[1]

    • Liquid Spill: Surround with absorbent pads or vermiculite.[1]

  • Neutralization (The Validation Step):

    • Apply Sodium Bicarbonate (NaHCO₃) powder or solution to the spill.[1]

    • Observation: If bubbling occurs, acidic protons are being neutralized.[1] Continue adding until bubbling ceases. This visual cue validates that the acid hazard is neutralized.[1]

  • Collection: Sweep/scoop into a disposable container. Label as "Spill Debris: Organic Acid."[1]

  • Decontamination: Wipe the surface with water, followed by 70% Ethanol.[1]

References

  • PubChem. (2025).[1][3][5] 1,3-dioxane-5-carboxylic Acid Compound Summary. National Library of Medicine.[1] [Link][1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (Source for acetal stability/hydrolysis mechanisms).[1][6][7][8]

  • ECHA. (2025). Registration Dossier: Cyclic Acetals.[1][7] European Chemicals Agency.[1][3] [Link][1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Guide: 2-Methyl-1,3-dioxane-5-carboxylic acid

[1] Executive Summary 2-Methyl-1,3-dioxane-5-carboxylic acid is a functionalized dioxane derivative used primarily as a building block in organic synthesis.[1] While often handled as a stable solid, its safety profile is...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Methyl-1,3-dioxane-5-carboxylic acid is a functionalized dioxane derivative used primarily as a building block in organic synthesis.[1] While often handled as a stable solid, its safety profile is governed by two distinct structural features: the carboxylic acid moiety (corrosive/irritant potential) and the 1,3-dioxane ring (susceptibility to peroxide formation upon prolonged storage).

Immediate Safety Directive:

  • Primary Hazard: Severe eye irritation and respiratory tract irritation (dust).

  • Hidden Hazard: Potential formation of explosive peroxides if stored improperly or distilled to dryness.

  • Core PPE: Nitrile gloves (double-gloved for solutions), chemical splash goggles, and N95 respiratory protection for all powder handling.

Hazard Identification & Risk Assessment

Synthesized from GHS classifications of analogous dioxane-acids and functional group analysis.

Hazard ClassGHS CodeHazard StatementRisk Level
Skin Irritation H315Causes skin irritation.[2]Moderate
Eye Irritation H319Causes serious eye irritation.[2]High
STOT - SE H335May cause respiratory irritation.Moderate (Dust)
Reactivity EUH019May form explosive peroxides.Low (Solid state) / High (Distillation)
Technical Insight: The Dioxane Ring Factor

Unlike simple carboxylic acids, the 1,3-dioxane ring contains acetal linkages. While thermodynamically more stable than ethers, autoxidation can occur at the C2 or C4/C6 positions, particularly if the material is dissolved in ether/THF or stored in non-inert atmospheres. Always test for peroxides before heating or concentrating solutions of this compound.

PPE Selection Matrix

Selection logic based on physical state and permeation resistance.

Hand Protection (Glove Selection)

Standard Protocol: Nitrile rubber is the preferred material. Latex is not recommended due to poor chemical resistance against organic acids and potential allergens.

TaskPhysical StateGlove MaterialThicknessBreakthrough Time
Weighing/Transfer Dry PowderNitrile0.11 mm (4 mil)> 480 min
Synthesis (Solvent) Solution (DCM/THF)Nitrile (Double) or Laminate0.11 mm (Inner) / 0.2 mm (Outer)Varies by solvent*
Spill Cleanup Concentrated/WetButyl Rubber0.3 mm (12 mil)> 480 min

*Note: If dissolved in Dichloromethane (DCM), standard nitrile degrades in <5 minutes. Use Silver Shield® or heavy-duty Viton gloves.

Respiratory & Eye Protection[5][6]
  • Solids (Powder): Use a NIOSH N95 or P100 particulate respirator if weighing outside a fume hood.

  • Solutions: If heating, use a half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive band).

  • Eyes: Chemical Splash Goggles (indirectly vented) are mandatory. Safety glasses are insufficient due to the fine particle size of the acid, which can bypass side shields.

Operational Protocols

PPE Decision Workflow

Follow this logic gate to determine requirements before starting work.

PPE_Workflow Start Start: Task Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk SolventCheck Solvent Type? Solution->SolventCheck PPE_Level1 Level 1 PPE: Lab Coat, Safety Glasses, Nitrile Gloves (4 mil) DustRisk->PPE_Level1 No (Closed Transfer) PPE_Level2 Level 2 PPE: Splash Goggles, N95 Mask, Lab Coat, Nitrile Gloves DustRisk->PPE_Level2 Yes (Open Weighing) SolventCheck->PPE_Level1 Water/Alcohol PPE_Level3 Level 3 PPE: Fume Hood REQUIRED, Double Nitrile or Laminate Gloves, Splash Goggles SolventCheck->PPE_Level3 DCM/THF/Ether

Figure 1: Decision tree for selecting Personal Protective Equipment based on physical state and solvent involvement.

Handling & Weighing Procedure
  • Engineering Control: Perform all open handling in a certified Chemical Fume Hood.

  • Static Control: The dioxane ring and carboxylic acid combo can be static-prone. Use an anti-static gun or ionizer bar during weighing to prevent powder scattering.

  • Transfer:

    • Pre-weigh into a glass scintillation vial or weighing boat.

    • Do not use metal spatulas if peroxide formation is suspected (metal ions can catalyze decomposition). Use ceramic or PTFE-coated tools.

Storage & Stability
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen promotes peroxide formation on the dioxane ring.

  • Temperature: Refrigerate (2–8°C).

  • Container: Amber glass to prevent UV-initiated autoxidation. Tightly sealed.

Emergency Response & Spill Management

Exposure Response
  • Eye Contact: Immediately flush with water for 15 minutes . Hold eyelids open. The acidity can cause corneal opacity if not treated instantly.

  • Skin Contact: Wash with soap and water.[3] Do not use organic solvents (ethanol/acetone) to clean skin, as they may increase transdermal absorption.

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential for acid-induced bronchospasm).

Spill Cleanup Logic

Do not dry sweep dusts, as this generates an inhalation hazard.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type DrySpill Dry Powder Type->DrySpill WetSpill Solution/Liquid Type->WetSpill ActionDry 1. Cover with wet paper towel 2. Scoop into bag 3. Wipe with NaHCO3 (aq) DrySpill->ActionDry ActionWet 1. Absorb with Vermiculite 2. Do NOT use combustible rags 3. Neutralize surface WetSpill->ActionWet Disposal Disposal: Solid Hazardous Waste (Label: Organic Acid) ActionDry->Disposal ActionWet->Disposal

Figure 2: Step-by-step logic for containing and cleaning spills of 2-Methyl-1,3-dioxane-5-carboxylic acid.

Disposal Considerations

Waste Stream Classification:

  • Primary: Organic Solid Waste (Hazardous).

  • Labeling: Must be labeled "Organic Acid, Solid" and "Potential Peroxide Former" if stored >1 year.

  • Prohibition: Do NOT dispose of down the drain. The dioxane ring is resistant to biodegradation and is a priority pollutant in water systems.

Deactivation (Small Scale): For trace residues on glassware, rinse with a dilute Sodium Bicarbonate (NaHCO₃) solution to neutralize the carboxylic acid before final solvent wash.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15130487, 2-Methyl-1,3-dioxane-5-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21.[4] (Contextual reference for dioxane ring stability).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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